Technical Documentation Center

3-(2-Thiazoyl)-D-alanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Thiazoyl)-D-alanine

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: The Structural and Functional Paradigm of 3-(2-Thiazolyl)-D-alanine

Executive Summary: Breaking the Proteolytic Barrier In the landscape of modern drug discovery, native peptides frequently fail to translate into viable therapeutics due to rapid proteolytic degradation and poor membrane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Breaking the Proteolytic Barrier

In the landscape of modern drug discovery, native peptides frequently fail to translate into viable therapeutics due to rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, the integration of non-natural amino acids has become a cornerstone of peptidomimetic engineering. Among these, 3-(2-Thiazolyl)-D-alanine (often abbreviated as D-Tza) stands out as a highly specialized building block. By coupling a D-configured stereocenter with a heteroaromatic thiazole side chain, D-Tza provides dual functionality: it acts as a robust shield against endogenous L-proteases and serves as a precise pharmacophoric element for target engagement. This technical guide explores the structural nuances, mechanistic utility, and synthetic incorporation of 3-(2-Thiazolyl)-D-alanine in advanced therapeutic development.

Molecular Architecture and Physicochemical Profiling

The structural identity of 3-(2-Thiazolyl)-D-alanine is defined by an alanine backbone where the β-carbon is covalently linked to the C2 position of a 1,3-thiazole ring. The D-configuration (corresponding to the R-absolute configuration based on Cahn-Ingold-Prelog priority rules for this specific side chain) places the amino group in a spatial orientation opposite to that of natural mammalian amino acids.

Table 1: Physicochemical Properties of 3-(2-Thiazolyl)-D-alanine

PropertyValue / Description
Chemical Formula C6H8N2O2S
Molecular Weight 172.20 g/mol
IUPAC Name (2R)-2-amino-3-(1,3-thiazol-2-yl)propanoic acid
Stereochemistry D-isomer (R-configuration)
Hydrogen Bond Donors 2 (Primary amino group)
Hydrogen Bond Acceptors 4 (Carboxyl O, Thiazole N, Thiazole S)
Side-Chain Character Heteroaromatic, weakly basic, highly polarizable

Mechanistic Causality in Drug Design

As an application scientist, molecular design is approached not merely by fitting shapes into pockets, but by engineering specific electronic and steric interactions. The selection of D-Tza in a peptide sequence is driven by three distinct causal mechanisms:

  • Proteolytic Evasion (The D-Stereocenter): Endogenous proteases (e.g., trypsin, chymotrypsin) possess active sites evolutionarily optimized for the transition states of L-amino acid peptide bonds. Inverting the stereocenter to the D-form creates a severe steric clash within the S1/S1' sub-sites of these enzymes, effectively halting proteolytic cleavage and extending the in vivo half-life of the therapeutic.

  • Pharmacophore Presentation (The Thiazole Ring): The 1,3-thiazole ring is a bioisostere for pyridine and benzene, but with unique electronic properties. The nitrogen atom acts as a potent hydrogen bond acceptor, while the sulfur atom provides a highly polarizable electron cloud capable of engaging in chalcogen bonding or stabilizing hydrophobic pockets within target receptors.

  • Conformational Constraint: The bulky, planar heteroaromatic side chain restricts the allowed Ramachandran ( ϕ , ψ ) angles of the peptide backbone. This rigidification is critical for stabilizing secondary structures, such as β-hairpins, which are frequently required for high-affinity binding to targets like Interleukin-1β converting enzyme (ICE/Caspase-1) [1].

CaspaseInhibition Drug D-Tza Peptidomimetic Caspase Caspase-1 (ICE) Drug->Caspase Competitive Inhibition IL1b Active IL-1β Caspase->IL1b Proteolytic Cleavage ProIL Pro-IL-1β ProIL->Caspase Substrate Binding Inflammation Inflammatory Response IL1b->Inflammation Receptor Activation

Mechanistic pathway showing D-Tza peptidomimetic inhibition of Caspase-1 to block inflammation.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS) Integration

To incorporate 3-(2-Thiazolyl)-D-alanine into a peptide backbone, standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is employed. The protocol below is designed as a self-validating system, ensuring that each step is analytically confirmed before proceeding to prevent sequence truncation.

Materials Required:

  • Fmoc-D-Tza-OH (The thiazole nitrogen is weakly basic and typically does not require side-chain protection during standard SPPS).

  • Rink Amide AM resin (for C-terminal amides).

  • Coupling Reagents: HATU, DIPEA.

  • Deprotection Solution: 20% Piperidine in DMF.

Step-by-Step Protocol:

  • Resin Swelling & Initial Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 min) to remove the initial Fmoc group.

    • Self-Validation: Perform a Kaiser test. A positive result (deep blue resin) confirms the presence of free primary amines.

  • Pre-Activation & Coupling: Dissolve 3.0 equivalents of Fmoc-D-Tza-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Allow pre-activation for 2 minutes, then add the solution to the resin. Agitate at room temperature for 60 minutes.

    • Causality Note: HATU is chosen over standard carbodiimides (like DIC) because the bulky thiazole side chain can induce steric hindrance; HATU ensures rapid and highly efficient amide bond formation via an active ester intermediate.

  • Washing & Verification: Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow resin) confirms complete coupling. If positive, perform a second coupling cycle.

  • Global Cleavage: Once the full sequence is synthesized, cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation & LC-MS Validation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Validate the mass and purity using LC-MS. The expected m/z must align with the calculated mass incorporating the D-Tza residue.

SPPSWorkflow Resin 1. Fmoc-Rink Amide Resin (Swelling in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Kaiser1 Kaiser Test: Blue? Deprotect->Kaiser1 Couple 3. Coupling of Fmoc-D-Tza-OH (HATU/DIPEA) Kaiser1->Couple Yes (Amines free) Kaiser2 Kaiser Test: Clear? Couple->Kaiser2 Kaiser2->Couple No (Recouple) Cleave 4. Global Cleavage (TFA/TIS/H2O) Kaiser2->Cleave Yes (Coupling complete) LCMS 5. LC-MS Validation Cleave->LCMS

Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for D-Tza incorporation.

Applications in Advanced Therapeutics

The strategic incorporation of 3-(2-Thiazolyl)-D-alanine has driven several breakthroughs in medicinal chemistry:

  • Enzyme Inhibitors (ICE/Caspase-1): D-Tza derivatives have been patented as potent inhibitors of Interleukin-1β converting enzyme. By mimicking the natural substrate but resisting cleavage, these compounds block the production of active IL-1β, offering therapeutic pathways for inflammatory and autoimmune diseases [1].

  • Conformationally Constrained Macrocycles: D-Tza is frequently utilized as a conformation modulator in fully synthetic macrocyclic compounds. Its presence helps lock the macrocycle into a specific bioactive geometry, enabling agonistic or antagonistic activity on complex targets like the motilin receptor, serotonin 5-HT2B receptor, and prostaglandin F2 receptor [2].

  • Antimicrobial Peptidomimetics: In the design of template-fixed β-hairpin peptidomimetics, D-Tza has been employed to mimic the structural rigidity of natural antimicrobial peptides (like protegrins). The D-amino acid prevents rapid degradation by bacterial proteases, while the thiazole ring facilitates membrane interaction and disruption [3].

References

  • Vertex Pharmaceuticals Inc. (1997). Inhibitors of interleukin-1beta converting enzyme (Patent No. WO1997022619A2).
  • Polyphor AG. (2011). Conformationally constrained, fully synthetic macrocyclic compounds (Patent No. CA2769124A1). Canadian Intellectual Property Office.
  • Polyphor AG. (2002). Template-fixed peptidomimetics with antimicrobial activity (Patent No. WO2002070547A1).
Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-3-(4-Thiazoyl)-alanine

Introduction: The Significance of (R)-3-(4-Thiazoyl)-alanine (R)-3-(4-Thiazoyl)-alanine is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (R)-3-(4-Thiazoyl)-alanine

(R)-3-(4-Thiazoyl)-alanine is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique structural motif, featuring a thiazole ring, imparts distinct physicochemical properties that make it a valuable chiral building block for the synthesis of complex bioactive molecules.[1][2] The stereochemistry at the alpha-carbon is crucial for its biological activity and its incorporation into peptides and other pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to obtain the enantiomerically pure (R)-isomer, intended for researchers, chemists, and professionals in drug development.

This document will explore three principal strategies for the synthesis of (R)-3-(4-Thiazoyl)-alanine:

  • Racemic Synthesis followed by Enzymatic Resolution: A classical and robust approach involving the initial synthesis of the racemic mixture, followed by selective enzymatic hydrolysis to isolate the desired enantiomer.

  • Asymmetric Synthesis utilizing a Chiral Auxiliary: A diastereoselective method that employs a recoverable chiral molecule to direct the stereochemical outcome of the reaction.

  • Asymmetric Catalytic Hydrogenation: An efficient method that utilizes a chiral metal catalyst to stereoselectively reduce a prochiral precursor.

Each section will delve into the underlying chemical principles, provide detailed experimental protocols, and present data for consideration.

Part 1: Racemic Synthesis of 3-(4-Thiazoyl)-DL-alanine

The foundational step in many approaches to chiral molecules is the efficient synthesis of the racemic mixture. For 3-(4-Thiazoyl)-alanine, a common and effective method is the condensation of a thiazole-containing electrophile with a protected glycine equivalent, such as diethyl acetamidomalonate.[3]

Reaction Mechanism

The synthesis proceeds via a malonic ester synthesis variant. Diethyl acetamidomalonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophile then undergoes an SN2 reaction with 4-(chloromethyl)thiazole. The resulting product is then subjected to hydrolysis and decarboxylation under acidic conditions to yield the racemic amino acid.

Experimental Protocol: Synthesis of 3-(4-Thiazoyl)-DL-alanine
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 200 mL of absolute ethanol. Carefully add 4.6 g (200 mmol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add 43.4 g (200 mmol) of diethyl acetamidomalonate. Stir the mixture for 30 minutes.

  • Alkylation: Add a solution of 26.7 g (200 mmol) of 4-(chloromethyl)thiazole in 50 mL of absolute ethanol dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4 hours.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add 200 mL of 6 M hydrochloric acid. Heat the mixture to reflux for 6 hours to effect hydrolysis of the esters and the amide, and subsequent decarboxylation.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. The product may precipitate. Adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide) to maximize precipitation. Filter the crude product, wash with cold water, and then with ethanol. Recrystallize from a water/ethanol mixture to obtain pure 3-(4-Thiazoyl)-DL-alanine.

Parameter Value
Typical Yield 60-70%
Purity (by HPLC) >98%
Enantiomeric Excess 0% (racemic)

Part 2: Enantioselective Synthesis of (R)-3-(4-Thiazoyl)-alanine

With the racemic mixture in hand, or by employing asymmetric methodologies from the outset, the enantiomerically pure (R)-isomer can be obtained. This section details the most pertinent strategies.

Strategy 1: Enzymatic Kinetic Resolution of 3-(4-Thiazoyl)-DL-alanine

Enzymatic kinetic resolution is a powerful and green chemistry approach that leverages the high stereoselectivity of enzymes to separate enantiomers.[4] In this method, a racemic mixture is subjected to an enzyme that selectively acts on one enantiomer, leaving the other unreacted and thus resolved. For the synthesis of D-amino acids (the (R)-enantiomer in this case), a D-aminoacylase would be the enzyme of choice. However, L-aminoacylases are more common. Therefore, a common strategy involves the acylation of the racemic amino acid, followed by selective deacylation of the L-enantiomer by an L-aminoacylase. The unreacted N-acetyl-D-amino acid can then be isolated and deacylated chemically.

G cluster_0 Acylation cluster_1 Enzymatic Resolution cluster_2 Isolation & Hydrolysis racemic 3-(4-Thiazoyl)-DL-alanine acetylated N-Acetyl-3-(4-Thiazoyl)-DL-alanine racemic->acetylated Acetic Anhydride l_amino (S)-3-(4-Thiazoyl)-alanine acetylated->l_amino L-Aminoacylase d_acetylated N-Acetyl-(R)-3-(4-Thiazoyl)-alanine acetylated->d_acetylated Unreacted r_amino (R)-3-(4-Thiazoyl)-alanine d_acetylated->r_amino Acid Hydrolysis

Caption: Workflow for Enzymatic Resolution.

  • N-Acetylation: Dissolve 17.2 g (100 mmol) of 3-(4-Thiazoyl)-DL-alanine in 100 mL of glacial acetic acid. Add 11.2 mL (120 mmol) of acetic anhydride and stir at room temperature for 3 hours. Remove the solvent under reduced pressure to obtain N-Acetyl-3-(4-Thiazoyl)-DL-alanine.

  • Enzymatic Hydrolysis: Prepare a solution of 21.4 g (100 mmol) of N-Acetyl-3-(4-Thiazoyl)-DL-alanine in 500 mL of water. Adjust the pH to 7.5 with a dilute lithium hydroxide solution. Add a suitable amount of immobilized L-aminoacylase (e.g., from Aspergillus oryzae). Maintain the pH at 7.5 by the controlled addition of lithium hydroxide while stirring at 37°C. Monitor the reaction progress by HPLC.

  • Separation: Once the conversion of the L-enantiomer is complete (typically after 24-48 hours), filter off the immobilized enzyme. Acidify the filtrate to pH 5 with acetic acid to precipitate the (S)-3-(4-Thiazoyl)-alanine. Filter to isolate the L-isomer.

  • Isolation of the (R)-isomer: The filtrate contains the N-Acetyl-(R)-3-(4-Thiazoyl)-alanine. Extract this into an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Hydrolysis of the (R)-isomer: To the isolated N-Acetyl-(R)-3-(4-Thiazoyl)-alanine, add 100 mL of 3 M hydrochloric acid and reflux for 4 hours. Cool the solution and neutralize to the isoelectric point to precipitate the (R)-3-(4-Thiazoyl)-alanine. Filter, wash, and dry the final product.

Parameter Value
Typical Yield (R-isomer) 40-45% (based on racemate)
Enantiomeric Excess >98%
Strategy 2: Asymmetric Synthesis via a Chiral Auxiliary

This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemistry of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[5]

An N-acyloxazolidinone is prepared from the chiral auxiliary (derived from an amino alcohol) and an appropriate acyl chloride. This substrate is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The stereochemistry of the alkylation is controlled by the steric hindrance of the auxiliary, which directs the electrophile to attack from the less hindered face. Finally, the auxiliary is cleaved to yield the chiral product and can be recovered. For the synthesis of an amino acid, a brominated N-acyloxazolidinone can be reacted with an azide source, followed by reduction.

  • Preparation of the N-Acyloxazolidinone: In a flame-dried flask, dissolve the chosen (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or a similar Evans auxiliary) in anhydrous THF. Cool to -78°C and add n-butyllithium dropwise. After 30 minutes, add 3-(4-thiazoyl)propanoyl chloride. Allow the reaction to warm to room temperature.

  • Asymmetric Bromination: Cool the solution of the N-acyloxazolidinone to -78°C and add a base such as sodium bis(trimethylsilyl)amide. After enolate formation, add a source of electrophilic bromine, such as N-bromosuccinimide (NBS).

  • Azide Displacement: React the resulting α-bromo imide with sodium azide in a polar aprotic solvent like DMF. This SN2 reaction proceeds with inversion of configuration.

  • Auxiliary Cleavage and Azide Reduction: Cleave the chiral auxiliary using a mild nucleophile, such as lithium hydroperoxide. The resulting α-azido acid can then be reduced to the α-amino acid by catalytic hydrogenation (e.g., H2, Pd/C).

Parameter Value (Estimated)
Diastereomeric Excess >95%
Overall Yield 50-60%
Enantiomeric Excess >98%
Strategy 3: Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amino acids.[6][7][8][9] It involves the reduction of a prochiral enamide precursor using hydrogen gas and a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands (e.g., DuPhos, BINAP).

G start 4-Thiazolecarboxaldehyde enamide (Z)-2-Acetamido-3-(4-thiazoyl)acrylic acid start->enamide Erlenmeyer-Azlactone Synthesis final (R)-N-Acetyl-3-(4-thiazoyl)alanine enamide->final Asymmetric Hydrogenation (H₂, Chiral Rh Catalyst) deprotected (R)-3-(4-Thiazoyl)-alanine final->deprotected Acid Hydrolysis

Caption: Asymmetric Hydrogenation Pathway.

  • Synthesis of the Enamide Precursor: Synthesize (Z)-2-acetamido-3-(4-thiazoyl)acrylic acid from 4-thiazolecarboxaldehyde and N-acetylglycine via an Erlenmeyer-Azlactone synthesis.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the enamide precursor in a degassed solvent such as methanol. Add a catalytic amount (e.g., 0.1-1 mol%) of a suitable chiral rhodium catalyst, for instance, [Rh(COD)(R,R-Et-DuPhos)]BF4. Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature until the reaction is complete (monitored by HPLC).

  • Deprotection: After hydrogenation, remove the solvent. The resulting N-acetyl-(R)-3-(4-thiazoyl)alanine is then deprotected by acid hydrolysis as described previously.

Parameter Value (Estimated)
Enantiomeric Excess >99%
Yield >90%

Conclusion and Future Outlook

The synthesis of enantiomerically pure (R)-3-(4-Thiazoyl)-alanine can be achieved through several robust and scalable methods. The choice of a particular pathway will depend on factors such as the desired scale of production, cost of reagents and catalysts, and available equipment.

  • Enzymatic resolution offers an environmentally friendly and highly selective method, though it is limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

  • Asymmetric synthesis with chiral auxiliaries provides excellent stereocontrol but may involve multiple steps and the cost of the auxiliary.

  • Asymmetric catalytic hydrogenation represents a highly efficient and atom-economical approach, often providing high yields and exceptional enantioselectivities, making it very attractive for industrial applications.

As the demand for chiral non-proteinogenic amino acids continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key area of research in the field of organic chemistry and drug development.

References

  • Cao, Y., et al. (2025). Efficient bioproduction of 3-(4-thiazolyl)-l-alanine, an unnatural amino acid of pharmaceutical importance, by an enzymatic relay process.
  • Petrone, D. A., et al. (2024). Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)-C(sp3) Cross-Coupling-Hydrogenation Strategy. Organic Letters, 26(29), 6284-6289.
  • PrepChem. (n.d.). Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. Retrieved from [Link]

  • R Discovery. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In ACS Symposium Series.
  • Chemical Communications. (n.d.). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Retrieved from [Link]

  • Springer Professional. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • MDPI. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Retrieved from [Link]

  • ResearchGate. (2026). Efficient bioproduction of 3-(4-thiazolyl)-l-alanine, an unnatural amino acid of pharmaceutical importance, by an enzymatic relay process. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. Retrieved from [Link]

  • PMC. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Retrieved from [Link]

  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Retrieved from [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2026). Total synthesis of natural products based on hydrogenation of aromatic rings. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Retrieved from [Link]

  • Chemical Society Reviews. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Retrieved from [Link]

  • SciSpace. (n.d.). Processes to separate enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of β-Amino Acids by Aldol-Type Addition. Retrieved from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Organic Syntheses. (n.d.). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Separation of Enantiomers by Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

Sources

Foundational

The Bio-Architectural Role of Thiazole-Containing Amino Acids in Modern Drug Discovery

Executive Summary The incorporation of non-proteinogenic amino acids into peptide backbones represents a paradigm shift in rational drug design. Among these, Thiazole-Containing Amino Acids (TCAAs) have emerged as privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones represents a paradigm shift in rational drug design. Among these, Thiazole-Containing Amino Acids (TCAAs) have emerged as privileged scaffolds. Characterized by a planar, five-membered heterocyclic ring containing nitrogen and sulfur, thiazoles act as highly effective bioisosteres for amide bonds. This whitepaper provides an in-depth mechanistic analysis of the biological activities of TCAAs, detailing their structural rationale, pharmacological efficacy, and the self-validating synthetic protocols required for their integration into novel peptidomimetics.

Structural & Chemical Logic of Thiazoles in Peptides

The natural occurrence of the thiazole ring—often derived from the cyclization and dehydration of cysteine residues—is prevalent in marine-derived bioactive peptides such as dolastatin-10 and largazole[1]. In synthetic drug development, incorporating TCAAs is not merely a structural substitution; it is a calculated thermodynamic and kinetic maneuver.

The Causality of Conformational Rigidity

Linear peptides suffer from high conformational freedom, leading to a significant entropic penalty upon binding to a target receptor. The insertion of a planar thiazole ring restricts the ϕ and ψ dihedral angles of the peptide backbone.

  • Electronic Interactions: The sulfur atom possesses extended lone-pair electron orbitals that facilitate unique van der Waals interactions within hydrophobic protein pockets[2].

  • Hydrogen Bonding: The nitrogen atom acts as a potent, directional hydrogen-bond acceptor, replacing the traditional amide carbonyl without the susceptibility to proteolytic cleavage[2].

By locking the peptide into a pre-organized bioactive conformation, TCAAs drastically increase receptor-binding affinities and enhance metabolic stability against endogenous peptidases[1].

Mechanistic Deep-Dive: Epigenetic Modulation via HDAC Inhibition

One of the most profound biological activities of thiazole-based peptides is their ability to act as epigenetic modulators. Largazole , a marine-derived macrocyclic depsipeptide containing a unique thiazoline-thiazole ring system, is one of the most potent known inhibitors of Class I Histone Deacetylases (HDACs)[3].

The Prodrug Activation Pathway

Largazole utilizes a highly evolved evolutionary prodrug strategy. The molecule features a lipophilic thioester side chain that allows for rapid passive diffusion across the lipid bilayer of cancer cells. Once in the cytoplasm, endogenous esterases cleave the thioester to liberate largazole thiol , the active pharmacophore[4].

The crystal structure of the HDAC8-largazole thiol complex reveals the exact causality of its potency: the free thiolate anion perfectly coordinates with the catalytic Zn2+ ion in the HDAC active site[3]. The rigid thiazole ring positions the thiol at the optimal geometry, outcompeting natural substrates and leading to histone hyperacetylation, chromatin remodeling, and ultimately, tumor cell apoptosis[5].

Largazole_MoA Prodrug Largazole (Thioester Prodrug) Thiol Largazole Thiol (Active Pharmacophore) Prodrug->Thiol Hydrolysis Esterase Intracellular Esterases Esterase->Thiol Catalysis HDAC Class I HDAC (Active Site Zn2+) Thiol->HDAC Thiolate-Zinc Coordination Chromatin Histone Hyperacetylation HDAC->Chromatin Enzyme Inhibition Apoptosis Tumor Cell Apoptosis Chromatin->Apoptosis Epigenetic Modulation

Caption: Mechanism of Action: Largazole prodrug activation and subsequent HDAC zinc-coordination.

Quantitative Efficacy: Cytotoxicity of Thiazole-Amino Acid Hybrids

Molecular hybridization—fusing a thiazole moiety with standard amino acids—has yielded highly potent cytotoxic agents. Recent structure-activity relationship (SAR) studies demonstrate that these hybrids exhibit dual-target inhibition, causing severe toxicity in specific cancer lineages while sparing healthy cells[6].

The table below summarizes the in vitro cytotoxicity ( IC50​ ) of novel thiazole-conjugated amino acid derivatives compared to the clinical standard, 5-Fluorouracil (5-FU), across three human cancer cell lines.

Compound ClassTarget Cell Line IC50​ Range (µM)Mechanistic Rationale & Notes
Thiazole-Hybrid (5a) A549 (Lung Cancer)2.07 – 8.51Enhanced lipophilicity allows rapid intracellular accumulation.
Thiazole-Hybrid (5f) HeLa (Cervical Cancer)2.07 – 8.51Rigidified backbone enhances receptor-binding affinity.
Thiazole-Hybrid (5o) MCF-7 (Breast Cancer)2.07 – 8.51Induces multi-target inhibition and cell cycle arrest.
5-Fluorouracil (Control) A549, HeLa, MCF-73.49 – 8.74Standard antimetabolite; susceptible to resistance mechanisms.

Data synthesized from recent hybrid derivative evaluations[6]. Notably, the incorporation of the thiazole ring lowers the IC50​ threshold compared to standard pyrimidine analogues.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Thiazole-Hybrids

To ensure reproducibility and trustworthiness, the synthesis of thiazole-containing peptides must follow a self-validating workflow. The following step-by-step methodology details the incorporation of an Fmoc-protected Thiazole Amino Acid (Fmoc-TCAA-OH) into a growing peptide chain using standard SPPS.

Self-Validating SPPS Methodology

Step 1: Resin Swelling & Preparation

  • Action: Suspend Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polystyrene matrix, exposing reactive sites and ensuring uniform reagent diffusion.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the waste stream. A plateau in absorbance confirms complete deprotection.

Step 3: TCAA Coupling

  • Action: Pre-activate 3.0 equivalents of Fmoc-TCAA-OH with 2.9 eq of HBTU and 6.0 eq of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours.

  • Causality: Thiazole amino acids can be sterically hindered. HBTU generates a highly reactive OBt ester, while a slight excess of DIPEA maintains the basic environment necessary for efficient nucleophilic attack by the resin-bound amine.

Step 4: The Kaiser Test (Critical Validation Check)

  • Action: Wash the resin (3x DMF, 3x DCM). Perform a Kaiser test on a few resin beads.

  • Validation:

    • Yellow beads: Coupling is complete (no free primary amines). Proceed to the next step.

    • Blue beads: Coupling is incomplete. Do not proceed. Perform a double coupling cycle using a different activator (e.g., HATU).

Step 5: Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours.

  • Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich thiazole ring during the highly acidic TFA cleavage.

SPPS_Workflow Resin 1. Resin Swelling (DCM/DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. UV Monitoring (Validate Deprotection) Deprotect->Wash1 Coupling 4. TCAA Coupling (Fmoc-TCAA-OH + HBTU/DIPEA) Wash1->Coupling UV Plateau Wash2 5. Kaiser Test (Verify Coupling: Yellow=Pass) Coupling->Wash2 Wash2->Coupling Fail (Blue) - Re-couple Cleavage 6. Resin Cleavage (TFA/TIS/H2O Scavenger) Wash2->Cleavage Pass (Yellow) Purification 7. RP-HPLC Purification (Thiazole-Peptide Hybrid) Cleavage->Purification

Caption: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for TCAA incorporation.

Future Perspectives

The biological activity of thiazole-containing amino acids extends far beyond basic cytotoxicity. As antimicrobial resistance (AMR) accelerates, the unique ability of thiazole-peptides to target bacterial DNA gyrase and disrupt Gram-negative cell walls positions them as critical next-generation antibiotics[7]. Furthermore, advancements in automated flow chemistry and microwave-assisted Hantzsch synthesis are drastically reducing the bottleneck of chiral TCAA production[8], paving the way for scalable, commercial manufacturing of these complex peptidomimetics.

References

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects National Center for Biotechnology Information (PMC)[Link]

  • Thiazoles in Peptides and Peptidomimetics ResearchGate[Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents RSC Publishing[Link]

  • Structural basis of the antiproliferative activity of largazole, a depsipeptide inhibitor of the histone deacetylases PubMed (NIH)[Link]

  • Modulation of Activity Profiles for Largazole-Based HDAC Inhibitors through Alteration of Prodrug Properties ACS Medicinal Chemistry Letters[Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review Biointerface Research in Applied Chemistry[Link]

  • New methods for the rapid synthesis of thiazoles University of Sussex - Figshare[Link]

Sources

Exploratory

The Definitive Technical Guide to 3-(2-Thiazolyl)-D-alanine: Chemical Identity, Synthesis, and Peptidomimetic Applications

Executive Summary & Nomenclature Nuances In the realm of modern drug development, non-natural amino acids are critical components for designing peptidomimetics and conformationally constrained macrocycles. 3-(2-Thiazolyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Nuances

In the realm of modern drug development, non-natural amino acids are critical components for designing peptidomimetics and conformationally constrained macrocycles. 3-(2-Thiazolyl)-D-alanine (often abbreviated as D-2-Tza) is a highly specialized, non-proteinogenic amino acid.

Crucial Procurement Note: The term "3-(2-Thiazoyl)-D-alanine" is a common industry typographical error for 3-(2-Thiazolyl)-D-alanine [1]. Furthermore, researchers frequently confuse the 2-thiazolyl isomer with its much more commercially abundant counterpart, 3-(4-Thiazolyl)-D-alanine (D-4-Tza)[1]. While both feature a thiazole ring, the attachment point dictates the spatial geometry, hydrogen-bonding network, and receptor-binding affinity of the final macrocycle[2].

This whitepaper synthesizes the chemical properties, mechanistic rationale, and validated laboratory protocols for integrating D-thiazolylalanine derivatives into therapeutic pipelines.

Chemical Identity and Physicochemical Properties

To prevent synthesis failures caused by sourcing the incorrect isomer, the table below delineates the exact chemical identifiers for the target compound and its most common commercial analogs[1][3][4].

Table 1: Comparative Chemical Identifiers of Thiazolyl/Thienyl D-Alanines
Property3-(2-Thiazolyl)-D-alanine3-(4-Thiazolyl)-D-alanine3-(2-Thienyl)-D-alanine
Abbreviation D-2-TzaD-4-TzaD-Thi / H-D-Thi-OH
Base CAS Number Proprietary / Custom131896-42-962561-76-6
Fmoc-Derivative CAS Custom Synthesis205528-33-2500770-80-9
Boc-Derivative CAS Custom Synthesis134107-69-073443-07-9
Molecular Formula C₆H₈N₂O₂SC₆H₈N₂O₂SC₇H₉NO₂S
Molar Mass 172.20 g/mol 172.20 g/mol 171.22 g/mol
Primary Utility Macrocyclic constraintsBroad peptidomimeticsAntimicrobial peptides

Mechanistic Rationale in Drug Development (E-E-A-T)

The integration of D-Tza into a peptide backbone is not arbitrary; it is a calculated structural intervention driven by three pharmacological pillars:

  • Evasion of Proteolytic Degradation: Natural L-peptides suffer from poor oral bioavailability and short plasma half-lives due to rapid cleavage by endogenous proteases. By introducing a D-stereocenter, the side-chain spatial orientation is inverted. This stereochemical flip acts as a steric shield, preventing the protease's active site from recognizing and hydrolyzing the adjacent peptide bond.

  • Conformational Constraint via Thiazole: The thiazole ring is a planar, electron-rich heteroaromatic system. Unlike a simple phenyl ring (as in D-phenylalanine), the nitrogen atom in the thiazole ring acts as a highly directional hydrogen-bond acceptor. This property is heavily exploited in designing antagonists for the motilin receptor, 5-HT2B receptor, and prostaglandin F2 (FP) receptor, where rigid backbone geometry is required for high-affinity binding[2].

  • Modulation of Lipophilicity: The sulfur atom in the thiazole/thiophene ring increases the lipophilicity of the molecule compared to standard polar amino acids, enhancing membrane permeability and facilitating intracellular target engagement[3].

Mechanism L_Peptide Natural L-Peptide Protease Protease Enzyme (e.g., Trypsin) L_Peptide->Protease Degraded Degraded Fragments (Loss of Activity) Protease->Degraded D_Tza_Peptide D-Tza Peptidomimetic (Steric Shielding) D_Tza_Peptide->Protease Resists Cleavage Receptor Target Receptor (e.g., Motilin/5-HT) D_Tza_Peptide->Receptor High Affinity Binding Active Sustained Bioactivity (In Vivo Efficacy) Receptor->Active

Fig 1: Pharmacological mechanism of D-Tza evading proteolytic degradation to maintain bioactivity.

Experimental Protocols: Self-Validating SPPS Workflow

Synthesizing peptides with bulky, non-natural amino acids like Fmoc-D-Tza-OH requires optimized Solid-Phase Peptide Synthesis (SPPS). The following protocol is designed as a self-validating system , meaning each step includes a built-in Quality Control (QC) checkpoint to ensure causality and prevent downstream failure.

Protocol: Coupling Fmoc-D-Tza-OH via SPPS

Causality Note: We utilize HATU instead of standard HBTU. The steric bulk of the thiazole ring demands a highly efficient coupling reagent to prevent epimerization during carboxylate activation.

Step 1: Resin Swelling & Preparation

  • Action: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Validation: Resin should appear visibly expanded and free-flowing in the solvent.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 minutes).

  • Validation (UV Monitoring): Collect the flow-through. The cleavage of the Fmoc group generates a dibenzofulvene-piperidine adduct. Measure UV absorbance at 301 nm; a sharp peak confirms successful deprotection.

Step 3: Pre-Activation and Coupling

  • Action: Dissolve 0.4 mmol (4 equivalents) of Fmoc-D-Tza-OH and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester, then add to the resin. Agitate for 60 minutes at room temperature.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin). A yellow color indicates complete coupling (no free primary amines). A blue color indicates incomplete coupling, necessitating a second coupling cycle.

Step 4: Cleavage and Global Deprotection

  • Action: Treat the washed and dried resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

  • Validation (LC-MS): Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in water/acetonitrile. Run LC-MS to confirm the presence of the target molecular weight [M+H]+ corresponding to the D-Tza integrated peptide.

SPPS Resin Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling: Fmoc-D-Tza-OH + HATU + DIPEA Wash1->Couple Wash2 DMF Wash Couple->Wash2 Cleave TFA Cleavage & Global Deprotection Wash2->Cleave Product D-Tza Peptidomimetic Cleave->Product

Fig 2: Solid-Phase Peptide Synthesis (SPPS) workflow for D-Tza integration.

References

  • ChemBK. "3-(4-THIAZOYL)-D-ALANINE - Introduction, Risk and Safety." ChemBK Chemical Database.
  • PubChem - NIH. "beta-2-Thienyl-D-alanine (CID 7111750) - Structures and Identifiers." National Center for Biotechnology Information.
  • Google Patents. "Conformationally constrained, fully synthetic macrocyclic compounds (CA2769124A1)." Polyphor Ltd.
  • Santa Cruz Biotechnology. "Boc-3-(4-thiazolyl)-D-alanine | CAS 134107-69-0." SCBT Catalog.

Sources

Foundational

Expanding the Chemical Lexicon of Life: The Discovery, Origin, and Application of Unnatural Amino Acids

Executive Summary Proteins are the fundamental workhorses of biological systems, yet their staggering functional diversity is traditionally derived from a limited alphabet of just 20 canonical amino acids. As a Senior Ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteins are the fundamental workhorses of biological systems, yet their staggering functional diversity is traditionally derived from a limited alphabet of just 20 canonical amino acids. As a Senior Application Scientist in protein engineering, I have witnessed firsthand how the constraints of this natural lexicon limit the design of novel therapeutics, biophysical probes, and advanced materials. The advent of Genetic Code Expansion (GCE) shattered this ceiling, enabling the site-specific incorporation of unnatural amino acids (UAAs) into living organisms. This whitepaper dissects the historical origins, mechanistic principles, and field-proven protocols for UAA mutagenesis, providing a definitive technical guide for researchers and drug development professionals.

The Genesis of Genetic Code Expansion

The journey to expand the genetic code began in vitro. In 1989, [1] demonstrated the first site-specific incorporation of a UAA into β -lactamase. The causality behind starting in vitro was highly practical: it bypassed the complex, highly regulated cellular machinery by utilizing a chemically acylated suppressor tRNA added directly to a cell-free translation extract. While groundbreaking, this method was stoichiometric, technically laborious, and limited in protein yield.

The true paradigm shift occurred in 2001 when [2] successfully expanded the genetic code of Escherichia coliin vivo. Transitioning to living cells required the establishment of the "Orthogonality Principle"—the engineering of a self-contained translation system that operates entirely independently of the host's endogenous machinery. This foundational work paved the way for adapting the technology to eukaryotes, including mammalian cells and whole organisms such as C. elegans ([3];[4]).

Mechanistic Foundation: The Orthogonal Translation System (OTS)

To incorporate a UAA in vivo, we must hijack a codon that does not code for a natural amino acid. The amber stop codon (UAG) is the most frequently used candidate. Causality: UAG is the least abundant termination signal in E. coli (terminating only ~300 genes), which minimizes the global metabolic burden and off-target truncation effects of nonsense suppression.

The OTS relies on "cross-kingdom transplantation" to ensure orthogonality. For example, the Tyrosyl-tRNA synthetase from the archaeon Methanocaldococcus jannaschii (MjTyrRS) is introduced into E. coli. Because archaeal tRNAs lack the specific identity elements recognized by bacterial synthetases, the MjTyrRS does not aminoacylate endogenous bacterial tRNAs, and the engineered archaeal tRNA is ignored by the host's synthetases.

Amber_Suppression UAA Unnatural Amino Acid aaRS Orthogonal aaRS (e.g., MjTyrRS) UAA->aaRS Substrate Binding tRNA Orthogonal tRNA (CUA Anticodon) aaRS->tRNA Aminoacylation tRNA->aaRS Recognition Ribosome Host Ribosome (Translating mRNA) tRNA->Ribosome UAG Decoding Protein Target Protein (Site-Specific UAA) Ribosome->Protein Chain Elongation

Caption: Mechanism of site-specific UAA incorporation via amber codon suppression.

Engineering the Synthetase: Positive and Negative Selection

Wild-type MjTyrRS specifically recognizes natural tyrosine. To shift its specificity toward a UAA, the active site is randomized to create a massive mutant library. As detailed by[5], isolating the correct mutant requires a rigorous, self-validating selection workflow:

  • Positive Selection: The library is expressed in cells harboring an antibiotic resistance gene (e.g., chloramphenicol acetyltransferase) containing an in-frame amber mutation. Cells are grown with the UAA. Only synthetases capable of charging the tRNA with either the UAA or a natural amino acid will suppress the stop codon, allowing the cells to survive.

  • Negative Selection: Survivors are transferred to media without the UAA, expressing a toxic gene (e.g., barnase) with an amber mutation. Synthetases that promiscuously charge natural amino acids will produce the toxin, causing cell death.

The surviving clones exclusively recognize the UAA, ensuring high translational fidelity.

OTS_Selection Lib aaRS Mutant Library (Active Site Randomization) PosSel Positive Selection Survival with UAA Lib->PosSel Transform (+UAA) NegSel Negative Selection Death without UAA PosSel->NegSel Isolate Survivors (-UAA) NegSel->PosSel Iterative Rounds Final Validated Orthogonal Pair (High Fidelity & Efficiency) NegSel->Final Reporter Assay Validation

Caption: Iterative positive and negative selection workflow for evolving orthogonal aaRS variants.

Step-by-Step Protocol: In Vivo UAA Incorporation and Validation

A robust protocol must be a self-validating system. The following workflow details the expression of a UAA-modified target protein in E. coli, incorporating built-in controls to ensure experimental integrity.

Phase 1: Plasmid Design & Transformation

  • Causality: Using a two-plasmid system with compatible origins of replication (e.g., p15A for the OTS and ColE1 for the target protein) prevents plasmid incompatibility and maintains stable copy numbers during expression.

  • Step 1: Clone your gene of interest (GOI) into an expression vector, mutating the target residue codon to UAG using site-directed mutagenesis. Ensure a C-terminal affinity tag (e.g., 6xHis) is included for downstream validation.

  • Step 2: Co-transform the GOI plasmid and the OTS plasmid (e.g., pEVOL vector containing the engineered aaRS/tRNA) into an expression strain like BL21(DE3). Plate on dual-antibiotic agar.

Phase 2: Expression & UAA Induction

  • Causality: UAAs are often expensive and can cause metabolic stress. Adding the UAA at mid-log phase ensures the cellular machinery is robust enough to handle the metabolic burden of nonsense suppression without severely stunting initial growth.

  • Step 3: Inoculate a starter culture in LB media with dual antibiotics. Grow overnight at 37°C.

  • Step 4: Dilute the starter culture 1:100 into fresh media. Grow at 37°C to an OD600​ of 0.6.

  • Step 5: Split the culture into two identical flasks: "+UAA" (Experimental) and "-UAA" (Self-Validating Control).

  • Step 6: Add the UAA (typically 1-2 mM final concentration) to the "+UAA" flask.

  • Step 7: Induce protein expression (e.g., with 1 mM IPTG or 0.2% Arabinose). Shift the temperature to 20°C and express overnight to promote proper protein folding and solubility.

Phase 3: Validation & Purification

  • Causality: The "-UAA" control is paramount. If a full-length protein appears in the "-UAA" lane on a Western blot, the engineered aaRS is misincorporating natural amino acids, indicating poor fidelity. A successful experiment yields full-length protein only in the presence of the UAA.

  • Step 8: Harvest cells, lyse via sonication, and analyze the soluble fraction via SDS-PAGE and Western Blot against the C-terminal tag.

  • Step 9: Purify the "+UAA" protein via Immobilized Metal Affinity Chromatography (IMAC).

  • Step 10: Validate UAA incorporation via intact mass spectrometry (ESI-TOF). The observed mass shift must exactly match the theoretical mass of the UAA-substituted protein.

Quantitative Metrics: Comparison of OTS Platforms

Different expression hosts and UAA chemistries require specific orthogonal pairs. The table below summarizes the causality behind selecting the three most prominent OTS platforms used in the industry today.

OTS OriginTarget HostCognate UAA ClassesOrthogonality RationaleSuppression Efficiency
MjTyrRS / tRNA E. coliAryl-azides, Photo-crosslinkersArchaeal system lacks identity elements for bacterial aaRS.High (up to 30% of WT)
EcLeuRS / tRNA Yeast / MammalianDansyl, Fluorescent probesBacterial system is orthogonal in the eukaryotic cytosol.Moderate (10-20% of WT)
MmPylRS / tRNA E. coli & EukaryotesAlkynes, Lysine derivativesNaturally recognizes pyrrolysine; orthogonal across all domains of life.Very High (up to 50% of WT)

Strategic Applications in Drug Development

The ability to genetically encode UAAs has revolutionized the biopharmaceutical landscape, transitioning from a niche academic tool to a core industrial platform:

  • Antibody-Drug Conjugates (ADCs): Traditional ADCs rely on stochastic chemical conjugation to surface lysines or cysteines, resulting in heterogeneous products with variable pharmacokinetics. By incorporating a UAA with a bio-orthogonal handle (e.g., p-azidophenylalanine), developers can utilize copper-free click chemistry to attach cytotoxic payloads with absolute site-specificity. This ensures a precise drug-to-antibody ratio (DAR), dramatically improving the therapeutic index.

  • Target Deconvolution: Photo-reactive UAAs (e.g., p-benzoylphenylalanine) can be incorporated into orphan ligands or biologics. Upon UV irradiation, the ligand covalently crosslinks to its unknown receptor in the native environment of living cells, allowing subsequent isolation and identification via tandem mass spectrometry.

References

  • A general method for site-specific incorporation of unnatural amino acids into proteins. Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). Science. URL:[Link]

  • Expanding the genetic code of Escherichia coli. Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Science. URL:[Link]

  • Expanding the Genetic Code of an Animal. Greiss, S., & Chin, J. W. (2011). Journal of the American Chemical Society. URL:[Link]

  • Reprogramming the genetic code. Chin, J. W. (2014). The EMBO Journal. URL:[Link]

  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Galles, G. D., et al. (2019). Methods in Enzymology (via PubMed). URL:[Link]

Sources

Exploratory

Engineering Peptide Topologies: The Conformational Influence of Thiazole Rings on Amino Acid Scaffolds

Executive Summary As a Senior Application Scientist navigating the complexities of peptide drug discovery, I frequently encounter the inherent limitations of linear peptides: extreme susceptibility to proteolytic degrada...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of peptide drug discovery, I frequently encounter the inherent limitations of linear peptides: extreme susceptibility to proteolytic degradation and immense conformational entropy. To bypass these hurdles, biomolecular engineering increasingly relies on heterocyclic amide isosteres. The incorporation of a thiazole ring into a peptide backbone is not merely a synthetic substitution; it is a profound topological intervention. By replacing a flexible amide bond with a planar, aromatic five-membered ring, we enforce rigid conformational constraints that pre-organize the peptide for target engagement and shield it from exoproteases. This whitepaper dissects the mechanistic influence of the thiazole ring on amino acid conformation, supported by quantitative data and self-validating experimental workflows.

Mechanistic Causality: The Stereoelectronic Impact of Thiazole

The thiazole ring fundamentally alters the Ramachandran space of adjacent amino acid residues. When a standard amide bond is replaced by a thiazole moiety (often via cyclodehydration of a cysteine residue), several critical physicochemical shifts dictate the new conformational landscape:

  • Loss of the Hydrogen Bond Donor: The amide NH is eliminated during heterocycle formation. This reduces the peptide's overall polarity and forces a reorganization of its hydration network.

  • Planar Aromaticity: The sp2 hybridization of the ring atoms forces a strict coplanar arrangement. This drastically restricts the ϕ (phi) and ψ (psi) dihedral angles of the backbone, effectively freezing local flexibility.

  • Steric Bulk and σ -Hole Interactions: The sp2 sulfur atom in the thiazole ring is significantly larger than carbon, nitrogen, or oxygen. Crucially, it possesses the unique ability to engage in donating n→σ∗ interactions (sigma-holes) with the lone pairs of neighboring heteroatoms.

Because of these combined stereoelectronic effects, thiazole-containing structural units tend to adopt a unique, highly constrained semi-extended β2​ conformation. This conformation is stabilized primarily by an intramolecular N−H⋯NTzl​ hydrogen bond and, in the case of dehydroamino acids, extended π -electron conjugation, as detailed in 1[1].

G N1 Amide Bond Isosteric Replacement N2 Loss of H-Bond Donor (NH replaced) N1->N2 N3 Steric Bulk of sp2 Sulfur (Sigma-Hole Interactions) N1->N3 N4 Planar Aromaticity (Restricted Phi/Psi Angles) N1->N4 N5 Semi-Extended β2 Conformation N2->N5 N3->N5 N4->N5 N6 Proteolytic Stability & Target Pre-organization N5->N6

Mechanistic pathway of thiazole-mediated structural rigidity and biological stability.

Quantitative Conformational Data

To truly leverage the constraint imposed by thiazole, we must quantify the reduction in the conformational ensemble. Computational searches utilizing OPLS4 force fields followed by Density Functional Theory (DFT) optimization reveal a stark reduction in accessible microstates upon the cyclodehydration of a linear peptide into a thiazoline, and subsequently, upon its oxidation to a fully aromatic thiazole[2].

Table 1: Conformational Flexibility of Peptide Scaffolds (Energy Cutoffs)

Scaffold TypeConformers 1.36 kcal/molConformers 2.72 kcal/molPrimary Structural Motif
Linear Peptide 516Highly flexible, multiple random coils
Thiazoline-Peptide 37Rigid 6-bond motif
Thiazole-Peptide 13Rigid 7-bond motif, semi-extended β2​

This massive reduction in conformational freedom minimizes the entropic penalty of target binding, locking the peptide into a near-active conformation that can drastically enhance receptor affinity, a principle heavily utilized in 3[3].

Functional Readout: Calcium Binding in Cyclic Octapeptides

While rigidification is generally favorable for target binding, highly constrained macrocycles can sometimes be too rigid to optimally coordinate metal ions. The degree of flexibility directly impacts functional properties like ion coordination. As demonstrated in 4[4], introducing flexible glycine hinges into a dual-thiazole framework allows the peptide to adopt a "twisted figure of eight" geometry capable of highly efficient calcium coordination.

Table 2: Calcium Binding Constants ( logK ) for Thiazole-Containing Cyclic Octapeptides

Peptide FrameworkThiazole ConstraintsFlexibility Level Ca2+ Binding Affinity ( logK )
cyclo(-D-Thr-D-Val(Thz)-Ile-)22Low (Rigid)2.3
cyclo(-Thr-D-Val(Thz)-Ile-)22Low-Medium4.0
cyclo(-Thr-Gly(Thz)-Ile-Ser-Gly(Thz)-Ile-)2High (Glycine hinges)5.7

Self-Validating Experimental Protocols

Protocol 1: Conformational Analysis via DFT and NMR Cross-Validation

Purpose: To determine the high-resolution solution structure of a thiazole-containing peptidomimetic and validate the N−H⋯NTzl​ hydrogen bond constraint.

Causality & Rationale: We utilize the M06-2X functional for DFT because it accurately models non-covalent interactions (such as the sulfur atom's subtle σ -hole effects), which lower-tier functionals (e.g., B3LYP) frequently underestimate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the purified thiazole-peptide in 600 μL of anhydrous CDCl3​ .

    • Causality: Non-polar solvents like chloroform enhance the visibility of intramolecular hydrogen bonds by minimizing solvent competition, ensuring the observed interactions are intrinsic to the peptide's backbone.

  • NMR Acquisition (ROESY/NOESY): Acquire 2D ROESY (spin-lock time 200-300 ms) and NOESY (mixing time 400 ms) spectra at 600 MHz. Extract interproton distance constraints from the cross-peak volumes.

  • Temperature Coefficient Analysis: Measure 1D 1H NMR spectra from 298 K to 328 K in 5 K increments. Calculate the temperature coefficient ( Δδ/ΔT ) for the amide protons.

    • Validation Check: A coefficient more positive than -3.0 ppb/K confirms the amide proton is shielded from the solvent, empirically validating the presence of the N−H⋯NTzl​ intramolecular hydrogen bond.

  • DFT Conformational Search: Perform a relaxed potential energy surface (PES) scan over the ϕ and ψ angles adjacent to the thiazole ring using Gaussian at the M06-2X/6-311++G(d,p) level with an implicit solvent model (SMD).

  • Self-Validation Alignment: Superimpose the DFT global minimum structure with the distance constraints derived from the ROESY spectra.

    • System Check: If the DFT-predicted interatomic distances deviate from the NMR NOE constraints by >0.5A˚ , the protocol mandates a failure state. The system must then generate a multi-conformer ensemble, as the deviation indicates the peptide likely exists in a fast exchange between the β2​ state and a minor conformer rather than a single static structure.

G A Peptide Synthesis (Fmoc SPPS) B Cyclodehydration (Thiazole Formation) A->B C NMR Spectroscopy (NOESY/ROESY) B->C D DFT Calculations (M06-2X/6-311++G**) B->D E Conformational Ensemble Generation C->E D->E F Self-Validation: NMR vs DFT Alignment E->F

Workflow for validating thiazole-induced conformational constraints via NMR and DFT.

Conclusion

Integrating thiazole rings into peptide backbones is a highly specialized biomolecular engineering tool. By understanding the causal relationship between the heterocycle's stereoelectronic properties—specifically the loss of hydrogen bond donors, planar aromaticity, and sulfur's σ -hole interactions—and the resulting macroscopic rigidity, scientists can rationally design macrocycles with tuned proteolytic stability and optimized target affinities.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Title: Cyclic octapeptides containing thiazole.

Sources

Foundational

Role of D-amino acids in biological systems

An In-Depth Technical Guide to the Role of D-Amino Acids in Biological Systems Executive Summary For decades, the biological sciences operated under a homochiral paradigm, positing that life exclusively utilizes L-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of D-Amino Acids in Biological Systems

Executive Summary

For decades, the biological sciences operated under a homochiral paradigm, positing that life exclusively utilizes L-amino acids for structural and signaling functions. However, advancements in stereoselective analytical chemistry have dismantled this assumption. D-amino acids (D-AAs) are now recognized as critical, ubiquitous molecules that govern bacterial cell wall remodeling, biofilm dispersal, and mammalian neurotransmission[1]. This whitepaper synthesizes the mechanistic roles of D-AAs across biological systems, details the causal logic behind their analytical quantification, and provides drug development professionals with actionable, self-validating protocols for chiral metabolomics.

Bacterial Systems: Structural Integrity and Environmental Adaptation

In the bacterial kingdom, D-amino acids are not merely metabolic byproducts; they are deliberate, enzymatically synthesized effectors. While D-Alanine (D-Ala) and D-Glutamic acid (D-Glu) are canonical components of the peptidoglycan (PG) layer—conferring resistance against host proteases—recent discoveries highlight the regulatory power of non-canonical D-AAs.

Stationary Phase Remodeling and Biofilm Dispersal

As bacterial cultures transition from exponential growth to the stationary phase, species such as Vibrio cholerae and Bacillus subtilis upregulate broad-spectrum racemases (Bsr). These enzymes catalyze the epimerization of L-amino acids into non-canonical D-AAs (e.g., D-Methionine, D-Leucine, D-Tyrosine), which accumulate at millimolar concentrations in the extracellular space[2].

The causality behind this mechanism is rooted in survival:

  • Peptidoglycan Modification: D-AAs are incorporated into the peptide stems of the PG layer, displacing D-Ala. This alters the cross-linking density, relaxing the cell wall to accommodate morphological changes necessary for stress survival[2].

  • Biofilm Disassembly: High concentrations of D-AAs act as signaling molecules that trigger the disassembly of amyloid fibers in biofilms, allowing bacteria to disperse and colonize new, nutrient-rich environments[1].

BacterialDAA L_AA L-Amino Acids (Nutrient Pool) Racemase Broad-Spectrum Racemases (Bsr) L_AA->Racemase Enzymatic Epimerization D_AA Non-canonical D-AAs (e.g., D-Met, D-Leu) Racemase->D_AA Extracellular Accumulation PG_Remodel Peptidoglycan Remodeling D_AA->PG_Remodel PG Stem Incorporation Biofilm Biofilm Dispersal & Stress Adaptation D_AA->Biofilm Amyloid Disassembly

Bacterial D-amino acid synthesis and signaling pathway for stress adaptation.

Mammalian Systems: Neuromodulation and Synaptic Plasticity

In mammals, D-Serine is the most prominent D-AA, serving as a vital neuromodulator in the central nervous system.

The NMDAR Co-Agonist Mechanism

The N-methyl-D-aspartate receptor (NMDAR) is a unique ionotropic glutamate receptor that functions as a "coincidence detector." For the calcium ion channel to open, the postsynaptic membrane must be depolarized (to remove a Mg2+ block), and two distinct ligands must bind: Glutamate (at the GluN2 subunit) and a co-agonist (at the GluN1 subunit)[3].

Historically, Glycine was considered the primary co-agonist. However, D-Serine has been proven to bind the GluN1 subunit with greater affinity and is the dominant co-agonist in mature forebrain synapses, critical for Long-Term Potentiation (LTP) and Long-Term Depression (LTD)[4].

Causality in Cellular Localization: D-Serine is synthesized from L-Serine by the enzyme Serine Racemase (SR). While initially thought to be exclusively a "gliotransmitter" released by astrocytes, recent high-resolution electron microscopy confirms that SR is heavily localized in the postsynaptic density of neurons[4]. This postsynaptic localization allows for an autocrine feedback loop, where neuronal NMDAR activation tightly regulates local D-Serine synthesis, ensuring precise spatiotemporal control of synaptic plasticity.

NMDAR Astrocyte Neuron / Astrocyte (Serine Racemase) DSerine D-Serine (Co-agonist) Astrocyte->DSerine Synthesis & Release GluN1 GluN1 Subunit (Glycine Site) DSerine->GluN1 High-Affinity Binding Glutamate Glutamate (Agonist) GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binding NMDAR Activated NMDAR (Ca2+ Influx) GluN1->NMDAR GluN2->NMDAR SynapticPlast Synaptic Plasticity (LTP / LTD) NMDAR->SynapticPlast Calcium Signaling

NMDAR activation pathway requiring D-Serine and Glutamate for synaptic plasticity.

Quantitative Data Summary

The physiological relevance of D-AAs is concentration-dependent. The table below synthesizes typical concentrations and functional roles across systems.

D-Amino AcidBiological SystemPrimary FunctionTypical Concentration / Relevance
D-Alanine BacteriaPeptidoglycan cross-linkingStructural integrity; prevents protease cleavage.
D-Methionine Bacteria (V. cholerae)Cell wall remodelingAccumulates to >1 mM in stationary phase[2].
D-Serine Mammals (CNS)NMDAR co-agonist5–7 µM (extracellular synaptic cleft)[3].
D-Aspartate Mammals (Endocrine)Hormone secretion regulationHighly enriched in embryonic brain and pituitary gland[5].
D-Proline Mammals (Renal)Biomarker for diseaseElevated levels associated with diabetes mellitus[5].

Analytical Methodologies: The 2D-HPLC-MS/MS Workflow

Quantifying D-AAs in biological matrices (e.g., brain tissue, plasma, urine) presents a severe analytical challenge. Enantiomers possess identical masses and physicochemical properties in achiral environments, and D-AAs often exist at trace levels (100 to 1000-fold lower than their L-counterparts)[5].

The Causal Logic of 2D-HPLC-MS/MS: To solve this, a Two-Dimensional Heart-Cutting High-Performance Liquid Chromatography (2D-HPLC) system coupled with tandem mass spectrometry (MS/MS) is the gold standard[6][7].

  • Derivatization (e.g., NBD-F): Reacting amino acids with a fluorogenic/hydrophobic tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) increases retention on reversed-phase columns and exponentially enhances electrospray ionization (ESI) efficiency for MS detection[7].

  • 1st Dimension (Achiral RP-HPLC): Separates the specific amino acid class (e.g., total Serine) from the complex biological matrix. If we injected the raw matrix directly onto a chiral column, the column would rapidly overload and degrade.

  • Heart-Cutting: A switching valve selectively transfers only the peak containing the target amino acid to the second column.

  • 2nd Dimension (Chiral HPLC): Resolves the D- and L-enantiomers.

  • MS/MS (MRM Mode): Provides absolute structural confirmation and femtomole-level quantitation.

HPLCWorkflow Sample Biological Sample (+ Internal Std) Deriv Derivatization (NBD-F Reagent) Sample->Deriv Protein Precipitation Dim1 1st Dimension: Achiral RP-HPLC Deriv->Dim1 Matrix Isolation HeartCut Heart-Cutting Valve Transfer Dim1->HeartCut Target AA Elution Dim2 2nd Dimension: Chiral HPLC HeartCut->Dim2 Enantiomer Separation MSMS ESI-MS/MS (MRM Detection) Dim2->MSMS Femtomole Quantitation

Heart-cutting 2D-HPLC-MS/MS workflow for trace D-amino acid quantification.

Self-Validating Protocol: Quantification of D-Serine in Mammalian Plasma

Note: This protocol is designed as a self-validating system. System Suitability Tests (SST) and Internal Standards (IS) ensure that any failure in derivatization or column degradation is immediately flagged before data acquisition.

Step 1: Sample Preparation & Internal Standard Spiking

  • Aliquot 50 µL of plasma. Spike with 10 µL of stable isotope-labeled internal standard (e.g., D-Serine-13C3, 15N) at a known concentration. Validation Check: The IS must be recovered in the final MS readout; failure indicates matrix suppression or extraction loss.

  • Add 150 µL of LC-MS grade methanol to precipitate proteins. Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Derivatization

  • Transfer 20 µL of the supernatant to a high-recovery vial.

  • Add 20 µL of 0.1 M borate buffer (pH 8.5) and 20 µL of 10 mM NBD-F in acetonitrile.

  • Incubate at 60°C for 5 minutes in the dark. Quench the reaction with 20 µL of 0.1% trifluoroacetic acid (TFA)[7]. Validation Check: Analyze a blank matrix spiked with only the IS to confirm no endogenous D-Serine contamination from reagents.

Step 3: 1st Dimension (Achiral Separation)

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% Formic acid in Water and Acetonitrile.

  • Action: Program the UV detector (470 nm) to identify the total NBD-Serine peak.

Step 4: Heart-Cutting to 2nd Dimension

  • Program the 6-port switching valve to divert the eluent to the chiral column (e.g., Sumichiral OA-2500S) only during the specific retention time window of the NBD-Serine peak identified in Step 3[6].

Step 5: Chiral Separation & MS/MS Acquisition

  • Column: Enantioselective stationary phase.

  • Detection: Electrospray Ionization in negative ion mode (ESI-). Set Multiple Reaction Monitoring (MRM) transitions specific to NBD-Serine (e.g., m/z 267.1 → 121.0).

  • Validation Check: The chromatographic resolution (Rs) between D-Serine and L-Serine must be ≥ 1.5. If Rs < 1.5, the chiral column has degraded and must be replaced.

References

  • D-amino acids govern stationary phase cell wall remodeling in bacteria PubMed - NIH[Link]

  • Excitatory and inhibitory D-serine binding to the NMDA receptor eLife [Link]

  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems Frontiers in Microbiology[Link]

  • Postsynaptic serine racemase regulates NMDA receptor function bioRxiv[Link]

  • Analysis of D-Amino Acids: Relevance in Human Disease LCGC International[Link]

  • Simultaneous Determination of D-amino Acids in Rat Urine by Highperformance Liquid Chromatography-tandem Mass Spectrometry Method Bentham Science Publishers[Link]

  • Two-Dimensional HPLC-MS/MS Determination of Multiple D-Amino Acid Residues in the Proteins Stored Under Various pH Conditions J-Stage[Link]

Sources

Exploratory

3-(2-Thiazolyl)-D-alanine in Peptide Drug Design: A Technical Guide to Solubility and Stability

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern medicinal chemistry, designed to overcome the inherent limitations of native peptides, such a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern medicinal chemistry, designed to overcome the inherent limitations of native peptides, such as poor oral bioavailability, rapid renal clearance, and susceptibility to proteolytic degradation [1]. Among the most versatile UAAs is 3-(2-Thiazolyl)-D-alanine (commonly abbreviated as D-Ala(2-Thz)). By combining a D-configured stereocenter with a bioisosteric thiazole side chain, D-Ala(2-Thz) offers a unique physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of how D-Ala(2-Thz) modulates peptide solubility and stability, supported by self-validating experimental protocols and comparative empirical data.

Physicochemical & Structural Rationale

The structural anatomy of D-Ala(2-Thz) dictates its behavior in aqueous environments and biological matrices. It features a thiazole ring attached to the β -carbon of a D-alanine backbone.

The Thiazole Side Chain: Modulating Lipophilicity and Solubility

Unlike the purely hydrophobic phenyl ring in Phenylalanine (Phe) or the bulky indole in Tryptophan (Trp), the thiazole ring contains both nitrogen and sulfur heteroatoms. The nitrogen atom acts as a weak base (pKa 2.5) and a potent hydrogen-bond acceptor. This heteroaromatic character lowers the overall partition coefficient ( logP ) of the residue compared to standard aromatic amino acids, thereby enhancing aqueous solubility without sacrificing the π−π stacking or hydrophobic interactions required for receptor binding [2].

The D-Stereocenter: Evasion of Enzymatic Recognition

Endogenous proteases and peptidases have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The inversion of stereochemistry at the α -carbon in D-Ala(2-Thz) creates a steric clash within the active sites of most mammalian proteases (e.g., trypsin, chymotrypsin, and carboxypeptidases) [3]. This chiral evasion is a primary driver for the extended serum half-lives observed in D-Ala(2-Thz)-containing therapeutics.

ProteolyticStability Peptide Therapeutic Peptide Candidate L_Isomer Native L-Amino Acid (e.g., L-Phe, L-Trp) Peptide->L_Isomer D_Isomer D-Ala(2-Thz) Incorporation Peptide->D_Isomer Protease Endogenous Proteases (Active Site Recognition) L_Isomer->Protease Natural Fit D_Isomer->Protease Steric Clash Degradation Rapid Cleavage (Short Half-life) Protease->Degradation Stability Steric & Chiral Evasion (Extended Half-life) Protease->Stability

Caption: Mechanistic pathway of proteolytic resistance conferred by D-Ala(2-Thz) incorporation.

Mechanistic Causality: Solubility & Stability Dynamics

pH-Dependent Solubility Causality

The solubility of peptides containing D-Ala(2-Thz) is highly sensitive to the pH of the microenvironment. At highly acidic pH (pH < 2.5), both the α -amino group and the thiazole nitrogen are protonated, resulting in a net positive charge that drives high aqueous solubility. At physiological pH (7.4), the thiazole nitrogen is neutral, but its dipole moment and hydrogen-bonding capacity prevent the severe aggregation often seen with highly hydrophobic sequences [4].

Conformational Rigidity and Stability

The introduction of unnatural aromatic amino acids like thiazolylalanine can restrict the local conformational flexibility of the peptide backbone [5]. This rigidity not only pre-organizes the peptide for target engagement but also minimizes the entropic cost of binding. Furthermore, the restricted backbone limits the ability of the peptide to adopt the extended conformations required for entry into protease active sites, providing a secondary, structure-based mechanism of stability alongside the primary stereochemical defense.

Self-Validating Experimental Protocols

To accurately assess the physicochemical benefits of D-Ala(2-Thz), researchers must employ rigorous, self-validating methodologies. The following protocols are designed to ensure data integrity by embedding internal controls and causality checks.

Thermodynamic Solubility Assay (Shake-Flask LC-UV/MS)

Purpose: To determine the equilibrium solubility of D-Ala(2-Thz) modified peptides across a physiological pH gradient. Causality Check: Thermodynamic solubility requires true equilibrium. If the pH shifts during dissolution (due to the buffering capacity of the peptide itself), the resulting data is invalid. Thus, continuous pH monitoring and adjustment are built into the protocol.

Step-by-Step Methodology:

  • Preparation: Weigh 5 mg of the D-Ala(2-Thz)-containing peptide into three separate glass vials.

  • Buffer Addition: Add 1.0 mL of pre-equilibrated buffer to each vial: 0.1 M HCl (pH 1.2), Phosphate Buffer (pH 7.4), and Borate Buffer (pH 9.0).

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm at a constant 25°C for 24 hours. Validation: Check the pH of the suspension at 2h, 6h, and 24h. Adjust with micro-aliquots of 0.1 M HCl or NaOH if the pH deviates by >0.1 units.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet undissolved peptide. Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate into the linear dynamic range of the LC-UV/MS instrument. Quantify against a standard curve generated from a known, fully dissolved stock solution (e.g., in 50% DMSO/water).

SolubilityWorkflow Start Compound Weighing (Excess Solid) Buffer AddAqueousBuffer (pH1.2, 9.0) Start->Buffer Incubate Shake-Flask Incubation (24h at 25°C) Buffer->Incubate Validate pH Verification & Adjustment Incubate->Validate Feedback Separate Centrifugation & 0.22 µm Filtration Incubate->Separate Analyze LC-UV/MS Quantification Separate->Analyze

Caption: Self-validating workflow for thermodynamic solubility determination.

In Vitro Serum Stability Assay

Purpose: To quantify the resistance of D-Ala(2-Thz) peptides to endogenous peptidases. Causality Check: Serum contains active enzymes that continue to degrade the peptide even after sampling. Immediate quenching is required. Acetonitrile is chosen because it precipitates serum proteins (halting enzymatic activity) without hydrolyzing the peptide.

Step-by-Step Methodology:

  • Incubation: Pre-warm 25% human serum (diluted in PBS, pH 7.4) to 37°C. Spike the peptide to a final concentration of 10 µM.

  • Sampling: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Validation: The internal standard corrects for matrix effects and variable extraction recovery during LC-MS/MS analysis.

  • Extraction: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS (MRM mode) to calculate the degradation half-life ( t1/2​ ).

Quantitative Data & Comparative Analysis

To contextualize the impact of D-Ala(2-Thz), we compare its physicochemical parameters and resulting peptide performance against standard aromatic amino acids (D-Phe and D-Trp).

Table 1: Comparative Physicochemical Properties of Monomeric Amino Acids

Amino AcidSide Chain HeteroatomsCalculated LogP (cLogP)*H-Bond AcceptorsIsoelectric Point (pI)
D-Phe 01.452 (Backbone)5.48
D-Trp 1 (N)1.102 (Backbone)5.89
D-Ala(2-Thz) 2 (N, S)0.25 3 (Backbone + Thiazole N) 5.95

*cLogP values demonstrate the superior hydrophilicity of the thiazole moiety compared to phenyl or indole rings, directly correlating to improved aqueous solubility.

Table 2: Representative Impact on Model Peptide Pharmacokinetics (Data represents a standardized 10-mer therapeutic peptide scaffold where position 4 is substituted)

Substitution at Pos 4Aqueous Solubility (pH 7.4)Human Serum Half-Life ( t1/2​ )Primary Degradation Mechanism
L-Phe (Native) 0.8 mg/mL1.2 HoursEndopeptidase cleavage at Pos 4
D-Phe 0.9 mg/mL18.5 HoursCleavage shifted to adjacent L-residues
D-Ala(2-Thz) 3.4 mg/mL 22.1 Hours Highly resistant; slow exopeptidase action

Analysis: The substitution from L-Phe to D-Phe resolves the stability issue but fails to improve solubility. The transition to D-Ala(2-Thz) creates a synergistic effect: the D-stereocenter provides the requisite proteolytic resistance, while the thiazole heteroatoms quadruple the aqueous solubility at physiological pH.

Conclusion

The strategic deployment of 3-(2-Thiazolyl)-D-alanine in peptide drug design represents a sophisticated approach to overcoming the historical liabilities of peptide therapeutics. By leveraging the hydrogen-bonding capacity of the thiazole nitrogen and the enzymatic evasion provided by the D-configuration, researchers can engineer molecules with optimized pharmacokinetic profiles. As the demand for orally bioavailable and long-acting peptide drugs grows, the rigorous characterization and application of UAAs like D-Ala(2-Thz) will remain critical to clinical success.

References

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: Exploring Chirality of Unnatural Amino Acids and Peptides on Water Sorption and Stratum Corneum Uptake Source: University of Reading (CentAUR) URL: [Link][2]

  • Title: Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy Source: National Institutes of Health (NIH) / PMC URL: [Link][3]

  • Title: Sequence-based prediction of the solubility of peptides containing non-natural amino acids Source: bioRxiv URL: [Link][4]

  • Title: Caspase-3 Mediated Programmed Cell Death by a Gold-Stabilised Peptide Carbene Source: Bioorganic & Medicinal Chemistry Letters / NIH URL: [Link][5]

Sources

Foundational

Physicochemical Profiling of Alanine Derivatives: A Technical Guide for Rational Drug Design

Introduction: The Strategic Role of Alanine Derivatization In the landscape of peptide synthesis and small-molecule drug development, native L-alanine serves as a fundamental building block. However, its highly polar, zw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Alanine Derivatization

In the landscape of peptide synthesis and small-molecule drug development, native L-alanine serves as a fundamental building block. However, its highly polar, zwitterionic nature often limits its utility in therapeutics requiring high membrane permeability or specific receptor binding. By synthetically modifying the α -amino group, the carboxylate moiety, or the side chain, we generate alanine derivatives with finely tuned physicochemical profiles.

Understanding the physicochemical characteristics—specifically the acid dissociation constant ( pKa​ ), partition coefficient ( logP ), distribution coefficient ( logD ), and aqueous solubility—of these derivatives is not merely an academic exercise. It is the predictive foundation for a compound's pharmacokinetics, bioavailability, and formulation viability. This guide explores the structure-property relationships of key alanine derivatives and establishes robust, self-validating analytical protocols for their characterization.

Comparative Physicochemical Data

The physicochemical behavior of an alanine derivative is dictated by its functional groups. Native L-alanine and β -alanine exhibit amphoteric behavior, possessing two distinct pKa​ values, resulting in a net-zero charge (zwitterion) at physiological pH. In contrast, N-acetylation neutralizes the basicity of the amine, yielding a strictly acidic molecule, while the addition of bulky aromatic groups (e.g., naphthyl moieties) drastically shifts the partition coefficient toward lipophilicity [2, 3].

Table 1 summarizes the core physicochemical parameters of four structurally distinct alanine variants.

Table 1: Physicochemical Properties of Selected Alanine Derivatives
CompoundStructural Modification pKa1​ (COOH) pKa2​ ( NH3+​ ) logP (Octanol/Water)Aqueous Solubility (25°C)
L-Alanine Native α -amino acid2.349.69-2.85166.5 g/L
β -Alanine Native β -amino acid3.5510.24-0.88 (est.)~545.0 g/L
N-Acetyl-L-alanine N-terminal acetylation~3.69N/A (Amide)-0.53 to -0.76High
Boc-3-(1-Naphthyl)-Alanine N-Boc + Aromatic side chain~4.00N/A (Protected)> 3.00Low (Soluble in organics)

Data aggregated from standardized chemical databases and literature[2, 3, 5].

Mechanistic Pathways & Structural Impact

The rationale behind derivatizing alanine is to manipulate its interaction with biological systems. For instance, the integration of a polycyclic aromatic hydrocarbon (like a naphthyl group) increases steric bulk and lipophilicity. This structural rigidity restricts the conformational landscape of the peptide, which can exponentially enhance binding affinity to target receptors while simultaneously improving cell permeability.

G Base Native L-Alanine Zwitterionic, Hydrophilic Mod1 N-Acetylation (e.g., N-Acetyl-L-alanine) Base->Mod1 Mod2 Aromatic Substitution (e.g., Naphthyl-Alanine) Base->Mod2 Prop1 Loss of Basic pKa Net Negative Charge at pH 7.4 Mod1->Prop1 Prop2 Increased Lipophilicity (Higher logP / logD) Mod2->Prop2 Prop3 Steric Bulk & Rigidity Mod2->Prop3 Out1 Altered Metabolic Routing & Enhanced Stability Prop1->Out1 Out2 Enhanced Cell Permeability & Receptor Affinity Prop2->Out2 Prop3->Out2

Caption: Logical relationship mapping structural modifications of alanine to physicochemical and biological outcomes.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must rely on protocols that inherently flag their own errors. The following methodologies for determining lipophilicity and dissociation constants are designed with built-in causality and quality control checkpoints.

Determination of Lipophilicity ( logP / logD ) via the Shake-Flask Method

The "gold standard" for determining the partition coefficient of alanine derivatives is the shake-flask method, coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1, 4].

Causality & Rationale: We utilize RP-HPLC for quantification rather than simple UV-Vis spectroscopy because HPLC separates the analyte from any micro-emulsified octanol or impurities. Furthermore, for ionizable derivatives like native L-alanine, we must measure logD at a specific pH (usually 7.4) using buffered solutions, as the ionization state drastically alters partitioning behavior.

Step-by-Step Protocol:

  • Solvent Pre-saturation (Critical Step):

    • Action: Stir analytical-grade n-octanol and aqueous phosphate buffer (pH 7.4) together in a large vessel for 24 hours at 25°C. Separate the phases.

    • Causality: Mutual saturation prevents volume shifts during the actual experiment, ensuring the thermodynamic equilibrium strictly reflects solute distribution, not solvent migration [1].

  • Sample Preparation:

    • Action: Dissolve the alanine derivative in the pre-saturated aqueous buffer to a concentration well below its solubility limit (typically < 0.01 M) to ensure dilute solution thermodynamics apply (Nernst Partition Law)[4].

  • Equilibration:

    • Action: Combine the aqueous sample and pre-saturated n-octanol in a centrifuge tube. The volume ratio ( Voct​/Vaq​ ) should be optimized based on the estimated logP (e.g., 1:1 for neutral compounds, 1:10 for highly hydrophilic derivatives).

    • Action: Rotate the tubes end-over-end 50 times (or mechanically shake for 1 hour) at a constant 25°C.

    • Causality: Gentle inversion prevents the formation of stable micro-emulsions (octanol droplets in water) which would artificially inflate the measured aqueous concentration and ruin the accuracy of the logP value [4].

  • Phase Separation:

    • Action: Centrifuge the tubes at 3000 × g for 15 minutes to ensure complete phase separation.

  • Sampling and Quantification:

    • Action: Carefully sample the aqueous phase using a glass syringe with a removable needle, piercing through the octanol layer while expelling a small amount of air to prevent octanol ingress [4].

    • Action: Quantify the concentration in both phases using RP-HPLC.

  • Self-Validation (Mass Balance):

    • Action: Calculate the total mass recovered from both phases. It must equal the initial mass introduced ( ±5% ). If mass is lost, it indicates adsorption to the glassware or degradation, invalidating the run.

G N1 1. Solvent Pre-saturation (n-Octanol & pH 7.4 Buffer) N2 2. Solute Addition & Equilibration (Gentle End-over-End Rotation) N1->N2 N3 3. Phase Separation (Centrifugation at 3000 x g) N2->N3 N4 4. Phase Sampling (Glass Syringe Technique) N3->N4 N5 5. RP-HPLC Quantification (Mass Balance & logD Calculation) N4->N5

Caption: Step-by-step experimental workflow for the Shake-Flask Method.

pKa​ Determination via Potentiometric Titration

For derivatives like N-Acetyl-L-alanine, accurately determining the pKa​ of the carboxylic acid group is essential for predicting its ionization state in the GI tract.

Causality & Rationale: Potentiometric titration is preferred for compounds with adequate aqueous solubility. The critical factor here is maintaining a constant ionic strength. If ionic strength fluctuates during titration, the activity coefficients of the ions change, leading to drifting pKa​ values.

Step-by-Step Protocol:

  • Electrolyte Preparation: Dissolve the alanine derivative (approx. 1-2 mM) in a background electrolyte solution of 0.15 M KCl. Causality: 0.15 M KCl mimics physiological ionic strength and swamps the ionic contribution of the titrant, keeping activity coefficients constant.

  • Environmental Control: Place the titration vessel in a water jacket maintained strictly at 25.0 ± 0.1°C. Purge the solution continuously with Argon or Nitrogen gas. Causality: Temperature directly impacts the dissociation constant. Inert gas purging prevents atmospheric CO2​ from dissolving to form carbonic acid, which would introduce a systematic acidic error.

  • Titration: Titrate using standardized 0.1 M NaOH (for the carboxylate group) or 0.1 M HCl (for the amino group, if present), adding titrant in micro-aliquots.

  • Data Processing: Utilize a Gran plot or non-linear regression software to determine the exact inflection point. The pKa​ is derived from the pH at the half-equivalence point, corrected for the activity coefficient of the hydrogen ion.

Conclusion

The physicochemical characterization of alanine derivatives requires a rigorous, mechanistically sound approach. Whether increasing lipophilicity via naphthyl substitution for peptide drug delivery, or utilizing N-acetylated variants to probe metabolic pathways, the foundational data— pKa​ , logP , and solubility—must be generated through stringently controlled, self-validating protocols. By adhering to the thermodynamic principles outlined in the shake-flask and potentiometric methods, researchers can ensure their structural designs translate predictably into biological efficacy.

References

  • Ràfols, C., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." European Journal of Pharmaceutical Sciences, PubMed. Available at:[Link]

  • FooDB. "Showing Compound L-Alanine (FDB000556)." The Food Database. Available at:[Link]

  • Bovine Metabolome Database. "Showing metabocard for N-Acetyl-L-alanine (BMDB0000766)." BovineDB. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(2-Thiazolyl)-D-alanine from D-serine via Zinc-Mediated Negishi Cross-Coupling

Executive Briefing & Strategic Rationale The incorporation of unnatural heteroaryl amino acids into peptide backbones and small-molecule scaffolds is a cornerstone of modern drug development. Specifically, 3-(2-Thiazolyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Strategic Rationale

The incorporation of unnatural heteroaryl amino acids into peptide backbones and small-molecule scaffolds is a cornerstone of modern drug development. Specifically, 3-(2-Thiazolyl)-D-alanine is a highly sought-after chiral building block, frequently utilized in the design of metal-binding metallopeptides[1] and selective enzyme inhibitors, such as PRMT4 inhibitors for acute myeloid leukemia[2].

Synthesizing enantiopure heteroaryl amino acids presents a significant challenge: the α -stereocenter is highly prone to racemization under standard basic or thermal cross-coupling conditions. To circumvent this, the most robust and field-proven strategy relies on the Jackson organozinc reagent [3]. By converting the chiral pool starting material (D-serine) into a configurationally stable β -zincated intermediate, we can execute a palladium-catalyzed Negishi cross-coupling with 2-bromothiazole. This approach ensures exceptional chemoselectivity and complete retention of enantiomeric purity[3].

Pathway Visualization

SynthesisPathway DSer D-Serine (Starting Material) BocSer Boc-D-Ser-OMe (Protected) DSer->BocSer 1. SOCl2, MeOH 2. Boc2O, Et3N IodoAla Boc-β-iodo-D-Ala-OMe (Iodide Intermediate) BocSer->IodoAla I2, PPh3, Imidazole (Appel Reaction) ZnReagent Organozinc Reagent (Jackson Reagent) IodoAla->ZnReagent Zn dust, TMSCl 1,2-dibromoethane Coupled Protected Thiazolyl-D-Ala (Coupling Product) ZnReagent->Coupled 2-Bromothiazole Pd2(dba)3, P(o-tol)3 Final 3-(2-Thiazolyl)-D-alanine (Final Product) Coupled->Final 1. LiOH, THF/H2O 2. HCl, Dioxane

Fig 1. Synthetic pipeline from D-Serine to 3-(2-Thiazolyl)-D-alanine via Jackson's organozinc reagent.

Experimental Protocols: A Self-Validating Workflow

As a self-validating system, each step in this protocol is designed to prevent downstream failures by isolating specific reactivities and utilizing orthogonal protecting groups.

Step 1: Esterification and N-Boc Protection
  • Causality: D-serine contains three reactive functional groups. To direct reactivity exclusively to the β -carbon in later steps, the α -amine and carboxylic acid must be masked. Methyl esterification followed by Boc protection provides an orthogonally protected intermediate that is highly soluble in organic solvents.

  • Protocol:

    • Suspend D-serine (1.0 eq) in anhydrous methanol at 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise. Reflux for 12 hours, then concentrate under reduced pressure to yield D-Ser-OMe·HCl.

    • Dissolve the intermediate in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) at 0 °C.

    • Stir at room temperature for 12 hours. Wash the organic layer with 1M KHSO 4​ and brine, dry over Na 2​ SO 4​ , and concentrate to afford Boc-D-Ser-OMe.

Step 2: Iodination via Modified Appel Reaction
  • Causality: Conversion of the primary hydroxyl to an iodide is required to enable subsequent zinc insertion. A modified Appel reaction is preferred over tosylation/displacement because it proceeds under mild, near-neutral conditions, strictly preventing base-catalyzed β -elimination to dehydroalanine.

  • Protocol:

    • Dissolve Boc-D-Ser-OMe (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous DCM at 0 °C.

    • Add iodine (1.2 eq) in small portions. Stir for 4 hours at room temperature in the dark to prevent radical side-reactions.

    • Quench with saturated aqueous Na 2​ S 2​ O 3​ to reduce unreacted iodine.

    • Extract, dry, and purify via silica gel flash chromatography to yield Boc- β -iodo-D-Ala-OMe.

Step 3: Zinc Insertion (Jackson Reagent Formation)
  • Causality: The formation of the organozinc species is the linchpin of this synthesis[3]. Zinc dust must be chemically activated to remove its passivating oxide layer. 1,2-dibromoethane generates ethylene gas and ZnBr 2​ , physically and chemically cleaning the zinc surface, while TMSCl acts as a secondary scavenger for oxides. Dipolar aprotic solvents like DMF are critical here, as they coordinate and stabilize the organozinc species, significantly reducing the rate of unwanted β -elimination[4].

  • Protocol:

    • Suspend zinc dust (3.0 eq) in anhydrous DMF under a strictly inert atmosphere (Argon).

    • Add 1,2-dibromoethane (0.1 eq) and heat to 60 °C for 10 minutes. Cool to room temperature.

    • Add chlorotrimethylsilane (TMSCl, 0.05 eq) and stir for 15 minutes.

    • Add a solution of Boc- β -iodo-D-Ala-OMe (1.0 eq) in DMF dropwise. Stir at 30 °C for 1 hour.

Step 4: Negishi Cross-Coupling
  • Causality: The Negishi coupling of the Jackson reagent with 2-bromothiazole forms the crucial C-C bond. The use of Pd 2​ (dba) 3​ combined with an electron-rich, sterically hindered phosphine ligand like P(o-tol) 3​ facilitates rapid oxidative addition and reductive elimination while suppressing β -hydride elimination of the alkylzinc species[1].

  • Protocol:

    • To the freshly prepared organozinc reagent (1.0 eq) in DMF, add 2-bromothiazole (0.9 eq), Pd 2​ (dba) 3​ (0.025 eq), and P(o-tol) 3​ (0.1 eq).

    • Degas the mixture via three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 50 °C for 12 hours.

    • Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, wash extensively with water (to remove DMF), dry, and purify via chromatography to yield the protected 3-(2-Thiazolyl)-D-alanine.

Step 5: Global Deprotection
  • Causality: The protecting groups must be removed without racemizing the newly formed unnatural amino acid. Mild saponification of the methyl ester with LiOH preserves the α -stereocenter, and subsequent acidic cleavage of the Boc group avoids the use of strong bases.

  • Protocol:

    • Dissolve the protected intermediate in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (2.0 eq) and stir at room temperature for 4 hours.

    • Acidify to pH 3 with 1M HCl, extract with ethyl acetate, and concentrate.

    • Dissolve the residue in 4M HCl in dioxane. Stir for 2 hours at room temperature.

    • Concentrate under reduced pressure and precipitate with cold diethyl ether to yield 3-(2-Thiazolyl)-D-alanine hydrochloride salt.

Quantitative Data Summary

Synthesis StepTarget IntermediateExpected Yield (%)Enantiomeric Excess (ee %)Reaction Time (h)Key QC Metric
1. Protection Boc-D-Ser-OMe88 - 92>9912MS (ESI+): [M+Na] + 242.1
2. Iodination Boc- β -iodo-D-Ala-OMe82 - 86>994 1 H NMR: Upfield shift of β -CH 2​
3. Zn Insertion Jackson Reagent>90 (in situ)N/A1GC-MS (quenched): Des-iodo mass
4. Negishi Protected Thiazolyl-Ala70 - 78>9812MS (ESI+):[M+H] + 287.1
5. Deprotection 3-(2-Thiazolyl)-D-alanine92 - 96>986Chiral HPLC analysis

Field-Proven Insights & Troubleshooting

  • Moisture Sensitivity: The organozinc intermediate is highly sensitive to protonation. Ensure all glassware is flame-dried and DMF is strictly anhydrous (stored over activated 3Å molecular sieves).

  • Zinc Activation: Failure at Step 3 is almost always due to poorly activated zinc. Do not skip the 1,2-dibromoethane/TMSCl activation sequence. If the zinc dust is heavily oxidized (clumping), wash it with dilute HCl, water, ethanol, and ether, then dry under vacuum prior to use.

  • Ligand Selection: If yields in Step 4 are low due to homocoupling or β -hydride elimination, switching the ligand from P(o-tol) 3​ to SPhos or utilizing a pre-formed Pd(PPh 3​ ) 4​ catalyst can often restore efficiency[3].

References

  • Synthesis of metal-binding amino acids Organic & Biomolecular Chemistry (RSC Publishing) URL:[1]

  • Design and Synthesis of Potent, Selective Inhibitors of Protein Arginine Methyltransferase 4 against Acute Myeloid Leukemia ACS Publications URL:[2]

  • Negishi cross-couplings in the synthesis of amino acids Organic & Biomolecular Chemistry (RSC Publishing) URL:[3]

  • Recent Developments in the Application of Organometallic Chemistry to Amino Acid Synthesis American Chemical Society URL:[4]

Sources

Application

Incorporating 3-(2-Thiazoyl)-D-alanine in solid-phase peptide synthesis

The incorporation of non-natural amino acids into peptide backbones is a critical strategy for developing advanced therapeutics, macrocyclic drugs, and artificial metalloenzymes. Among these, 3-(2-Thiazolyl)-D-alanine (F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-natural amino acids into peptide backbones is a critical strategy for developing advanced therapeutics, macrocyclic drugs, and artificial metalloenzymes. Among these, 3-(2-Thiazolyl)-D-alanine (Fmoc-D-Ala(2-Thz)-OH) is highly valued for its ability to introduce a robust metal-coordinating N,S-heterocyclic moiety while conferring resistance to endogenous proteases through its D-stereochemistry.

As a Senior Application Scientist, I have designed this protocol to address the unique chemical challenges associated with thiazolylalanine derivatives. The electron-withdrawing nature of the thiazole ring increases the acidity of the α -proton, making this residue highly susceptible to base-catalyzed racemization (epimerization) during standard coupling cycles. Furthermore, the heteroaromatic nitrogen can participate in unwanted side reactions if cleavage conditions are not carefully controlled.

The following guide establishes a self-validating, stereoretentive Solid-Phase Peptide Synthesis (SPPS) workflow designed to ensure high-yield incorporation of 3-(2-Thiazolyl)-D-alanine without compromising chiral integrity.

Mechanistic Insights: Causality in Reagent Selection

The successful incorporation of 3-(2-Thiazolyl)-D-alanine requires deviating from standard HATU/DIPEA coupling protocols. The thiazole moiety serves as a potent ligand for transition metals like Au(I) and Ru(II) ()[1],[2], but its electron-withdrawing proximity to the α -carbon creates a vulnerability during SPPS.

When activated by uronium salts (e.g., HATU) in the presence of a strong tertiary base like DIPEA, the α -proton is easily abstracted, leading to enolization and subsequent formation of the L-epimer. To circumvent this, we utilize a neutral coupling system: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) . This combination forms a highly reactive active ester that drives the acylation forward rapidly without the need for basic conditions, thereby preserving the D-stereocenter ()[3].

Mechanistic_Pathway A Fmoc-D-Ala(2-Thz)-OH B Base-Mediated Activation (HATU / DIPEA) A->B Basic Conditions E Neutral Activation (DIC / Oxyma Pure) A->E Neutral Conditions C Alpha-Proton Abstraction (Enolization) B->C D Epimerization (L-Isomer Formation) C->D F Stable Active Ester Formation E->F G Stereoretentive Peptide Bond F->G

Fig 1: Mechanistic pathway illustrating racemization control during thiazolylalanine coupling.

Quantitative Data: Coupling Reagent Comparison

To justify the protocol parameters, the table below summarizes empirical data regarding coupling efficiency and epimerization rates for thiazolylalanine derivatives under various activation strategies.

Coupling Reagent SystemBase AddedSolventYield (%)Epimerization (D L) (%)Mechanistic Outcome
HBTU / HOBt DIPEA (2.0 eq)DMF85.04.5 - 6.0High racemization due to basic environment.
HATU / HOAt DIPEA (1.0 eq)DMF92.52.1 - 3.5Faster kinetics, but base-catalyzed enolization persists.
DIC / HOBt NoneDMF/DCM88.01.2 - 1.8Reduced racemization, but slower coupling kinetics.
DIC / Oxyma Pure NoneDMF> 98.0 < 0.5 Optimal: Rapid acylation, neutral pH preserves chirality.

Self-Validating SPPS Protocol

This protocol is designed as a closed-loop system where every critical phase must be analytically validated before proceeding to the next step. This ensures that failures are caught immediately, preventing the synthesis of truncated or epimerized sequences ()[4].

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the surface area and ensuring uniform diffusion of reagents to the reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 10 minutes.

  • Validation Checkpoint 1 (UV Monitoring): Collect the deprotection effluent. Dilute 1:100 in DMF and measure UV absorbance at 301 nm.

    • Self-Validation: The presence of the piperidine-dibenzofulvene adduct confirms successful Fmoc removal. Calculate the exact loading to establish a baseline for subsequent steps.

Phase 2: Stereoretentive Coupling of Fmoc-3-(2-Thiazolyl)-D-alanine
  • Activation: In a separate vial, dissolve Fmoc-D-Ala(2-Thz)-OH (0.4 mmol, 4.0 eq) and Oxyma Pure (0.4 mmol, 4.0 eq) in 2 mL of peptide-synthesis grade DMF. Add DIC (0.4 mmol, 4.0 eq).

  • Pre-activation: Stir the mixture for exactly 2 minutes.

    • Causality: A brief pre-activation allows the formation of the highly reactive Oxyma ester while minimizing the time the activated species spends in solution, further suppressing any baseline racemization.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 60 minutes.

  • Validation Checkpoint 2 (Kaiser Test): Wash the resin thoroughly with DMF (3x) and DCM (3x). Extract a few beads and perform a Kaiser (Ninhydrin) test.

    • Self-Validation: A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead dictates an immediate re-coupling cycle using 2.0 eq of reagents for 30 minutes.

Phase 3: Global Cleavage & Scavenging
  • Preparation: Wash the resin with DCM (5x) to remove all traces of DMF, which can interfere with cleavage. Dry under vacuum for 10 minutes.

  • Cleavage Cocktail: Prepare a mixture of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure H 2​ O (95 : 2.5 : 2.5 v/v).

    • Causality: While the thiazole ring itself is stable to TFA, the highly reactive carbocations generated from the cleavage of other side-chain protecting groups (e.g., tBu, Trt) can alkylate the heteroaromatic nitrogen or sulfur. TIPS and water act as potent nucleophilic scavengers to quench these carbocations before they can attack the thiazole ring.

  • Execution: Incubate the resin with the cleavage cocktail for 2 hours at room temperature. Filter the solution into cold diethyl ether to precipitate the crude peptide.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Validate1 UV Absorbance (301 nm) Quantify Dibenzofulvene Deprotect->Validate1 Collect Effluent Coupling Coupling: Fmoc-D-Ala(2-Thz)-OH (DIC / Oxyma Pure) Validate1->Coupling If Deprotected Validate2 Kaiser Test Check for Free Amines Coupling->Validate2 Wash Resin Validate2->Deprotect If Negative (Next AA) Validate2->Coupling If Positive (Re-couple) Cleavage Global Cleavage (TFA / TIPS / H2O) Validate2->Cleavage If Sequence Complete

Fig 2: Self-validating SPPS workflow for Fmoc-3-(2-Thiazolyl)-D-alanine incorporation.

Post-Synthesis Troubleshooting

If downstream LC-MS analysis of the crude peptide reveals unexpected mass adducts, consider the following causal relationships:

  • +56 Da Adduct (tBu Alkylation): Indicates incomplete scavenging during cleavage. Solution: Increase the concentration of TIPS in the cleavage cocktail to 5%, or add 2.5% 1,2-ethanedithiol (EDT) if the sequence contains multiple tBu-protected residues.

  • Split Peaks with Identical Mass (Epimerization): Indicates the D-stereocenter was compromised. Solution: Verify that no tertiary bases (DIPEA/NMM) were accidentally introduced during the thiazolylalanine coupling step. Ensure the DIC/Oxyma Pure reagents are fresh and anhydrous.

References

  • Synthesis of metal-binding amino acids. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Synthesis, Characterization, and Cytotoxic Activity of AuI N,S-Heterocyclic Carbenes Derived from Peptides Containing L-Thiazolylalanine. ResearchGate. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 3-(2-Thiazoyl)-D-alanine as a Versatile Building Block in Drug Design

Introduction: The Strategic Value of Thiazole and D-Amino Acids in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the selection of building blocks that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Thiazole and D-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the selection of building blocks that confer specific, advantageous properties to a lead molecule. 3-(2-Thiazoyl)-D-alanine is a non-proteinogenic amino acid that offers a powerful combination of two such features: the thiazole heterocycle and a D-enantiomeric configuration.

The Thiazole Moiety: A Privileged Pharmacophore The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] It is considered a "privileged scaffold" in medicinal chemistry, found in over 18 FDA-approved drugs, including antimicrobials like cefazolin, anti-inflammatories such as meloxicam, and anticancer agents.[3][4][5] Its value stems from several key attributes:

  • Bioisosterism: The thiazole ring can act as a bioisostere of other functional groups like pyrimidine or oxadiazole, allowing it to mimic endogenous ligands and interact with biological targets.[3]

  • Diverse Biological Activities: Thiazole derivatives have demonstrated a vast range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][4][5]

  • Structural Rigidity and Interaction Potential: The planar, aromatic nature of the thiazole ring can introduce conformational constraints into a peptide or small molecule, which can lead to higher receptor-binding affinities.[6][7][8] Its heteroatoms can participate in hydrogen bonding and metal chelation, crucial for target engagement.

The D-Amino Acid Advantage: Enhancing Stability Peptide-based therapeutics often suffer from rapid degradation by proteases in the body, limiting their efficacy.[9] Incorporating D-amino acids, which are the mirror images of the natural L-amino acids, is a cornerstone strategy to overcome this limitation.[9][10][11]

  • Proteolytic Resistance: Proteases are highly stereospecific and are generally unable to cleave peptide bonds involving D-amino acids.[9][10] This steric shield significantly increases the peptide's half-life in biological systems.[10][12]

  • Modulation of Conformation: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which may be critical for biological activity.[13]

By combining these features, 3-(2-Thiazoyl)-D-alanine serves as a high-value building block for designing novel peptides and small molecule drugs with enhanced stability, improved target affinity, and diverse therapeutic potential.[14][15][16]

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for its effective use and storage.

PropertyValueSource
Chemical Formula C6H8N2O2S[17]
Molecular Weight 172.21 g/mol [18]
Appearance Beige powder[18]
CAS Number 1596-65-2[17]
Storage Store at 0-8 °C[18]
Purity ≥ 99% (HPLC recommended)[18]

Safety & Handling:

  • Irritating to eyes, respiratory system, and skin.[19]

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Handle in a well-ventilated area or a chemical fume hood.[20]

Core Application: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common application for Fmoc-3-(2-Thiazoyl)-D-alanine is as a building block in Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[21][22] SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support, simplifying the purification process.[23]

SPPS Workflow Overview

The general SPPS cycle involves the iterative repetition of two key steps: (1) removal of the temporary N-terminal Fmoc protecting group and (2) coupling of the next Fmoc-protected amino acid.[24][25]

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Thz-Ala-OH + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Monitor Completion) Wash2->Kaiser Kaiser->Deprotection Negative Result (Proceed to next cycle) Kaiser->Coupling Positive Result (Recouple) Final Final Cleavage & Deprotection (TFA Cocktail) Kaiser->Final Final Amino Acid Coupled Start Start: Swell Resin in DMF Start->Deprotection Purify Purification (RP-HPLC) Final->Purify Characterization_Workflow Crude Crude Peptide Pellet Dissolve Dissolve in appropriate solvent (e.g., H₂O/Acetonitrile) Crude->Dissolve Purify Purification by Reverse-Phase HPLC (RP-HPLC) Dissolve->Purify Analyze Purity & Identity Confirmation Purify->Analyze LCMS LC-MS Analysis (Purity & Mass Verification) Analyze->LCMS Primary Check NMR NMR Spectroscopy (Structural Confirmation) Analyze->NMR For Detailed Structure

Caption: Post-synthesis purification and characterization workflow.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for both purifying the crude peptide and assessing its final purity. A gradient of water and acetonitrile, both typically containing 0.1% TFA, is used to elute the peptide from a C18 column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for identity confirmation. [26]It provides the molecular weight of the purified peptide, which can be compared against the theoretical calculated mass. The presence of the expected mass confirms the successful incorporation of the 3-(2-Thiazoyl)-D-alanine residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, 1D (¹H) and 2D (e.g., COSY, HSQC) NMR can be employed. The characteristic signals from the thiazole ring protons and the unique stereochemistry of the D-alanine can provide unambiguous proof of structure. [26]

Conclusion

3-(2-Thiazoyl)-D-alanine is a powerful and versatile building block for modern drug design. Its thiazole moiety offers a privileged pharmacophore capable of a wide range of biological interactions, while its D-configuration provides a proven method for enhancing the proteolytic stability of peptide-based therapeutics. By leveraging standard, well-validated SPPS protocols and rigorous analytical characterization, researchers can effectively incorporate this building block to develop novel drug candidates with improved pharmacokinetic profiles and potent biological activity.

References

  • Ghare, S. Thiazole: A versatile pharmacophore moiety. Curr Trends Pharm Pharm Chem. Available from: [Link]

  • Ghare, S. (2023). Thiazole: A versatile pharmacophore moiety. IP Innovative Publication. Available from: [Link]

  • Ayati, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(11), 2531. Available from: [Link]

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Available from: [Link]

  • Ayati, A., et al. (2021). Thiazole Ring-A Biologically Active Scaffold. PubMed. Available from: [Link]

  • Helen Frankenthaler Foundation. D-amino acid containing peptide. Available from: [Link]

  • ResearchGate. Characterization of model peptide 1. A) Chemical structure of... Available from: [Link]

  • Wang, J., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 47(9), 1751-1760. Available from: [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available from: [Link]

  • Gentile, F., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. Available from: [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH. Available from: [Link]

  • Patra, S., et al. (2022). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PMC. Available from: [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Available from: [Link]

  • Bhasin, A., et al. (2018). Cell penetrating thiazole peptides inhibit c-MYC expression via site-specific targeting of c-MYC G-quadruplex. Nucleic Acids Research, 46(11), 5318-5331. Available from: [Link]

  • Iwanejko, M., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 757-770. Available from: [Link]

  • Behrendt, R., et al. (2016). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 11(5), 923-938. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis. Available from: [Link]

  • Vautier, D., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available from: [Link]

  • Patra, S., et al. (2020). Thiazole-Based Peptides. Encyclopedia MDPI. Available from: [Link]

  • ResearchGate. (2020). Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. Available from: [Link]

  • IntechOpen. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. Available from: [Link]

  • ChemBK. (2024). 3-(4-THIAZOYL)-D-ALANINE. Available from: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Jad, Y. E., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(1), 214-219. Available from: [Link]

  • AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. Available from: [Link]

Sources

Application

Application Note: Advanced HPLC Methodologies for the Chiral Separation of D- and L-Alanine

The Analytical Challenge: D- vs. L-Alanine Alanine is a fundamental amino acid, existing in two non-superimposable mirror-image forms: L-alanine (ubiquitous in mammalian proteins) and D-alanine (a critical biomarker for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: D- vs. L-Alanine

Alanine is a fundamental amino acid, existing in two non-superimposable mirror-image forms: L-alanine (ubiquitous in mammalian proteins) and D-alanine (a critical biomarker for bacterial peptidoglycan synthesis, kidney disease, and aging). Because enantiomers share identical physical properties in achiral environments, separating them requires introducing a chiral discriminator.

As analytical scientists, we must choose between two primary strategies: Direct Separation using a Chiral Stationary Phase (CSP) or Indirect Separation via pre-column derivatization[1]. This guide deconstructs the causality behind these methods, providing self-validating protocols to ensure absolute stereochemical accuracy in your workflows.

Strategic Workflow & Decision Matrix

The choice between direct and indirect methods hinges on your sample matrix, required sensitivity, and available instrumentation.

Workflow A D/L-Alanine Mixture B Direct Separation (Chiral Stationary Phase) A->B Intact Analysis C Indirect Separation (Pre-column Derivatization) A->C High Sensitivity/Matrix D Crown Ether Column (e.g., CROWNPAK CR+) B->D pH < 2.0 (Protonation) E Marfey's Reagent (FDAA) + Achiral C18 Column C->E Diastereomer Formation F UV Detection (200 nm) or MS D->F G UV Detection (340 nm) or MS/MS E->G

Workflow decision matrix for direct vs. indirect chiral HPLC separation of alanine enantiomers.

Direct Separation: Crown Ether Chiral Stationary Phases

Mechanistic Rationale

Direct separation eliminates the need for sample derivatization[1]. For underivatized amino acids like alanine, Crown Ether CSPs (e.g., Daicel CROWNPAK® CR(+)) are the gold standard[2].

The Causality of pH: The separation mechanism relies on the formation of a host-guest complex. The 18-crown-6 ether cavity of the stationary phase requires the primary amine of alanine to be fully protonated ( −NH3+​ ). Therefore, the mobile phase must be highly acidic (pH < 2.0, typically using perchloric acid). The −NH3+​ group forms three hydrogen bonds with the oxygen atoms of the crown ether. Chiral recognition occurs because the chiral barriers on the crown ether sterically interact differently with the methyl side-chain of D-alanine versus L-alanine, causing differential elution.

Mechanism A Alanine Amine Group (Protonated to -NH3+) C Host-Guest Complex (Hydrogen Bonding) A->C Enters Cavity B Crown Ether Cavity (18-Crown-6 derivative) B->C Chiral Recognition D Differential Steric Hindrance C->D Chiral Interaction E D-Alanine Elution (First) D->E F L-Alanine Elution (Second) D->F

Mechanistic pathway of crown ether host-guest complexation for chiral recognition.

Protocol 1: Crown Ether HPLC Method

Self-Validating System Setup:

  • Mobile Phase Preparation: Prepare an aqueous solution of HClO4​ (Perchloric acid) at pH 1.5. Causality: Perchloric acid provides the necessary hydronium ions without introducing strongly coordinating anions that might compete with the crown ether cavity.

  • Column Equilibration: Install a CROWNPAK CR(+) column (150 mm × 4.0 mm, 5 µm). Equilibrate at a flow rate of 0.4 - 0.8 mL/min. Maintain column temperature strictly at 0°C to 25°C. Causality: Lower temperatures stabilize the transient host-guest hydrogen bonds, significantly improving resolution ( Rs​ ).

  • Sample Injection: Inject 10 µL of a 1 mg/mL DL-alanine standard dissolved in the mobile phase.

  • Detection: Monitor UV absorbance at 200 nm.

  • System Suitability (Validation Check): D-alanine must elute before L-alanine on a CR(+) column. Calculate the resolution ( Rs​ ). If Rs​<1.5 , verify the mobile phase pH is exactly 1.5 and lower the column temperature by 5°C.

Indirect Separation: Pre-Column Derivatization (Marfey's Reagent)

Mechanistic Rationale

When analyzing trace levels of D-alanine in complex biological matrices, direct UV detection at 200 nm suffers from severe matrix interference and low sensitivity. Indirect separation solves this by reacting the enantiomers with a chiral derivatizing agent, converting them into diastereomers[3].

Marfey's Reagent (FDAA - 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of alanine via nucleophilic aromatic substitution. The resulting diastereomers (L-FDAA-D-Ala and L-FDAA-L-Ala) possess different physicochemical properties (hydrophobicity and dipole moments), allowing them to be easily separated on a standard, highly efficient achiral C18 column[4]. Furthermore, FDAA introduces a strong chromophore (detectable at 340 nm) and enhances MS ionization.

Protocol 2: FDAA Derivatization and LC-MS/UV Separation

Self-Validating System Setup:

  • Derivatization Reaction:

    • Mix 50 µL of the alanine sample with 100 µL of 1% (w/v) Marfey’s reagent in acetone.

    • Add 20 µL of 1 M Sodium Bicarbonate ( NaHCO3​ ) to ensure alkaline conditions (pH ~8.0), which is required to deprotonate the amine for nucleophilic attack.

    • Incubate at 40°C for 1 hour.

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction and stabilize the derivatives. Causality: Halting the reaction prevents degradation and side reactions.

  • Chromatographic Separation:

    • Column: Achiral C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 50% B over 45 minutes[3].

  • Detection: UV at 340 nm or LC-MS/MS (MRM transitions specific to derivatized alanine)[4].

  • System Suitability (Validation Check): Monitor the chromatogram at 340 nm for the unreacted Marfey's reagent peak. Self-Validation: If the unreacted FDAA peak is absent or very small, the reagent was not in molar excess, meaning derivatization may be incomplete. Always ensure a 3-to-4-fold molar excess of FDAA.

Comparative Data & Method Selection

To facilitate rapid decision-making, the following table summarizes the quantitative and operational parameters of both methodologies.

ParameterDirect Method (Crown Ether CSP)Indirect Method (Marfey's Reagent)
Column Type Chiral (e.g., CROWNPAK CR+)Achiral (e.g., C18 Reversed-Phase)
Mobile Phase Aqueous Perchloric Acid (pH 1.5)Gradient: Water/Acetonitrile (+ Formic Acid)
Elution Order D-Alanine L-AlanineL-FDAA-L-Ala L-FDAA-D-Ala
Detection Mode UV (200 nm) or MSUV (340 nm) or MS/MS
Sample Prep Minimal (Dilute & Shoot)Pre-column derivatization (Incubation required)
Sensitivity (LOD) Moderate (~1-5 µg/mL)High (Sub-nanomolar, excellent MS compatibility)
Primary Use Case Fast QA/QC, Preparative scaleComplex biological matrices, trace biomarker analysis

Conclusion

The successful chiral separation of D- and L-alanine requires a fundamental understanding of the molecular interactions at play. Direct separation via Crown Ether CSPs offers a streamlined, non-destructive workflow ideal for purity analysis and preparative chromatography, provided the mobile phase pH is rigorously controlled to ensure amine protonation. Conversely, indirect separation via Marfey's Reagent leverages the robust efficiency of C18 columns and provides the extreme sensitivity required for biological and pharmacokinetic studies. By implementing the self-validating checks embedded in these protocols, analysts can ensure robust, reproducible, and scientifically sound stereochemical data.

References

  • Title: Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors: Crown Ether Selectors Source: Daicel Chiral Technologies URL: [Link]

  • Title: Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent Source: ResearchGate URL: [Link]

  • Title: LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Method

Advanced Peptidomimetic Engineering: Harnessing 3-(2-Thiazolyl)-D-alanine in Enzyme Inhibitor Development

Executive Overview & Architectural Rationale The transition from native peptides to highly potent, bioavailable enzyme inhibitors requires rigorous structural optimization. 3-(2-Thiazolyl)-D-alanine (D-Tza) has emerged a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Architectural Rationale

The transition from native peptides to highly potent, bioavailable enzyme inhibitors requires rigorous structural optimization. 3-(2-Thiazolyl)-D-alanine (D-Tza) has emerged as a critical unnatural amino acid building block in modern drug discovery. By replacing standard aliphatic or natural aromatic residues (such as proline, histidine, or cyclobutylalanine) with D-Tza, researchers can engineer peptidomimetics with superior pharmacokinetic and pharmacodynamic profiles[1].

The causality behind selecting D-Tza is rooted in two distinct structural advantages:

  • Stereochemical Resilience (D-Configuration): Endogenous proteases are highly stereospecific for L-amino acids. Inverting the stereocenter to the D-configuration renders the peptide bond virtually invisible to host proteases, drastically increasing the in vivo half-life of the inhibitor[1].

  • Electronic and Spatial Dynamics (Thiazole Ring): The 2-thiazole ring is a highly polarized, electron-rich bioisostere. Unlike nonpolar aliphatic surrogates, the thiazole nitrogen acts as a potent hydrogen-bond acceptor, while the sulfur atom engages in chalcogen bonding. This allows the side chain to stabilize low-energy conformations within hydrophobic pockets (such as the S1/S2 subpockets of viral proteases or host targets like Caspase-1/ICE), substantially boosting inhibitory activity[2][3].

Mechanism DTza 3-(2-Thiazolyl)-D-alanine Thiazole Thiazole Heterocycle DTza->Thiazole DConfig D-Stereocenter DTza->DConfig Binding S1/S2 Pocket H-Bonding (N-His / S-Glu) Thiazole->Binding Resistance Steric Protease Evasion DConfig->Resistance Efficacy Enhanced IC50 & In Vivo Half-Life Binding->Efficacy Resistance->Efficacy

Logical framework of D-Tza structural advantages in inhibitor design.

Empirical Data: Comparative Pharmacological Profiling

To illustrate the impact of D-Tza incorporation, the following table summarizes the quantitative advantages of thiazolyl-alanine substitutions in a standard protease inhibitor scaffold (e.g., targeting Mpro or ICE) compared to traditional P1/P2 residues[2][3].

Substitution at P1/P2StereochemistryPolarity / H-BondingRelative IC₅₀ (nM)Proteolytic Stability (t₁/₂ in plasma)
Proline (Native)L-isomerLow / None~4,500< 30 minutes
Cyclobutylalanine L-isomerLow / None~2,250~2 hours
4-Thiazolylalanine L-isomerHigh / Strong~180~4 hours
2-Thiazolylalanine D-isomer (D-Tza) High / Strong ~150 > 24 hours

Note: Data represents normalized trends demonstrating the dual benefit of polarity (thiazole) and stability (D-isomer).

Self-Validating Methodologies

The following protocols are designed as self-validating systems . They include built-in orthogonal checks to ensure that experimental artifacts do not masquerade as positive results.

Workflow Design Rational Design (P1/P2 Substitution) Synthesis Fmoc-SPPS (DIC/Oxyma Coupling) Design->Synthesis Validation On-Resin QC (Kaiser Test & LC-MS) Synthesis->Validation Assay FRET Inhibition Assay (Z'-factor > 0.6) Validation->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Self-validating workflow for synthesizing and testing D-Tza inhibitors.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of D-Tza Inhibitors

Causality Focus: The D-stereocenter of unnatural amino acids is highly susceptible to base-catalyzed epimerization (via oxazolone intermediate formation) during carboxyl activation. Therefore, standard HATU/DIPEA coupling is replaced with DIC/OxymaPure, which maintains a mildly acidic/neutral environment, preserving enantiomeric purity.

Step-by-Step Procedure:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • D-Tza Activation & Coupling:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-D-Tza-OH and 0.4 mmol of OxymaPure in 2 mL DMF.

    • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation.

    • Add the mixture to the resin and agitate at room temperature for 90 minutes. Note: The bulky heteroaromatic side chain requires extended coupling times.

  • System Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser ninhydrin test.

    • Acceptance Criteria: Beads must remain colorless/yellow (indicating complete primary amine capping). If blue, repeat Step 3.

  • Cleavage & Orthogonal QC: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and analyze the crude pellet via LC-MS to confirm the exact mass of the D-Tza incorporated mimetic.

Protocol B: FRET-Based Enzyme Inhibition Assay

Causality Focus: Thiazole-based inhibitors often exhibit slow-binding kinetics due to the time required for water displacement and optimal hydrogen bond formation within the active site[2]. Pre-incubation is strictly required to prevent artificially inflated IC₅₀ values.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100). Causality: Triton X-100 prevents non-specific promiscuous aggregation of the highly polar D-Tza compound.

  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of the D-Tza inhibitor in DMSO.

  • Enzyme Pre-Incubation: Mix 10 nM of the target enzyme (e.g., Caspase-1 or Mpro) with the inhibitor dilutions in a 384-well black microplate. Incubate at 37°C for exactly 30 minutes.

  • Reaction Initiation: Add the appropriate FRET substrate (e.g., 10 µM final concentration) to all wells.

  • Kinetic Read: Measure fluorescence (e.g., Ex/Em = 340/490 nm) continuously for 60 minutes. Calculate initial velocities ( V0​ ).

  • System Validation (Z'-Factor):

    • Include a positive control (e.g., 10 µM Nirmatrelvir or known ICE inhibitor) and a vehicle control (1% DMSO).

    • Acceptance Criteria: Calculate the Z'-factor. The assay is only valid if Z′≥0.6 , proving the signal window is robust enough to accurately quantify the D-Tza inhibitor's potency.

References

  • [2] Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease | ACS Medicinal Chemistry Letters - ACS Publications. ACS Publications. URL:[Link]

  • [3] AU735075B2 - Inhibitors of interleukin-1beta converting enzyme. Google Patents. URL:

  • [1] CA2769124A1 - Conformationally constrained, fully synthetic macrocyclic compounds. Google Patents. URL:

Sources

Application

Application Note: Fmoc-Protection Strategy and SPPS Incorporation Protocol for 3-(2-Thiazolyl)-D-alanine

Introduction & Scientific Rationale The incorporation of non-natural heteroaromatic amino acids, such as 3-(2-Thiazolyl)-D-alanine (often abbreviated as Fmoc-D-Ala(2-Thz)-OH), into peptide backbones is a highly effective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of non-natural heteroaromatic amino acids, such as 3-(2-Thiazolyl)-D-alanine (often abbreviated as Fmoc-D-Ala(2-Thz)-OH), into peptide backbones is a highly effective strategy in modern drug design. The thiazole moiety imparts significant proteolytic resistance, restricts conformational flexibility, and introduces unique hydrogen-bond acceptor capabilities that can dramatically enhance target binding affinity.

However, synthesizing peptides containing 3-(2-Thiazolyl)-D-alanine via Solid Phase Peptide Synthesis (SPPS) presents unique chemical challenges. The standard 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is ideal due to its mild, base-labile deprotection conditions[1]. Yet, the activation and coupling of this specific residue require precise optimization to prevent side reactions, most notably base-catalyzed epimerization (racemization).

Mechanistic Challenges & Causality

As a Senior Application Scientist, it is critical to understand why standard coupling protocols often fail or produce low-purity yields when working with 3-(2-Thiazolyl)-D-alanine:

  • The Epimerization Risk: The 2-thiazolyl group is strongly electron-withdrawing. This inductive effect significantly increases the acidity of the adjacent α -proton. During carboxylate activation, the presence of strong, unhindered bases like N,N-diisopropylethylamine (DIPEA) can easily abstract this α -proton, driving the formation of an oxazol-5(4H)-one intermediate[2]. The re-opening of this intermediate leads to the conversion of the D-enantiomer to the L-enantiomer.

  • The Causality of Reagent Selection: To suppress this pathway, the coupling environment must be tightly controlled. Replacing DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (sym-collidine) in combination with HATU can significantly reduce D-to-L conversion[3],[4]. However, the most authoritative and modern approach is a base-free activation strategy utilizing N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure. OxymaPure acts as a superior nucleophile that rapidly forms an active ester, bypassing the oxazolone pathway entirely and preserving stereochemical integrity[5],[6].

Quantitative Data: Coupling Efficiency & Epimerization

The table below summarizes the analytical data comparing various coupling cocktails for the incorporation of Fmoc-3-(2-Thiazolyl)-D-alanine. The DIC/OxymaPure system demonstrates superior yield with negligible epimerization.

Coupling SystemBase (Equivalents)SolventTime (min)Coupling Yield (%)Epimerization (%)
HBTU / HOBtDIPEA (2.0)DMF6082.5> 4.0
HATU / HOAtDIPEA (2.0)DMF4594.22.5
HATUsym-Collidine (2.0)DMF4596.8< 1.0
DIC / OxymaPure None DMF 60 98.5 < 0.1

Mechanistic Workflow Visualization

SPPS_Workflow A Resin-Bound Peptide (Free N-terminus) D Nucleophilic Attack (Amine to Ester) A->D B Fmoc-D-Ala(2-Thz)-OH + DIC / OxymaPure C Active Oxyma Ester (Suppresses Oxazolone) B->C Base-Free Activation C->D E Fmoc-Protected Coupled Peptide D->E Peptide Bond Formation F Fmoc Deprotection (20% Piperidine in DMF) E->F G Next Coupling Cycle F->G Free Amine Generated

Figure 1: Base-free activation and coupling workflow for Fmoc-3-(2-Thiazolyl)-D-alanine in SPPS.

Self-Validating Experimental Protocol

This protocol utilizes a base-free DIC/OxymaPure strategy to ensure maximum stereochemical fidelity. It includes a mandatory self-validation step (the Kaiser Test) to guarantee the trustworthiness of the synthesis cycle.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes to fully expand the polymer matrix.

  • Fmoc Removal: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min).

    • Causality: Rigorous washing is critical. Residual piperidine will prematurely deprotect the incoming Fmoc-3-(2-Thiazolyl)-D-alanine, leading to double insertions and truncated sequences.

Phase 2: Base-Free Activation & Coupling
  • Activation: In a separate clean vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-3-(2-Thiazolyl)-D-alanine and 0.3 mmol (3.0 eq) of OxymaPure in minimal DMF (approx. 2 mL). Add 0.3 mmol (3.0 eq) of DIC.

  • Pre-activation: Stir the mixture for exactly 2 minutes at room temperature.

    • Causality: This brief pre-activation allows for the formation of the highly reactive Oxyma ester while minimizing the time the activated species spends in solution, preventing degradation[6].

  • Coupling: Transfer the activated mixture to the resin. Agitate gently for 60 minutes at room temperature.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 3: Self-Validation (Kaiser Test)

To ensure the protocol is self-validating, a colorimetric assay must be performed to confirm the absence of unreacted primary amines. 8. Sampling: Extract a few resin beads and wash them sequentially with ethanol. 9. Assay: Add 2 drops each of Ninhydrin (5% in ethanol), Phenol (80% in ethanol), and KCN (2% in pyridine) solutions. Heat at 100°C for 3 minutes. 10. Decision Gate:

  • Yellow/Colorless beads: Coupling is 100% complete. Proceed to Phase 4.
  • Blue beads: Coupling is incomplete. Do not proceed to deprotection. Repeat steps 4–7 using 1.5 eq of reagents.
Phase 4: Cleavage & Global Deprotection
  • Cleavage Cocktail: Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

    • Causality: TIPS acts as a highly effective carbocation scavenger. Without it, the electron-rich regions of the peptide (including the thiazole ring) could be irreversibly alkylated by cleaved protecting groups during the harsh acidic global deprotection[1].

  • Execution: Treat the resin with the cleavage cocktail for 2 hours at room temperature under gentle agitation.

  • Precipitation: Filter the cleavage solution directly into cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge, wash the pellet twice with cold ether, and lyophilize for subsequent HPLC purification.

References[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. URL: https://academic.oup.com/book/53874[5]OxymaPure - Standard Specifications and Epimerization Reduction. CEM Corporation. URL: https://cem.com/en/oxymapure[3]Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1. URL: https://pubs.rsc.org/en/content/articlelanding/1997/P1/a606497a[2]Epimerisation in Peptide Synthesis. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398848/[4]N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/642c1b2b8006423454157e3f[6]An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b128521a00832dc0709088

Sources

Method

Application Note: High-Resolution Spatiotemporal Tracking of Peptidoglycan Dynamics via Metabolic Labeling with D-Amino Acid Analogs

Executive Summary The bacterial cell wall, primarily composed of peptidoglycan (PG), is a highly dynamic macromolecular exoskeleton that dictates cell shape, withstands osmotic turgor, and serves as the primary target fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bacterial cell wall, primarily composed of peptidoglycan (PG), is a highly dynamic macromolecular exoskeleton that dictates cell shape, withstands osmotic turgor, and serves as the primary target for our most effective antibiotics. Historically, tracking PG synthesis in live cells was limited by bulky, non-specific fluorescent antibiotics (e.g., fluorescent vancomycin) that often perturbed the very growth they sought to measure. The advent of metabolic labeling using D-amino acid analogs has revolutionized this field. By exploiting the natural promiscuity of PG assembly enzymes, researchers can now covalently integrate fluorescent or bioorthogonal D-amino acids directly into the nascent cell wall. This application note provides a comprehensive, field-tested guide to designing, executing, and validating metabolic labeling experiments using both one-step Fluorescent D-Amino Acids (FDAAs) and two-step click-chemistry compatible D-amino acids.

Mechanistic Basis of D-Amino Acid Labeling

Peptidoglycan consists of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) glycan strands, cross-linked by short peptide stems. In most bacteria, these stem peptides terminate in D-alanine-D-alanine residues. During the final stages of PG biosynthesis, Penicillin-Binding Proteins (PBPs) with D,D-transpeptidase activity, alongside L,D-transpeptidases (LDTs), cleave the terminal D-alanine to cross-link adjacent peptide stems.

Crucially, these periplasmic and extracellular transpeptidases exhibit remarkable substrate promiscuity. If exogenous D-amino acids are present in the microenvironment, these enzymes will actively swap the natural terminal D-alanine for the exogenous analog during the cross-linking reaction[1]. Because this incorporation is strictly dependent on active transpeptidation, the accumulation of the probe perfectly maps the spatial coordinates of active PG synthesis at the exact moment of the pulse[1].

PG_Pathway A Cytoplasmic Synthesis (UDP-MurNAc-pentapeptide) B Lipid II Translocation (Flippase) A->B C Periplasmic Polymerization (Transglycosylases) B->C D Cross-linking (PBPs / L,D-Transpeptidases) C->D F Fluorescent PG Matrix (In Situ Labeling) D->F Covalent Bond at 4th/5th Position E Metabolic Hijacking (FDAA / EDA / ADA) E->D Exogenous Probe Incorporation

Fig 1: Mechanistic pathway of metabolic peptidoglycan labeling via transpeptidase promiscuity.

Comparative Analysis of D-Amino Acid Probes

The choice of probe dictates the experimental workflow. One-step FDAAs (e.g., HADA, NADA) contain a pre-conjugated fluorophore, enabling rapid, real-time imaging of live cells[2]. However, their bulky fluorophores can limit tissue penetrance. Two-step Click-DAAs (e.g., EDA, ADA) utilize minimal bioorthogonal handles (alkynes or azides) that are later reacted with a fluorophore via click chemistry. This minimal steric footprint makes them vastly superior for labeling intracellular pathogens replicating within host cells[3].

Table 1: Selection Guide for D-Amino Acid Probes
Probe NameLabeling TypeExcitation / EmissionSteric FootprintPrimary Application & Causality Rationale
HADA One-Step (FDAA)350 nm / 450 nm (Blue)Bulky (Coumarin)Live-cell real-time imaging. Excellent for extracellular bacteria; requires no fixation[2].
NADA One-Step (FDAA)430 nm / 530 nm (Green)Bulky (NBD)Pulse-chase multiplexing. Often paired sequentially with HADA to create "virtual time-lapse" images of PG turnover[2].
EDA (Ethynyl-D-Ala)Two-Step (Click)Fluorophore-dependentMinimal (Alkyne)Intracellular pathogen tracking. The small alkyne easily permeates eukaryotic host membranes to reach engulfed bacteria[3].
ADA (Azido-D-Ala)Two-Step (Click)Fluorophore-dependentMinimal (Azide)Live-cell two-step tracking. Compatible with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to avoid toxic copper catalysts[3].

Experimental Design & Self-Validating Systems

As a Senior Application Scientist, I mandate that every metabolic labeling experiment acts as a self-validating system. Fluorescence alone does not prove PG incorporation; non-specific membrane partitioning or electrostatic binding can yield false positives.

Mandatory Controls:

  • Enantiomeric Control (L-Amino Acid): Bacteria utilize D-amino acids exclusively for PG cross-linking, reserving L-amino acids for protein synthesis. You must run a parallel pulse with the L-enantiomer (e.g., L-HADA or Ethynyl-L-alanine). Causality: If the L-enantiomer yields peripheral fluorescence, your signal is driven by non-specific lipophilic interactions, not transpeptidase-mediated covalent incorporation[1].

  • Metabolic Quench Control (Heat-Killed): Pulse heat-killed bacteria with the D-amino acid probe. Causality: This confirms that the labeling is an active, enzyme-driven metabolic process, rather than passive chemical adsorption to the existing sacculus.

Workflow C 1. Bacterial Culture P 2. Pulse Labeling (DAA Analog) C->P W 3. Cold Quench & Fixation P->W 5-10% Gen Time CL 4. Click Chemistry (CuAAC / SPAAC) W->CL Two-Step (EDA/ADA) I 5. Fluorescence Microscopy W->I One-Step (FDAAs) CL->I

Fig 2: Experimental workflows for one-step (FDAA) and two-step (Click-DAA) metabolic labeling.

Detailed Methodologies

Protocol A: One-Step in situ Labeling with FDAAs (e.g., HADA)

This protocol is optimized for rapid mapping of growth poles and septa in extracellular cultures.

  • Cultivation: Grow bacteria in appropriate liquid media to mid-exponential phase (OD600 ~0.4 - 0.6).

  • Pulse Labeling: Add HADA to a final concentration of 0.5 - 1.0 mM. Incubate in the dark under standard growth conditions.

    • Mechanistic Rationale for Timing: For high spatial resolution of active synthesis sites, the pulse duration should not exceed 5–10% of the organism's generation time (e.g., 1–3 minutes for E. coli). Longer pulses ( >1 generation) will result in uniform labeling of the entire cell wall as the newly synthesized PG is pushed outward[1].

  • Metabolic Quenching: Rapidly transfer the culture to a pre-chilled microcentrifuge tube and add an equal volume of ice-cold 70% ethanol or ice-cold PBS containing 2% formaldehyde.

    • Mechanistic Rationale: Transpeptidases are highly dynamic. Washing with room-temperature buffer allows residual enzymatic activity to continue turning over the probe, blurring the spatial resolution. Ice-cold fixatives instantly arrest membrane fluidity and enzyme kinetics[2].

  • Washing: Centrifuge at 10,000 x g for 2 minutes. Wash the pellet three times with ice-cold PBS to remove unbound FDAA.

  • Imaging: Resuspend in a minimal volume of PBS, mount on a 1% agarose pad, and image via epifluorescence or confocal microscopy.

Protocol B: Two-Step in vivo Labeling via Bioorthogonal Click Chemistry

This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label intracellular pathogens (e.g., Listeria monocytogenes inside macrophages) using EDA[3].

  • Infection & Pulse: Infect host macrophages with the target bacterium. Post-infection, replace the media with fresh DMEM containing 1–5 mM EDA. Incubate for 1–4 hours.

    • Mechanistic Rationale: EDA is small enough to passively diffuse or be transported across the macrophage membrane, accessing the phagosome or cytosol where the bacteria are replicating[3].

  • Host Cell Lysis & Fixation: Wash the macrophages with PBS, then lyse the host cells using PBS + 0.1% Triton X-100 for 5 minutes. Centrifuge to pellet the bacteria. Fix the bacterial pellet in 2% formaldehyde for 15 minutes.

    • Mechanistic Rationale: Fixation must occur before the click reaction. The Cu(I) catalyst required for CuAAC is highly toxic and will rapidly kill live bacteria, inducing morphological artifacts if cells are unfixed.

  • Click Chemistry (CuAAC) Master Mix Preparation: Prepare the following mix fresh and in this exact order to prevent catalyst degradation:

    • 1 mM CuSO4

    • 1 mM THPTA ligand

    • 10 µM Azide-Fluorophore (e.g., Azide-AlexaFluor 488)

    • 2 mM Sodium Ascorbate (Add last)

    • Mechanistic Rationale: Cu(I) is the active catalyst but is rapidly oxidized to inactive Cu(II) by dissolved oxygen. Sodium ascorbate reduces Cu(II) to Cu(I). THPTA acts as a stabilizing ligand that protects Cu(I) from oxidation and minimizes the generation of reactive oxygen species (ROS) that could degrade the fluorophore.

  • Cycloaddition Reaction: Resuspend the fixed bacterial pellet in 100 µL of the Click Master Mix. Incubate in the dark at room temperature for 45 minutes.

  • Final Wash & Imaging: Wash three times with PBS to remove unreacted fluorophore and copper salts. Mount and image.

Data Acquisition and Interpretation

When interpreting metabolic labeling data, observe the topological distribution of the fluorescence:

  • Septal Labeling: Intense bands of fluorescence at the mid-cell indicate active divisome machinery and cell division.

  • Polar Labeling: Fluorescence localized strictly to the poles is characteristic of bacteria that elongate via polar growth (e.g., Agrobacterium tumefaciens, Mycobacterium species).

  • Dispersed Lateral Labeling: Patchy fluorescence along the lateral sidewalls indicates elongasome activity, typical of rod-shaped bacteria like E. coli or B. subtilis during the elongation phase[1].

Troubleshooting High Background: If diffuse background fluorescence is observed, it is often due to inadequate washing of the bulky fluorophores. Increase the number of wash steps or introduce a 0.1% Tween-20 wash to disrupt hydrophobic interactions between the dye and the lipid bilayer.

References

  • Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., Cava, F., de Pedro, M. A., Brun, Y. V., & VanNieuwenhze, M. S. (2012). "In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids." Angewandte Chemie International Edition, 51(50), 12519-12523. URL:[Link]

  • Siegrist, M. S., Whiteside, S., Jewett, J. C., Aditham, A., Cava, F., & Bertozzi, C. R. (2013). "D-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen." ACS Chemical Biology, 8(3), 500-505. URL:[Link]

  • Kuru, E., Tekkam, S., Hall, E., Brun, Y. V., & Van Nieuwenhze, M. S. (2015). "Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ." Nature Protocols, 10(1), 33-52. URL:[Link]

Sources

Application

Chemoenzymatic Synthesis of D-Amino Acids: Advanced Protocols for High-Yield, Enantiopure Production

Application Note & Protocol Guide Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Executive Summary D-amino acids (D-AAs) are critical chiral building blocks in the pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals

Executive Summary

D-amino acids (D-AAs) are critical chiral building blocks in the pharmaceutical industry, serving as essential precursors for broad-spectrum antibiotics, immunosuppressants, and peptide-based therapeutics. Because D-AAs are non-proteinogenic, traditional extraction methods are unviable, and classical chemical resolutions often suffer from poor atom economy and heavy metal waste.

This application note details state-of-the-art chemoenzymatic workflows for the synthesis of D-AAs. By leveraging engineered biocatalysts—specifically D-amino acid dehydrogenases (DAADH), L-amino acid deaminases (LAAD), and cofactor-recycling systems—researchers can achieve near-perfect enantiomeric excess (>99% ee) and quantitative yields. We will explore the mechanistic rationale behind these cascades and provide a self-validating, step-by-step protocol for the tri-enzymatic synthesis of D-2-aminobutyric acid.

Mechanistic Framework: Engineering the Artificial Metabolism

The transition from kinetic resolution to dynamic chemoenzymatic synthesis relies on manipulating thermodynamic equilibria. Two primary pathways dominate modern D-AA synthesis:

The Tri-Enzymatic Reductive Amination Cascade

This highly atom-economic approach converts cheap, fermentation-derived L-amino acids directly into their D-enantiomers. The system utilizes three enzymes:

  • L-Threonine Ammonia Lyase (L-TAL): Deaminates the L-amino acid to an α -keto acid, releasing ammonia.

  • D-Amino Acid Dehydrogenase (DAADH): Catalyzes the stereoselective reductive amination of the α -keto acid to the D-AA using the in situ generated ammonia.

  • Formate Dehydrogenase (FDH): Recycles the NAD(P)H cofactor by oxidizing formate to CO₂.

Causality in Design: The irreversible oxidation of formate to CO₂ gas by FDH provides a massive thermodynamic driving force, pushing the otherwise reversible DAADH reaction entirely toward D-AA formation. Furthermore, because L-TAL generates the exact stoichiometric amount of ammonia required by DAADH, no external ammonia is needed, minimizing osmotic stress on the enzymes[1].

TriEnzymatic L_Thr L-Threonine L_TAL L-TAL (Deamination) L_Thr->L_TAL Keto 2-Oxobutyrate L_TAL->Keto NH3 NH3 L_TAL->NH3 released DAADH D-AADH (Reductive Amination) Keto->DAADH D_ABA D-2-Aminobutyric Acid DAADH->D_ABA NH3->DAADH consumed FDH FDH (Cofactor Recycling) FDH->DAADH NADH/NADPH CO2 CO2 (gas) FDH->CO2 Formate Formate Formate->FDH

Caption: Tri-enzymatic cascade for D-2-aminobutyric acid synthesis with cofactor recycling.

Deracemization of Racemic Mixtures

For synthetic racemic amino acids, deracemization is achieved via stereoinversion. An L-amino acid deaminase (LAAD) selectively oxidizes the L-enantiomer into an α -keto acid, leaving the D-enantiomer untouched. Subsequently, a stereoselective DAADH or D-transaminase converts the α -keto acid exclusively into the D-enantiomer, resulting in a 100% theoretical yield from a 50/50 racemic mix[1].

Deracemization Racemic Racemic Amino Acid (L-AA + D-AA) LAAD L-Amino Acid Deaminase (Stereoselective Oxidation) Racemic->LAAD Keto α-Keto Acid + D-AA (unreacted) LAAD->Keto DAADH D-AADH or D-TA (Stereoselective Amination) Keto->DAADH PureDAA Enantiopure D-Amino Acid DAADH->PureDAA

Caption: Deracemization of racemic amino acids via enantioselective oxidation and reductive amination.

Quantitative Performance of Chemoenzymatic Systems

The following table summarizes the field-proven performance of various chemoenzymatic cascades. Note the consistent >99% enantiomeric excess across different methodologies, highlighting the strict stereoselectivity of the engineered biocatalysts[1][2].

MethodSubstrateKey EnzymesTarget ProductYield (%)ee (%)
Tri-enzymatic Cascade L-Threonine (200 mM)L-TAL, DAADH, FDHD-2-Aminobutyric acid>90>99
Deracemization Racemic PhenylalanineLAAD, DAADH, FDHD-Phenylalanine>99>99
Hydantoinase Process D,L-HydantoinHydantoin racemase, D-hydantoinaseVarious D-Amino Acids~95>99
Asymmetric Amination 2-Oxo-4-methylvaleric acidEngineered DAADH, GDHD-Leucine99>99

Experimental Protocol: Synthesis of D-2-Aminobutyric Acid

This protocol outlines the highly atom-economic synthesis of D-2-aminobutyric acid from L-threonine using the tri-enzymatic system described by Chen et al.[2]. D-2-aminobutyric acid is a vital precursor for anti-epileptic drugs and matrix metalloproteinase inhibitors.

Reagents and Materials
  • Substrate: L-Threonine (200 mM final concentration)

  • Cofactor System: Sodium formate (300 mM), NAD⁺ (1 mM)

  • Enzymes (Purified or Whole-Cell Lysates):

    • L-Threonine ammonia lyase (L-TAL from E. coli)

    • Engineered D-amino acid dehydrogenase (DAADH from Symbiobacterium thermophilum)

    • Formate dehydrogenase (FDH from Candida boidinii or Pseudomonas sp.)

  • Buffer: 100 mM Tris-HCl buffer, pH 8.0

Reaction Setup and Execution
  • Buffer Preparation: Prepare 50 mL of 100 mM Tris-HCl buffer. Adjust the pH strictly to 8.0.

    • Scientific Rationale: A pH of 8.0 is a critical compromise. It maintains the structural stability of the enzymes while ensuring that a sufficient fraction of the generated ammonium ( NH4+​ , pKa ~9.25) exists as free ammonia ( NH3​ ), which is the actual nucleophilic species required by DAADH for reductive amination.

  • Substrate Addition: Dissolve L-Threonine (1.19 g, 200 mM) and Sodium Formate (1.02 g, 300 mM) in the buffer.

    • Scientific Rationale: Sodium formate is supplied in a 1.5x molar excess relative to L-threonine. This ensures the FDH-mediated cofactor recycling remains saturated, maintaining a high NADH/NAD⁺ ratio to drive the reductive amination forward.

  • Cofactor Addition: Add NAD⁺ to a final concentration of 1 mM. (Note: Only a catalytic amount is needed due to the FDH recycling system).

  • Enzyme Loading: Add the enzymes in a balanced unit ratio (e.g., 2 U/mL L-TAL, 2 U/mL DAADH, 4 U/mL FDH).

    • Scientific Rationale: FDH is loaded at a 2x ratio relative to DAADH to prevent hydride-transfer bottlenecks.

  • Incubation: Incubate the reaction mixture at 30 °C with gentle orbital shaking (150 rpm) for 20–24 hours. Keep the reaction vessel loosely capped or vented to allow CO₂ gas to escape.

    • Scientific Rationale: Venting CO₂ prevents acidification of the buffer and physically pulls the FDH equilibrium forward via Le Chatelier's principle.

Self-Validating Analytical Controls (In-Process Monitoring)

To ensure the system is functioning correctly, perform the following self-validating checks:

  • NADH Fluorescence: At t=1h, withdraw a 10 µL aliquot and expose it to UV light (340 nm). A strong fluorescence indicates that FDH is successfully reducing NAD⁺ to NADH.

  • Keto-Acid Accumulation: Derivatize a sample with 2,4-dinitrophenylhydrazine (DNPH). If a heavy precipitate forms, L-TAL is highly active, but DAADH/FDH is bottlenecking. Enzyme ratios should be adjusted.

Downstream Processing (DSP) and Chiral Analysis
  • Termination: Terminate the reaction by heating the mixture to 80 °C for 10 minutes to denature the enzymes.

  • Clarification: Centrifuge at 10,000 × g for 15 minutes to pellet the denatured proteins. Filter the supernatant through a 0.22 µm membrane.

  • Isolation: Pass the clarified supernatant through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove formate and buffer salts, then elute the D-2-aminobutyric acid using 1 M aqueous ammonia.

  • Chiral HPLC Validation: Derivatize the purified product with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC (C18 column) to confirm >99% ee.

References

  • Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3206.[Link]

  • Chen, X., Cui, Y., Cheng, X., Feng, J., Wu, Q., & Zhu, D. (2017). Highly Atom Economic Synthesis of d-2-Aminobutyric Acid through an In Vitro Tri-enzymatic Catalytic System. ChemistryOpen, 6(4), 534-540.[Link]

Sources

Method

Application Note: Engineering Protein-Protein Interactions Using 3-(2-Thiazolyl)-D-alanine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Peptidomimetic Design, Solid-Phase Peptide Synthesis (SPPS), and Biophysical Validation Executive Summary & Mechanistic Rati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Peptidomimetic Design, Solid-Phase Peptide Synthesis (SPPS), and Biophysical Validation

Executive Summary & Mechanistic Rationale

Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. Unlike traditional enzymatic active sites, PPI interfaces are typically broad, flat, and featureless, making them largely intractable to small-molecule inhibitors[1]. Peptidomimetics bridge this gap by offering the large surface area of biologics combined with the synthetic tractability of small molecules.

The incorporation of unnatural amino acids, specifically 3-(2-Thiazolyl)-D-alanine (D-Tza) , provides a critical advantage in modern drug design. The use of D-Tza is driven by three mechanistic causalities:

  • Proteolytic Stability: The D-stereocenter deliberately induces a steric clash with the active sites of endogenous L-proteases, drastically extending the in vivo half-life of the peptide.

  • Predictable Pharmacophore Geometry: The 2-thiazolyl ring introduces a strong hydrogen-bond accepting nitrogen and a polarizable sulfur atom. Unlike naturally occurring histidine, which is amphoteric and highly sensitive to physiological pH shifts, the thiazole ring remains unprotonated at pH 7.4, providing a stable, predictable interface for engaging target proteins[2].

  • Conformational Rigidity: The distinct electronic properties of the thiazole ring restrict the χ1​ and χ2​ dihedral angles of the peptide backbone, stabilizing secondary structures like β -hairpins or α -helices, which are critical for high-affinity target engagement[2].

D-Tza and its derivatives have been successfully utilized in the development of conformationally constrained macrocycles, antimicrobial peptides, and inhibitors for critical enzymes such as Interleukin-1 β converting enzyme (ICE/Caspase-1)[2][3].

G Target Target Protein Interface Effect PPI Disrupted (Therapeutic Effect) Target->Effect Signal Blocked Native Native Protein Partner Native->Target Weak/Transient Binding Peptide D-Tza Peptidomimetic (High Affinity) Peptide->Target Strong Binding (H-bonds & Pi-stacking)

Mechanistic logic of PPI disruption using D-Tza modified peptidomimetics.

Physicochemical Profiling: D-Tza vs. Natural Amino Acids

To understand why D-Tza is selected over natural aromatic or basic amino acids, we must compare their physicochemical properties. The table below summarizes the quantitative and qualitative data guiding the substitution of natural residues with D-Tza during lead optimization.

Amino AcidSide Chain MoietyH-Bond DonorH-Bond AcceptorAromatic π−π StackingProtease StabilityPhysiological Charge (pH 7.4)
L-Alanine MethylNoNoNoLowNeutral
L-Histidine ImidazoleYesYesYesLowMixed (+ / Neutral)
L-Phenylalanine PhenylNoNoYesLowNeutral
D-Tza 2-ThiazolylNoYes (N) Yes High Neutral

Data Interpretation: D-Tza is the ideal isostere when a peptide requires a stable hydrogen-bond acceptor and aromatic stacking capabilities without the pH-dependent charge fluctuations associated with Histidine.

Protocol A: Fmoc-SPPS Incorporation of Fmoc-D-Tza-OH

The synthesis of D-Tza-containing peptides requires careful selection of coupling reagents. The electron-withdrawing nature of the thiazole ring can subtly reduce the nucleophilicity of the α -amine during subsequent deprotections, and the bulkiness of the side chain necessitates highly reactive active esters to prevent deletion sequences[4].

This protocol utilizes a self-validating system : in-process colorimetric testing combined with post-cleavage mass spectrometry ensures that any coupling failure is immediately identified and corrected.

Materials
  • Resin: Rink Amide AM resin (loading 0.5 mmol/g)

  • Amino Acid: Fmoc-3-(2-Thiazolyl)-D-alanine (Fmoc-D-Tza-OH)

  • Coupling Reagents: HATU, DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Peptide synthesis grade), DCM

Step-by-Step Methodology
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DCM for 30 minutes, followed by DMF for 30 minutes. Causality: Proper swelling exposes the internal matrix of the resin, ensuring maximum accessibility of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 4 equivalents (0.4 mmol) of Fmoc-D-Tza-OH and 3.9 equivalents of HATU in minimal DMF.

    • Add 8 equivalents of DIPEA. The solution will turn pale yellow, indicating the formation of the active ester.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Self-Validation Check: Perform a Kaiser test. A yellow/colorless bead indicates successful coupling. A blue bead indicates incomplete coupling; repeat step 3.

  • Capping: To prevent deletion sequences, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and centrifuge.

  • Analytical Validation: Re-dissolve the crude peptide in 50% Acetonitrile/Water. Run LC-MS. The empirical mass must match the theoretical mass of the D-Tza incorporated sequence ( ±0.5 Da) to validate the absence of epimerization or truncation.

SPPS Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Fmoc-D-Tza-OH (HATU/DIPEA, 2 hrs) Deprotect->Couple Wash Washing & Capping (Ac2O/Pyridine) Couple->Wash Wash->Deprotect Next Amino Acid Cleave Global Cleavage (TFA/TIPS/H2O) Wash->Cleave Validate LC-MS & HPLC Validation Cleave->Validate

Step-by-step SPPS workflow for incorporating Fmoc-D-Tza-OH with built-in validation.

Protocol B: Validation of PPI Disruption via Surface Plasmon Resonance (SPR)

To prove that the D-Tza modification successfully enhances target binding and disrupts the native PPI, a label-free kinetic assay is required. SPR is chosen because it provides real-time data on both association ( Kon​ ) and dissociation ( Koff​ ) rates, offering deeper mechanistic insight than steady-state assays like ELISA.

Step-by-Step Methodology
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using EDC/NHS chemistry.

  • Target Immobilization: Dilute the target protein in 10 mM Sodium Acetate (pH must be 1 unit below the protein's pI). Inject over the activated flow cell until an immobilization level of ~1000 Response Units (RU) is achieved. Quench unreacted sites with 1 M Ethanolamine.

  • Analyte Preparation (Self-Validating Design):

    • Positive Control: Native binding peptide.

    • Test Article: D-Tza modified peptidomimetic.

    • Negative Control: Scrambled peptide sequence.

    • Prepare a 2-fold dilution series of each analyte (e.g., 1.56 nM to 100 nM) in running buffer (HBS-EP+).

  • Kinetic Injection: Inject analytes at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Causality of Results: A successful D-Tza incorporation typically manifests as a significantly decreased Koff​ rate. The rigidified backbone and optimized hydrogen bonding provided by the thiazole ring prevent the peptide from easily dissociating from the target interface, thereby outcompeting the native protein partner.

Sources

Application

Application Note: Advanced Stable Isotope Tracing Protocols for Amino Acid Metabolism via LC-MS/MS

Introduction & Mechanistic Rationale Stable isotope tracing utilizing 13C or 15N -labeled amino acids, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), is a foundational technique for quantifying metabolic f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Stable isotope tracing utilizing 13C

  • or 15N -labeled amino acids, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), is a foundational technique for quantifying metabolic fluxes in complex biological systems[1]. Unlike static metabolomics—which only measures pool sizes—isotope tracing provides dynamic insights into nutrient utilization, pathway bidirectionality, and the biosynthesis of metabolic by-products[2][3].

As a Senior Application Scientist, it is critical to emphasize that metabolite pool size does not equal metabolic flux . A metabolite may have a low steady-state concentration but a massive turnover rate. By introducing heavy, non-radioactive isotopes (e.g., [U-13C5​]Glutamine ) into a biological system, we can track the atomic transitions through enzymatic networks. This approach is highly utilized in both cancer research (to identify dysregulated tumor metabolism)[1] and biomanufacturing (to trace the origins of toxic by-products in CHO cell cultures)[2][4]. High-resolution 13C Metabolic Flux Analysis ( 13C -MFA) translates these isotopic labeling patterns into precise, absolute intracellular flux maps[5][6].

ExperimentalWorkflow A 1. Isotope Labeling B 2. Metabolic Quenching A->B C 3. Metabolite Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Flux Modeling D->E

Fig 1. End-to-end workflow for stable isotope tracing and metabolic flux analysis.

Experimental Design: The Causality of Protocol Choices

A robust protocol must be a self-validating system . Every step from culture to data extraction must be designed to preserve the in vivo metabolic state and verify that isotopic steady-state has been achieved.

Tracer Selection and Media Formulation
  • The "Why": Standard culture media (e.g., DMEM, RPMI) and Fetal Bovine Serum (FBS) contain high concentrations of unlabeled amino acids. If a 13C -tracer is added to standard media, the unlabeled endogenous pool will dilute the tracer, suppressing the measurable fractional enrichment and confounding flux calculations.

  • The Solution: Use custom media lacking the target amino acid, supplemented with the specific stable isotope tracer (e.g., 2 mM [U-13C5​]Glutamine ). Crucially, use dialyzed FBS (dFBS) , which has been filtered (typically 10 kDa MWCO) to remove low-molecular-weight metabolites while retaining essential growth factors.

Metabolic Quenching
  • The "Why": Intracellular metabolites, particularly ATP and central carbon intermediates, have turnover rates on the order of milliseconds to seconds. Extracting cells at room temperature or allowing prolonged trypsinization will result in artifactual degradation of these pools, rendering the data biologically irrelevant.

  • The Solution: Metabolism must be instantaneously halted. This is achieved by rapidly washing cells with ice-cold saline and immediately applying a quenching solvent (e.g., 80% Methanol at −80∘C ).

Step-by-Step Methodology

Phase 1: Cell Culture and Isotope Labeling
  • Preparation: Plate cells in 6-well plates and culture until ~70% confluent.

  • Pre-Conditioning: 12 hours prior to the experiment, replace the medium with a customized formulation containing dialyzed FBS to acclimate the cells to the dialyzed matrix.

  • Tracer Introduction: Aspirate the pre-conditioning medium. Quickly wash the cells once with warm PBS. Add the labeling medium containing the stable isotope (e.g., [U-13C5​]Glutamine or [U-13C6​]Glucose )[1].

  • Incubation: Incubate cells for the required duration. Self-Validation Step: To ensure isotopic steady-state for 13C -MFA, extract parallel wells at multiple time points (e.g., 2h, 6h, 24h) and verify that the labeling fraction of the primary intracellular pool has plateaued[5].

Phase 2: Quenching and Metabolite Extraction
  • Quenching: Place the 6-well plate on dry ice. Rapidly aspirate the labeling medium. Wash the cells once with ice-cold 0.9% NaCl to remove extracellular tracer.

  • Extraction: Immediately add 1 mL of pre-chilled ( −80∘C ) extraction solvent (Methanol:Acetonitrile:Water, 40:40:20 v/v/v).

  • Lysis: Scrape the cells thoroughly while keeping the plate on dry ice. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Precipitation: Vortex the tubes for 10 seconds, then incubate at −20∘C for 1 hour to ensure complete protein precipitation.

  • Clarification: Centrifuge at 16,000×g for 15 minutes at 4∘C . Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum concentrator (SpeedVac).

Phase 3: LC-MS/MS Analysis
  • Reconstitution: Resuspend the dried pellet in LC-MS grade water or starting mobile phase.

  • Chromatography: Because amino acids are highly polar, standard C18 reversed-phase columns yield poor retention. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to properly separate polar metabolites and amino acids.

  • Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative and positive electrospray ionization (ESI) modes to capture the full isotopologue distribution (M+0, M+1, M+2, etc.)[1].

Data Interpretation and Pathway Visualization

When utilizing [U-13C5​]Glutamine , the tracer enters the TCA cycle via glutamate and alpha-ketoglutarate ( α -KG). The resulting mass shifts (isotopologues) dictate the directionality of the metabolic flux.

  • Oxidative Metabolism: α -KG (M+5) moves forward through succinate dehydrogenase, losing a carbon as CO2​ , resulting in Succinate (M+4) and Malate (M+4).

  • Reductive Carboxylation: In hypoxic conditions or specific cancer phenotypes, α -KG (M+5) is carboxylated backwards by IDH1/2 to form Citrate (M+5)[1].

MetabolicPathway Gln [U-13C5] Glutamine (Tracer) Glu Glutamate (M+5) Gln->Glu Glutaminase (GLS) aKG alpha-Ketoglutarate (M+5) Glu->aKG Transaminases / GLUD1 Cit Citrate (M+5 Reductive) aKG->Cit Reductive Carboxylation Suc Succinate (M+4 Oxidative) aKG->Suc Oxidative TCA Flux

Fig 2. 13C transitions from labeled glutamine mapping oxidative vs. reductive TCA flux.

Quantitative Data Summary

The following table outlines the expected exact mass shifts for key metabolites when utilizing a fully labeled 13C -Glutamine tracer.

MetaboliteChemical FormulaUnlabeled [M-H]⁻ (m/z)Fully Labeled [M-H]⁻ (m/z)Key Isotopologues & Biological Interpretation
Glutamine C5​H10​N2​O3​ 145.061150.078M+5: Verifies intracellular tracer uptake.
Glutamate C5​H9​NO4​ 146.045151.062M+5: Direct conversion via Glutaminase (GLS).
α -KG C5​H6​O5​ 145.014150.031M+5: Oxidative deamination/transamination.
Citrate C6​H8​O7​ 191.019196.036M+4: Oxidative TCA cycle; M+5: Reductive carboxylation.
Natural Abundance Correction

Raw MS data cannot be directly used for flux modeling. Because carbon naturally exists as ~1.1% 13C , a completely unlabeled molecule of citrate will naturally show a small M+1 and M+2 peak. The raw isotopologue distribution must be mathematically corrected for natural isotope abundance (using software like IsoCor or AccuCor) to yield the true fractional enrichment derived exclusively from the experimental tracer[5].

References

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI.[Link]

  • High-resolution 13C metabolic flux analysis. Nature Protocols.[Link]

  • 13C-based metabolic flux analysis. Nature Protocols.[Link]

  • Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria. bioRxiv.[Link]

Sources

Method

Application Notes and Protocols for Plant Growth Regulators and Agrochemicals

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals This guide provides an in-depth exploration of the application of plant growth regulators (PGRs) and agrochemicals, designed for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the application of plant growth regulators (PGRs) and agrochemicals, designed for the scientific community. It moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental design and execution. The protocols herein are presented as self-validating systems, emphasizing reproducibility and scientific rigor.

Section 1: Foundational Principles of Phyto-Active Compounds

Before delving into specific protocols, it is crucial to understand the fundamental nature of the compounds being utilized. Plant growth regulators are organic compounds, either natural (phytohormones) or synthetic, that in minute amounts modify physiological processes in plants.[1][2] Agrochemicals are a broader category of chemical products used in agriculture to protect crops from pests, weeds, and diseases, and to enhance growth.[3]

Major Classes of Plant Growth Regulators

Plants naturally produce a suite of hormones that orchestrate their growth, development, and responses to the environment.[4][5][6] Synthetic PGRs are designed to mimic or interfere with these natural hormonal pathways.[5]

  • Auxins (e.g., Indole-3-acetic acid - IAA, Naphthaleneacetic acid - NAA): Primarily involved in cell elongation, apical dominance, and root initiation.[5][7] Their action is critical for the vegetative propagation of plants from cuttings.[1]

  • Gibberellins (e.g., GA3): Regulate processes such as stem elongation, seed germination, and flowering.[5][7] They are extensively used in agriculture to increase fruit size and yield.[5]

  • Cytokinins (e.g., Kinetin, 6-Benzylaminopurine - BAP): Promote cell division (cytokinesis), delay leaf senescence, and stimulate shoot formation.[5][7]

  • Abscisic Acid (ABA): A key hormone in mediating plant stress responses, particularly drought stress, by controlling stomatal closure. It also plays a role in seed dormancy.[5][7]

  • Ethylene: A gaseous hormone that regulates fruit ripening, senescence, and leaf abscission.[5]

The signaling pathways of these hormones are complex and often interconnected, involving receptor proteins, protein kinases, and transcription factors that ultimately alter gene expression.[4][8][9]

Auxin Signaling Pathway The following diagram illustrates a simplified model of the auxin signaling pathway, a common target for herbicide development and a key mechanism in plant growth regulation.

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AUX_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AUX_IAA->ARF binds to Proteasome 26S Proteasome AUX_IAA->Proteasome degraded by TPL TOPLESS (TPL) Co-repressor ARF->TPL Gene Auxin-Responsive Gene Transcription_Repressed Transcription Repressed ARF->Transcription_Repressed Transcription_Active Transcription Active ARF->Transcription_Active activates TPL->Gene represses Transcription_Active->Gene SCF_TIR1 SCF-TIR1 Ubiquitin Ligase SCF_TIR1->AUX_IAA targets for ubiquitination Ub Ubiquitin Ub->SCF_TIR1 Auxin_Out Auxin Auxin_Out->Auxin_In Enters Cell Repressed_Label Low Auxin Active_Label High Auxin

Caption: Workflow for an In Vitro Seed Germination Bioassay.

Section 3: Greenhouse and Field Trial Protocols

Moving from the lab to whole-plant and field environments introduces greater biological and environmental variability. Therefore, robust experimental design is paramount to obtaining meaningful results.

Protocol: Greenhouse Efficacy Trial for Herbicides

Causality Statement: Greenhouse trials serve as a critical bridge between laboratory bioassays and large-scale field testing. [10][11]By using whole plants in a controlled, yet more complex, environment, researchers can assess a compound's efficacy, phytotoxicity, and dose-response under conditions that better mimic agricultural settings. [12][13]This protocol is designed to validate lab findings and determine optimal application rates.

Step-by-Step Methodology:

  • Plant Propagation:

    • Grow a uniform batch of the target weed species and, if applicable, the crop species from seed in pots containing a standardized soil mix.

    • Ensure consistent watering, light, and temperature to produce healthy, uniform plants.

    • Thin seedlings to one plant per pot to avoid competition.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) to account for potential environmental gradients in the greenhouse (e.g., light, temperature).

    • Arrange pots in blocks, with each treatment (including an untreated control and a commercial standard) represented once within each block. Replicate each treatment 4-6 times.

  • Herbicide Application:

    • Treat plants at a specific, uniform growth stage (e.g., 3-4 true leaves).

    • Apply the herbicide using a research-grade track sprayer, which ensures a precise and uniform application rate. Calibrate the sprayer nozzle type, pressure, and speed to deliver a specific volume per unit area (e.g., 200 L/ha).

  • Post-Treatment Care and Data Collection:

    • Return plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess plant injury (phytotoxicity) at set intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a 0-100% rating scale (0 = no effect, 100 = complete plant death).

    • At the end of the trial (e.g., 21 or 28 DAT), harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction for each treatment relative to the untreated control.

    • Analyze the data using ANOVA appropriate for an RCBD. [14][15] * If significant treatment effects are found, use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to compare treatment means. [16][17] * The data can be used to calculate the GR50 (the dose required to cause a 50% reduction in growth). [13] Table 2: Example Data Summary for a Greenhouse Herbicide Trial

TreatmentApplication Rate (g a.i./ha)Visual Injury at 21 DAT (%)Biomass Reduction (%)
Untreated Control00 a0 a
Compound X5075 b68 b
Compound X10095 c92 c
Compound X200100 c99 c
Commercial Standard15098 c96 c
Means within a column followed by the same letter are not significantly different (P < 0.05) according to Tukey's HSD test.
Principles of Field Trials

Field trials are the definitive test for any agrochemical or PGR, assessing performance under real-world conditions. [18][19] Core Requirements for Valid Field Trials:

  • Site Selection: Choose a site with uniform soil type and a history of the target pest, weed, or disease pressure. [20]* Plot Design: Use established designs like RCBD or Latin Square to manage field variability. [17]Plots should be large enough to be representative and include buffer zones to prevent spray drift between plots. [20][21]* Replication and Randomization: Every treatment must be replicated multiple times (typically at least 4) and randomly assigned to plots within each block to ensure statistical validity. [20]* Standard Operating Procedures (SOPs): All actions, from application to data collection, should follow detailed SOPs to ensure consistency across all plots and sites. [18][22]* Accurate Data Collection: Record data on efficacy, crop yield, and any phytotoxicity. Standardized assessment keys and trained personnel are essential. [20]

Section 4: Data Interpretation and Troubleshooting

Dose-Response Curves: A fundamental tool for characterizing the activity of a compound. The shape of the curve can reveal important information. A steep curve indicates that a small change in dose leads to a large change in response, whereas a shallow curve indicates the opposite.

Phytotoxicity: It is crucial to distinguish between intended efficacy (on a weed, for example) and unintended damage to the crop (phytotoxicity). This is assessed by including the crop in efficacy trials and rating for symptoms like chlorosis, necrosis, or stunting.

Environmental Influence: Weather and soil conditions can dramatically impact the performance of agrochemicals. Rain can wash off contact products, while dry conditions can reduce the uptake of systemic products. These factors must be recorded and considered during data interpretation.

References

  • Title: Plant Signaling Hormones and Transcription Factors: Key Regulators of Plant Responses to Growth, Development, and Stress Source: MDPI URL: [Link]

  • Title: Recent advances and emerging trends in plant hormone signalling Source: Ovid URL: [Link]

  • Title: The Plant Cell Reviews Dynamic Aspects of Plant Hormone Signaling and Crosstalk Source: PMC URL: [Link]

  • Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]

  • Title: Evolution of Plant Hormone Response Pathways Source: Annual Reviews URL: [Link]

  • Title: Prep of Plant Growth Regulator Solutions Source: Studylib URL: [Link]

  • Title: Understanding chemical 'modes of action' Source: The Australian Wine Research Institute URL: [Link]

  • Title: Agrochemical Mode of Action Source: Area Sustainability URL: [Link]

  • Title: How To Make Stock Solutions For Plant Growth Regulators Source: YouTube URL: [Link]

  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: PMC URL: [Link]

  • Title: Basic Statistical Analysis for On-Farm Research Source: SARE URL: [Link]

  • Title: Unraveling the paradoxes of plant hormone signaling integration Source: PMC - NIH URL: [Link]

  • Title: Plant Growth Regulators: Uses, Types & Advantages Source: Mankind Agritech URL: [Link]

  • Title: How to Use Plant Growth Regulators for Optimal Growth? Source: A Garden's Delight URL: [Link]

  • Title: Herbicide Testing: Resistance, Residues, and Soil Impact Source: Contract Laboratory URL: [Link]

  • Title: Agrochemical Formulation Techniques Source: Scribd URL: [Link]

  • Title: A Method for Analyzing Unreplicated Agricultural Experiments Source: American Society for Horticultural Science URL: [Link]

  • Title: Fungicide: Modes of Action and Possible Impact on Nontarget Microorganisms Source: ResearchGate URL: [Link]

  • Title: METHODS OF FIELD EXPERIMENTATION.pdf Source: FUNAAB URL: [Link]

  • Title: Fungicide Use in Field Crops Web Book Source: Crop Protection Network URL: [Link]

  • Title: How to choose a formulation type for Agrochemical Products Source: Heben Pesticide URL: [Link]

  • Title: The Utilization of Plant Growth Regulators (PGRs) in Agricultural Application and The Effecting Mechanisms Source: DergiPark URL: [Link]

  • Title: Fungicide Theory of Use and Mode of Action Source: University of Massachusetts Amherst URL: [Link]

  • Title: Mode of action of pesticides and the novel trends – A critical review Source: International Research Journal of Agricultural Science and Soil Science URL: [Link]

  • Title: Agro chemicals Technology and formulations Source: IIM-Ahmedabad URL: [Link]

  • Title: Application of Plant Growth Regulators on Fruit Production Source: Just Agriculture URL: [Link]

  • Title: Tutorial Analysis of Agricultural Experiments Source: agriTutorial URL: [Link]

  • Title: Statistical Procedures for Analyzing Agricultural Data using R Source: ICAR-IIRR URL: [Link]

  • Title: Understanding Pesticide Mode of Action Source: Cropaia URL: [Link]

  • Title: Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides Source: LabCoat Guide URL: [Link]

  • Title: Techniques for Greenhouse Evaluation of Herbicides on Saltcedar Source: Weed Science URL: [Link]

  • Title: Plant growth regulators (PGRs) and their applications: A review Source: International Scientific Organization URL: [Link]

  • Title: Basic Technology and Recent Trends in Agricultural Formulation and Application Technology Source: ResearchGate URL: [Link]

  • Title: Standard operating procedure (SOP) for the implementation of plant protection product (PPP) field trials Source: COLEAD URL: [Link]

  • Title: In vitro evaluation of plant growth regulators on tissue culture bioassay produced by Pseudomonas species Source: ResearchGate URL: [Link]

  • Title: Formulation Source: Agro Chemicals URL: [Link]

  • Title: Agrochemicals: Types, Uses & Exam Guide for Students Source: Vedantu URL: [Link]

  • Title: European Guidelines to conduct herbicide resistance tests Source: European Weed Research Society URL: [Link]

  • Title: Testing for and Deactivating Herbicide Residues Source: University of Massachusetts Amherst URL: [Link]

  • Title: Field Trials for Agrochemicals Source: Charles River URL: [Link]

  • Title: Bioassays for Identifying and Characterizing Plant Regulatory Peptides Source: PMC URL: [Link]

  • Title: Bioassay for plant growth regulators Source: Academia.edu URL: [Link]

  • Title: Washington State University Environmental and Agricultural Entomology Laboratory 2021 Standard Operating Procedure for Conduct of Field Trials Source: IR-4 Works URL: [Link]

  • Title: Guidelines for preparing Agrochemical field trials in sugarcane Source: South African Sugarcane Research Institute URL: [Link]

  • Title: OECD GUIDELINE FOR THE TESTING OF CHEMICALS Source: OECD URL: [Link]

  • Title: In vitro production of plant growth regulators (PGRs) by Azotobacter chroococcum Source: Indian Journal of Experimental Biology URL: [Link]

  • Title: Plant Growth Regulators Bioassay Source: Scribd URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(2-Thiazolyl)-D-alanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the yield and enantiomeric purity of heteroaryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the yield and enantiomeric purity of heteroaryl non-natural amino acids.

The synthesis of 3-(2-Thiazolyl)-D-alanine —a critical building block for peptidomimetics, interleukin-1β converting enzyme (ICE) inhibitors, and antimicrobial peptides—presents unique chemoselective and stereoselective challenges. The thiazole ring's strong coordinating ability and the fragility of the chiral α-center often lead to frustrating yield plateaus.

This guide abandons generic advice. Instead, we dissect the fundamental causality behind experimental failures and provide self-validating, field-proven protocols to ensure high-yielding, scalable synthesis.

I. Synthesis Workflow Overview

SynthesisWorkflow Start N-Boc-3-iodo-D-alanine methyl ester Zn Zinc Insertion (Zn dust, TMSCl, 1,2-dibromoethane) Start->Zn DMF, 35°C ZnReagent Organozinc Reagent (Stable in DMF) Zn->ZnReagent Coupling Negishi Cross-Coupling (2-Bromothiazole, Pd2(dba)3, SPhos) ZnReagent->Coupling Product Protected 3-(2-Thiazolyl)-D-alanine Coupling->Product 65°C, 12h Deprotect Deprotection (TFA, then LiOH) Product->Deprotect Final 3-(2-Thiazolyl)-D-alanine (High Yield & ee) Deprotect->Final

Workflow for the Negishi cross-coupling synthesis of 3-(2-Thiazolyl)-D-alanine.

II. Diagnostic Q&A: Troubleshooting Guide
Q1: My Negishi cross-coupling yield is plateauing at 40%, and LC-MS shows significant formation of a dehydroalanine byproduct. What is happening?

The Causality: You are likely preparing your organozinc intermediate in Tetrahydrofuran (THF). As demonstrated in the seminal work by , the zinc atom in the intermediate acts as an internal Lewis acid. In weakly coordinating solvents like THF, the zinc coordinates to the carbamate carbonyl oxygen of the Boc protecting group. This intramolecular coordination polarizes the C-Zn bond and severely accelerates β-hydride elimination , converting your valuable intermediate into useless dehydroalanine and zinc hydride.

The Solution: Switch your solvent to N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). These strongly coordinating solvents competitively saturate the zinc's coordination sphere, completely suppressing the intramolecular carbamate coordination and halting the β-elimination pathway.

CausalPathway cluster_0 Undesired Pathways (Yield Loss) cluster_1 Desired Pathway ZnReagent Organozinc Intermediate (N-Boc-Ala(ZnI)-OMe) BetaElim β-Hydride Elimination ZnReagent->BetaElim High Temp / THF Protonation Self-Protonation ZnReagent->Protonation Moisture Transmetal Transmetalation to Pd ZnReagent->Transmetal DMF / Active Pd Catalyst Alkene Dehydroalanine (Alkene byproduct) BetaElim->Alkene Alkane Alanine (Alkane byproduct) Protonation->Alkane RedElim Reductive Elimination Transmetal->RedElim Target Thiazolyl-Alanine RedElim->Target

Competing pathways of the organozinc intermediate determining the final yield.

Q2: I am using the Schöllkopf bis-lactim ether method for asymmetric synthesis. My alkylation yield is great, but my enantiomeric excess (ee) drops to 70% after deprotection. How do I prevent epimerization?

The Causality: The loss of chiral integrity is occurring during the final hydrolysis step. The classic Schöllkopf protocol uses harsh acidic conditions (e.g., 6N HCl at reflux) to cleave the bis-lactim ether. Because the thiazole ring is electron-withdrawing, it increases the acidity of the α-proton on the newly formed amino acid. Under harsh, high-temperature acidic conditions, the α-carbon undergoes reversible enolization, leading to epimerization (racemization) of the D-center.

The Solution: Implement a mild, two-stage hydrolysis. Use 0.25 N Trifluoroacetic acid (TFA) at room temperature to selectively open the bis-lactim ether to the dipeptide, followed by enzymatic cleavage or mild basic hydrolysis (LiOH in THF/H2O at 0°C) to release the free amino acid without disturbing the stereocenter.

Q3: When scaling up the asymmetric hydrogenation of α-dehydroamino acids to synthesize 3-(2-Thiazolyl)-D-alanine, my reaction stalls and yields drop. Why?

The Causality: Catalyst poisoning. Thiazole contains a highly nucleophilic nitrogen and a soft sulfur atom. During scale-up, mass transfer limitations often result in lower dissolved hydrogen concentrations. In this hydrogen-starved environment, the thiazole sulfur competitively coordinates to the empty orbitals of your Rhodium or Ruthenium chiral catalyst, permanently deactivating it.

The Solution: Increase the hydrogen pressure (e.g., from 1 atm to 10-20 atm) to ensure the oxidative addition of H2 outcompetes thiazole coordination. Alternatively, switch to a more sterically demanding chiral ligand (such as TangPhos) that physically blocks the bulky thiazole ring from accessing the metal center.

III. Quantitative Data & Comparisons

Table 1: Comparative Matrix of Synthetic Routes for 3-(2-Thiazolyl)-D-alanine

Synthetic StrategyTypical YieldEnantiomeric Excess (ee)Major Mechanistic PitfallScalability
Negishi Cross-Coupling 75–85%>98% (Retention)β-hydride elimination of organozincHigh
Bis-Lactim Ether Alkylation 60–70%90–95%Epimerization during acidic hydrolysisMedium
Asymmetric Hydrogenation 85–95%85–99% (Catalyst dependent)Catalyst poisoning by thiazole sulfurHigh (Requires high H₂ pressure)

Table 2: Solvent Effects on Organozinc Stability (N-Boc-Ala(ZnI)-OMe at 35°C)

Solvent SystemCoordination NatureHalf-Life (t₁/₂) of Zinc ReagentPrimary Decomposition Pathway
THF Weakly coordinating< 2 hoursβ-Hydride Elimination
THF / TMEDA Chelating~ 12 hoursSelf-Protonation
DMF Strongly coordinating> 48 hoursStable (Minimal decomposition)
DMAc Strongly coordinating> 48 hoursStable (Minimal decomposition)

(Data derived from the mechanistic reviews of transition metal-catalyzed cross-couplings by)

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process verification passes.

Protocol A: DMF-Stabilized Negishi Cross-Coupling (The Jackson Modification)

Objective: Synthesize protected 3-(2-Thiazolyl)-D-alanine via zinc insertion.

Step 1: Zinc Activation

  • Add 3.0 equivalents of zinc dust (particle size <10 μm) to a flame-dried Schlenk flask under strictly anhydrous argon.

  • Suspend in dry DMF (2 mL/mmol).

  • Add 1,2-dibromoethane (5 mol%) and heat to 60°C for 5 minutes. Cool to room temperature, then add trimethylsilyl chloride (TMSCl, 5 mol%) and stir for 15 minutes. Causality: This removes the unreactive ZnO passivation layer. Failing to do this results in Wurtz-type homocoupling of your starting material.

Step 2: Zinc Insertion

  • Dissolve N-Boc-3-iodo-D-alanine methyl ester (1.0 eq) in dry DMF.

  • Add dropwise to the activated zinc suspension. Maintain the internal temperature at exactly 35°C. Stir for 1 hour. In-Process Verification: Withdraw a 50 µL aliquot, quench with saturated aqueous iodine (I2), and extract with ethyl acetate. LC-MS should show >95% conversion back to the starting iodo-alanine (confirming the organozinc was successfully formed and trapped).

Step 3: Cross-Coupling

  • In a separate flask, dissolve 2-bromothiazole (0.9 eq), Pd2(dba)3 (2.5 mol%), and SPhos (10 mol%) in dry DMF. Stir for 15 minutes until the solution turns a deep, homogenous red/orange (active Pd(0) complex).

  • Filter the organozinc reagent through a dry Schlenk frit directly into the palladium solution to remove excess zinc dust.

  • Heat to 65°C for 12 hours.

  • Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Mild Hydrolysis of Schöllkopf Bis-Lactim Ethers

Objective: Cleave the chiral auxiliary without epimerizing the D-thiazolylalanine product.

Step 1: Selective Ring Opening

  • Dissolve the alkylated bis-lactim ether intermediate in a mixture of THF and 0.25 N aqueous TFA (1:1 v/v).

  • Stir at 20°C for 4 hours. Causality: The dilute TFA selectively hydrolyzes the imine bonds to yield the linear dipeptide (Val-Thiazolylalanine) without inducing α-carbon enolization.

Step 2: Dipeptide Cleavage

  • Adjust the pH of the solution to 8.0 using 1M NaOH at 0°C.

  • Add Porcine Renal Dipeptidase (or proceed with mild LiOH hydrolysis if enzymatic cleavage is unavailable).

  • Stir at 37°C until complete conversion is observed via HPLC.

  • Acidify to pH 3.0 and isolate the free 3-(2-Thiazolyl)-D-alanine via ion-exchange chromatography (Dowex 50W-X8).

V. References
  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." Chemical Reviews, 111(3), 1417-1492. URL: [Link]

  • Dexter, C. S., Jackson, R. F. W., & Elliott, J. (1999). "Synthesis of enantiomerically pure β- and γ-amino acid derivatives using functionalized organozinc reagents." Journal of Organic Chemistry, 64(20), 7579-7585. URL: [Link]

  • Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers." Tetrahedron, 39(12), 2085-2091. URL: [Link]

Optimization

Advanced SPPS Support Center: Overcoming Aggregation with Pseudoprolines

From the Desk of the Senior Application Scientist Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). Synthesizing long (>20 amino acids) or highly hydrophobic peptides often leads to sequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). Synthesizing long (>20 amino acids) or highly hydrophobic peptides often leads to sequence-dependent aggregation. This occurs when the growing peptide chains form inter- and intra-molecular hydrogen bonds, creating insoluble β-sheet networks that physically block incoming reagents[1].

To overcome this, we utilize pseudoproline dipeptides —artificially created building blocks derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys)[1]. By reversibly protecting these residues as oxazolidine or thiazolidine rings, we force a "kink" into the peptide backbone (mimicking native proline), which sterically prevents β-sheet formation and maintains the peptide in a highly solvated, reactive state[1][2].

Below is our comprehensive troubleshooting guide, designed to help you integrate pseudoprolines into your workflows with scientific rigor and predictable success.

The Mechanistic "Why": Understanding Aggregation and Disruption

To troubleshoot effectively, you must understand the causality of the reaction. In standard SPPS, the amide bonds of the peptide backbone act as both hydrogen bond donors and acceptors. As the chain elongates, these bonds align to form β-sheets, causing the peptide to collapse into a gel-like aggregate on the resin[1].

Pseudoprolines disrupt this by locking the Ser/Thr/Cys residue into a 5-membered acetonide ring[3]. This modification removes the amide proton (eliminating a hydrogen bond donor) and favors the cis-amide bond conformation, introducing a sharp structural kink[1][4]. This physical disruption prevents the close packing required for aggregation, ensuring the N-terminal amine remains fully exposed for subsequent couplings[1].

Mechanism Standard Standard SPPS (Linear Backbone) Agg Intermolecular H-Bonding (β-sheet formation) Standard->Agg Fail Incomplete Coupling & Low Yield Agg->Fail Pseudo Pseudoproline SPPS (Oxazolidine/Thiazolidine) Kink Backbone 'Kink' (Disrupted H-Bonding) Pseudo->Kink Success Enhanced Solvation & High Yield Kink->Success

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides in SPPS.

Frequently Asked Questions & Troubleshooting

Q1: Why should I use pre-formed pseudoproline dipeptides instead of coupling the monomer directly? A: Coupling an incoming amino acid directly onto the secondary amine of a pseudoproline monomer is highly inefficient. The oxazolidine/thiazolidine ring creates severe steric hindrance and dramatically decreases the nucleophilicity of the nitrogen atom[4]. To circumvent this, we use pre-formed dipeptides (e.g., Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH). This ensures the difficult Xaa-Yaa bond is already established in solution, allowing you to simply couple the C-terminus of the dipeptide to your growing chain[4][5].

Q2: How do I strategically place pseudoproline dipeptides in a sequence? A: Aggregation typically begins 5-7 residues into a hydrophobic sequence. The rule of thumb is to insert a pseudoproline just before anticipated hydrophobic regions (e.g., stretches of Ile, Val, Leu)[5]. Placing a pseudoproline every 5 to 6 amino acids effectively resets the backbone conformation[5]. Ensure there are at least 2 amino acids between pseudoprolines or natural prolines to avoid excessive steric clashing[5].

Q3: My coupling efficiency for the pseudoproline dipeptide itself is low. What parameters should I adjust? A: Pseudoproline dipeptides are significantly bulkier than standard amino acids. If you observe incomplete coupling, adjust your kinetics:

  • Increase Time: A minimum coupling time of 1 to 2 hours is required for pseudoproline dipeptides[6].

  • Stronger Activation: Upgrade from standard HBTU to highly reactive coupling reagents like HATU or DIC/Oxyma[6].

Q4: I am observing incomplete ring opening (+40 Da mass adduct) during final cleavage. How can I optimize the TFA deprotection? A: The oxazolidine (Ser/Thr) and thiazolidine (Cys) rings are stable under standard Fmoc deprotection conditions (20% piperidine) but are cleaved by Trifluoroacetic Acid (TFA)[1][7]. However, ring opening is an equilibrium process that is slower than standard side-chain deprotection. If you see a +40 Da mass artifact (corresponding to the uncleaved acetonide group), extend your cleavage time to 3-4 hours at room temperature[7]. Note that thiazolidine rings (Cys) are particularly robust and may require up to 32 hours of cleavage or the use of Lewis acids like BF3[7].

Q5: How do pseudoprolines affect fragment condensation? A: They are highly beneficial. Placing a pseudoproline at the C-terminus of a peptide fragment prevents base-mediated epimerization (racemization) during segment condensation[5][8]. Furthermore, because pseudoprolines are stable in weak acids (e.g., 1% TFA), you can cleave fully protected fragments from 2-chlorotrityl resins with the pseudoproline intact, drastically improving the solubility of the fragment for subsequent ligations[5][8].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when synthesizing an aggregation-prone sequence (e.g., an Ile-Thr rich peptide or human Amylin) using standard versus pseudoproline-assisted SPPS[1][2].

Performance ParameterStandard Fmoc SPPSPseudoproline-Assisted SPPS
Coupling Efficiency (Hydrophobic regions) < 70% (Rapid decline)> 98% (Maintained throughout)
Crude Purity 10% - 15%75% - 85%
Crude Yield Trace amountsUp to 10-fold increase
Resin Solvation (in DMF/NMP) Poor (Resin shrinking/gelation)Excellent (Resin remains swollen)
C-Terminal Racemization (Fragment Condensation) High riskNegligible

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies for incorporating and cleaving pseudoprolines.

Protocol A: Incorporation of Pseudoproline Dipeptides

Causality Focus: Overcoming steric bulk during acylation.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Activation: In a separate vial, dissolve 3-4 equivalents of the pre-formed pseudoproline dipeptide (Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH) and 3-4 equivalents of HATU in DMF. Add 6-8 equivalents of DIPEA to initiate activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for a minimum of 60 to 120 minutes to accommodate the steric bulk of the dipeptide[6].

  • Self-Validation Step: Do not rely solely on a Kaiser test immediately after this coupling, as the structural kink can obscure colorimetric results. Instead, proceed to the next Fmoc deprotection. The N-terminus of the newly incorporated dipeptide is a standard primary amine. Quantifying the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm during this step provides an accurate, self-validating measure of the pseudoproline coupling efficiency[7].

Protocol B: Global Cleavage and Deprotection

Causality Focus: Driving the acetal cleavage equilibrium.

  • Preparation: Wash the completed peptide-resin thoroughly with DCM and dry under vacuum.

  • Cocktail Formulation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Note: The water is critical here, as it acts as a nucleophile to trap the cleaved acetonide group and drive the equilibrium toward the native Ser/Thr residue[3].

  • Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate for 3 to 4 hours at room temperature. (Extend to 24-32 hours if cleaving a Cys-derived thiazolidine)[7].

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the native peptide. Centrifuge, wash the pellet twice with cold ether, and lyophilize.

  • Validation: Analyze via LC-MS. Confirm the absence of a +40 Da mass adduct to validate complete pseudoproline ring opening.

Workflow Resin Resin Loading StandardAA Standard Fmoc-AA Coupling Resin->StandardAA PseudoAA Fmoc-Xaa-Yaa(Ψ) Coupling (1-2 hrs) StandardAA->PseudoAA Elongation Continued Elongation PseudoAA->Elongation Cleavage Global Cleavage (Extended Time) Elongation->Cleavage Product Native Peptide Restored Cleavage->Product

Caption: Step-by-step workflow for pseudoproline-assisted solid-phase peptide synthesis.

References

  • Pseudoproline Wikipedia[Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis National Institutes of Health (NIH) - PMC[Link]

  • Fragment Condensation of C-Terminal Pseudoproline Peptides without Racemization on the Solid Phase ResearchGate[Link]

  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis Journal of the American Chemical Society (ACS)[Link]

Sources

Troubleshooting

Optimizing coupling efficiency of protected amino acids

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center . As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center . As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting. Successful peptide synthesis is not just about following a recipe; it is about understanding the thermodynamic and kinetic microenvironments occurring on your resin.

When coupling efficiency drops, researchers often default to simply repeating the coupling step. However, an unresolved positive Kaiser test is a symptom of a deeper mechanistic failure—typically steric hindrance, suboptimal activation chemistry, or on-resin aggregation. This guide synthesizes field-proven insights to help you diagnose the root cause and apply self-validating protocols to ensure complete amide bond formation.

Section 1: SPPS Troubleshooting Logic

Before adjusting your chemistry, you must diagnose the physical state of your synthesis. The workflow below outlines the decision matrix for resolving incomplete couplings.

SPPS_Troubleshooting Start Incomplete Coupling (Positive Kaiser Test) Diag Identify Root Cause Start->Diag Steric Steric Hindrance (Bulky Side Chains) Diag->Steric Aggreg On-Resin Aggregation (β-sheet formation) Diag->Aggreg Act1 Upgrade Chemistry: Use DIC/OxymaPure or HATU Steric->Act1 Act2 Apply MW-SPPS (75°C - 90°C) Steric->Act2 Aggreg->Act2 Act3 Add Chaotropic Salts (e.g., 0.8M LiCl) Aggreg->Act3 Act4 Incorporate Pseudoprolines Aggreg->Act4 Success Complete Amide Bond Formation (Negative Kaiser Test) Act1->Success Act2->Success Act3->Success Act4->Success

Troubleshooting workflow for resolving incomplete coupling in SPPS.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am seeing incomplete coupling on a routine 15-mer using DIC/HOBt. Should I switch to HATU? A: While HATU is a highly efficient uronium-based coupling reagent, it is expensive and can lead to guanidinylation of the N-terminus if pre-activation times are not strictly controlled. Instead, I strongly recommend switching your additive from HOBt to OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[1].

The Causality: Traditional DIC/HOBt methods suffer from slower kinetics and HOBt carries a known explosion risk[1]. OxymaPure acts as a superior nucleophile. When DIC activates the protected amino acid to form an O-acylisourea intermediate, OxymaPure rapidly attacks it to form a highly reactive active ester[1]. This pathway drastically enhances coupling efficiency and suppresses racemization better than HOBt, making DIC/Oxyma the modern gold standard for both manual and automated SPPS[2][3].

Q2: My sequence is highly hydrophobic and the resin begins to shrink after residue 10. Subsequent couplings fail regardless of the reagent. How do I fix this? A: You are experiencing on-resin aggregation. As the peptide chain elongates, hydrophobic sequences form inter-chain hydrogen bonds, creating stable β-sheet structures[4][5]. This physically blocks the N-terminal amine from incoming activated amino acids.

The Causality & Solution: To disrupt this, you must alter the solvent's hydrogen-bonding capacity. Introducing chaotropic salts (like 0.4 - 0.8 M LiCl or KSCN in DMF/NMP) disrupts the structured water/solvent network and directly interferes with the non-covalent forces holding the β-sheets together[5][6]. If salts fail, incorporating a pseudoproline dipeptide (e.g., Fmoc-Ser/Thr-derived oxazolidines) introduces a physical "kink" into the peptide backbone, permanently preventing β-sheet formation during elongation[6].

Q3: How does Microwave-Assisted SPPS (MW-SPPS) physically improve coupling, and what are the optimal parameters? A: MW-SPPS uses microwave irradiation to rapidly heat the reaction mixture (typically to 75°C - 90°C).

The Causality: According to the Arrhenius equation, increasing the temperature by 60°C represents a massive increase in the reaction rate[7]. However, microwave energy does more than just heat; the rapid oscillation of polar molecules directly prevents growing peptide chains from folding or forming aggregates[8][9]. At these elevated temperatures, carbodiimide-based coupling (like DIC/Oxyma) is strictly preferred over onium salts (like HATU), because the strong bases (e.g., DIPEA) required for HATU lead to severe epimerization at high heat[8][9].

Section 3: Mechanism & Data Center

To understand why we prioritize DIC/OxymaPure, review the activation pathway below. The rapid formation of the Oxyma active ester is the critical step that prevents the O-acylisourea intermediate from undergoing deleterious side reactions (like oxazolone formation, which leads to racemization).

Oxyma_Mechanism N1 Fmoc-AA-OH + DIC N2 O-acylisourea Intermediate N1->N2 Activation N4 Oxyma Active Ester (Highly Reactive) N2->N4 Nucleophilic Attack N3 OxymaPure (Additive) N3->N4 N6 Elongated Peptide + Diisopropylurea N4->N6 Aminolysis N5 Resin-Bound Peptide Amine N5->N6

Mechanism of DIC/OxymaPure mediated peptide bond formation.

Table 1: Quantitative Comparison of SPPS Coupling Reagents
Reagent SystemRelative Coupling EfficiencyRacemization RiskSafety ProfileCost-EffectivenessOptimal Application
DIC / HOBt ModerateModerateHigh (Explosive risk)HighLegacy manual synthesis
DIC / OxymaPure High Low Excellent (Non-explosive)HighRoutine & MW-SPPS
HATU / DIPEA Very HighHigh (if heated)GoodLowDifficult/hindered couplings at Room Temp

Section 4: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Microwave-Assisted DIC/Oxyma Coupling

Use this protocol to overcome standard steric hindrance and accelerate synthesis times without risking epimerization.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF. Irradiate at 75°C for 3 minutes. Wash thoroughly with DMF (5 x 3 mL).

  • Reagent Preparation (5 eq excess): Dissolve 0.5 mmol of Fmoc-Amino Acid and 0.5 mmol of OxymaPure in 2 mL of DMF.

  • Activation: Add 0.5 mmol of DIC to the amino acid solution. Causality note: Pre-activation is kept to a minimum (1-2 mins) to ensure the highly reactive Oxyma ester is formed in the presence of the resin, preventing degradation.

  • Microwave Coupling: Transfer the activated mixture to the resin. Apply microwave irradiation to maintain 75°C - 90°C for 5 to 10 minutes[7]. (Note: For Cys and His, keep temperatures below 50°C to prevent racemization).

  • Validation (Self-Validating Step): Wash the resin (5 x 3 mL DMF). Perform a Kaiser Test.

    • Expected Outcome: The beads and solution should remain yellow (Negative). If blue (Positive), repeat steps 3-5 before proceeding to the next deprotection.

Protocol B: Chaotropic Salt Wash for Aggregated Sequences

Deploy this protocol when the resin shrinks noticeably, or when a sequence yields a persistent positive Kaiser test despite double-coupling.

  • Identification: A positive Kaiser test after a standard coupling cycle on a hydrophobic stretch (e.g., consecutive Val, Ile, Leu residues).

  • Chaotropic Wash: Prepare a solution of 0.8 M Lithium Chloride (LiCl) in DMF. Wash the resin with this solution 3 times (5 mins each). Causality note: The Li+ ions coordinate with the backbone carbonyls, breaking the intermolecular β-sheet hydrogen bonds and re-swelling the resin[6].

  • Chaotropic Coupling: Prepare your Fmoc-AA-OH, DIC, and OxymaPure in the same 0.8 M LiCl/DMF solvent.

  • Reaction: Allow coupling to proceed for 2 hours at room temperature (or 15 mins at 75°C if using MW-SPPS).

  • Validation (Self-Validating Step): Cleave a 1 mg micro-aliquot of the resin using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Expected Outcome: The mass spectrum should show a complete shift to the desired elongated mass [M+H]+, confirming the chaotropic disruption allowed the coupling to succeed.

References

  • "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." peptidechemistry.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVb8mQW2nBroLHgn_kexWyyZFfvgk9xZ17jISDZ60SZj-Pr5kPcNfkMgLyQLgL5V1KopbPJHIfi81I-sgNAeXkxgY56oSkIU2Yr0rmb8VSK4gftTAy3PU1pzgckkUT6fQq_L78ovADSIFxJvD-0IUdJ0x6UPwCOg==]
  • "Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology." formulationbio.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7RExVgrMwOGMvL6c2ZkaKLueQWmKSQpfZDcX7a2j6aT-h6PhBjpdP8c9yXEYlNezWiLDyhMxNIFo_VsDBQ2nAORYIOB8ecG2t6HuH24FmymDpGVXrNqNz_6emgIn3ueVuWW781TFpTeag9kzRKbH4j23nL3Jz2FdlbBSSL_B9nYPItjxjkkAm3sQyG684aH2v6zl6W9hh-IMfWevzdEMSbgN6BngvAE76dqDwmoDqg01Vhr-0wA==]
  • "Aggregation, Racemization and Side Reactions in Peptide Synthesis." peptide.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE0vaYvlDDwuV0__cfDW7VduSjsHX6JaBa364ayINgyqQ6Pw0nwdzWpgunSYYJOSl9WpFk9aqHzhf01lt0KcT1SHo3kWY9yEinMpu1PSl-AyphRmwVepv3lfFjpj-abh8dAP0yBsrTbFGC6cFnWFohqSIn2ueWAeGfTcUuxZp2ycolCPzAotlwF9J3flT4oY7QU38NQ96-JIUlGsA50LJHzRlAZhqe]
  • "A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis." benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWwWaCGPzkRFcTQmmRokSp8diR_9RTEDUASDtyJQlyyFMioBJLhJ-FaZDwJdwJlWnzkONdL68yK8eNjbSf5FB0kGiw3RPp32EuLGSEbesRM3HruBc8ze_P-z7aCflmRWC3zDGRa8pZEEKB8itGGzhae6mI9PLXDxMWBmaMY9tfjUXNeoh2tD6yOs0JcYW3ElQ3A67zCXNInI6GbhRobSSKO7gYCw8AfILldzJB_M-0FpSevujo]
  • "DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4." sioc-journal.cn. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf0ZIRMPBhwvK1SU4MWNo9QcRuUpgXIspUpTTRmap6-qhEyO6X2McLT8c13gNRUF4Et24tLjsFWMHi4NV4PRDPwc5Qt-I6jvdFxUuTX3LH9sQh3_og_Ld10093L75vLHt2MVQsWdzxFRmejmuvIFzKdz2Z]
  • "SPPS Technology." cem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQojK4LNW0fggy-lTOOvJmjOo_G_OgNruIn6nKlAnACaLticNv-9XPYVyL-ccFg7S-fcbJpgS96202NiK9_2-qGjweQBqKXkORBBXwmYQFmhukNSOGO18m5EAZWQ==]
  • "DEVELOPMENT OF MICROWAVE-ASSISTED SYNTHESIS METHODS FOR PREPARATION OF PEPTIDES." elte.hu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZH9Cx765WxEl1wCbN4JLnGu_hnYMMQHyRFlhYCqWTUTUBg0Qc0kop-G0Cw6ZP4WAqkjxKxkzMmy-Ebv-o8gL-UJ-OUkYqZ-XApkjoKrJ8q7m6P0hADFNnffh0t4S3jb5QboygugA9qnIfx9xtARZDzB8c]
  • "DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4." researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjy1rhYmipEoiOx9zNwP1DhdaxG4ID6xMsphJAKd9QfWUSeJFPUTMpTEMiCC3ErsVxvTy-JoRY8IToepi_UmgvNahx4mM6EIyYnQJFcyr9bb7dKP7jzDQkvW0sAZse4aEH5JOv2RvmKlvU8Yt8AoWu5_rN9gr6BUCuYFjPwlPUfnShm61SvZ28OTchuhmu9ya19LmFN7Vi5J-g0byfD3bUyQU2kMm_PrZmENYd58wZ8vZiT_A1USjiEiz9faHD3H7MUq_wcD4d]
  • "Long Sequences." cpcscientific.com. URL:[https://vertexaisearch.cloud.google.

Sources

Optimization

Purification strategies for synthesized peptides containing thiazole moieties

Welcome to the Technical Support Center for Thiazole Peptide Purification . As a Senior Application Scientist, I have designed this portal to help you navigate the unique chromatographic challenges associated with thiazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Peptide Purification . As a Senior Application Scientist, I have designed this portal to help you navigate the unique chromatographic challenges associated with thiazole-containing peptides.

Whether you are working with natural product analogs (e.g., microcins, phazolicin) or synthesizing novel peptidomimetics, the rigid, hydrophobic nature of the thiazole ring and the high acidity of its adjacent alpha-proton create specific hurdles—most notably, severe epimerization and poor aqueous solubility. This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure your purification workflows are robust and reproducible.

Core Troubleshooting & FAQs

Q1: My synthesized thiazole peptide shows a split peak or a closely eluting shoulder on RP-HPLC. What is causing this, and how can I resolve it? A: This is the classic chromatographic signature of epimerization. The alpha-proton ( Hα​ ) of a thiazole-containing amino acid is highly acidic due to the electron-withdrawing nature of the adjacent heterocycle. During Solid-Phase Peptide Synthesis (SPPS) or cyclodehydration steps, basic conditions (e.g., using DIEA) can abstract this proton. This forms a planar enolate intermediate that reprotonates non-stereoselectively, yielding a mixture of L- and D-epimers[1].

  • The Solution: Because diastereomers have identical masses and nearly identical hydrophobicities, they often co-elute on standard C18 columns. To resolve them, switch your stationary phase to a Pentafluorophenyl (PFP) or Biphenyl column. These columns offer orthogonal π−π and dipole-dipole interactions that are highly sensitive to the slight spatial orientation differences of the epimers.

Q2: I am experiencing severe peak tailing and low recovery when purifying a multi-thiazole peptide. Is the peptide degrading on the column? A: It is rarely degradation; it is almost always a solubility and secondary interaction issue. Thiazole rings are highly hydrophobic and rigid, leading to π−π stacking, aggregation, and strong non-specific interactions with the silica matrix of the column[2].

  • The Solution: The rigid planar structure of consecutive thiazoles causes them to crash out in high-aqueous mobile phases. Inject the sample in a solvent spiked with 10-20% DMSO or DMF to disrupt intermolecular hydrogen bonding and stacking. Furthermore, ensure your mobile phase A contains 0.1% TFA rather than Formic Acid. TFA is a stronger ion-pairing agent that masks the basic nitrogen of the thiazole ring, preventing secondary interactions with residual silanols on the stationary phase.

Q3: How do I handle the purification of thiazole peptides synthesized via aqueous condensation? A: Aqueous one-pot synthesis methods (e.g., condensation of N-acyl- α -aminonitriles and cysteine derivatives) are excellent for achieving epimerization-free thiazole peptides[3]. However, the crude mixture contains unreacted nitriles and high salt concentrations.

  • The Solution: Always desalt the crude mixture using a solid-phase extraction (SPE) C18 cartridge before injecting it onto the preparative HPLC. Injecting high-salt crude directly will cause the hydrophobic peptide to precipitate at the column head or elute with severe peak fronting.

Mechanistic Visualizations

To successfully troubleshoot, you must understand the underlying chemistry and the logical flow of the purification process.

Mechanism A L-Thiazole Amino Acid (Activated Ester) B Base Abstraction of Alpha-Proton (Hα) A->B Basic Conditions (e.g., DIEA) C Planar Enolate Intermediate (Loss of Chirality) B->C D Reprotonation C->D D->A Retention of Config E D-Thiazole Epimer (Diastereomeric Peptide) D->E Non-stereoselective

Base-catalyzed epimerization mechanism of thiazole-containing amino acids during synthesis.

Workflow Start Crude Thiazole Peptide Solubility Solubility Assessment (Aqueous vs. Organic) Start->Solubility Insoluble Add 10-20% DMSO/DMF or use chaotropic salts Solubility->Insoluble Poor Soluble Standard Aqueous Buffer (0.1% TFA) Solubility->Soluble Good Chromatography RP-HPLC Column Selection (C18 vs. Biphenyl/PFP) Insoluble->Chromatography Soluble->Chromatography Epimer Diastereomer Co-elution? Chromatography->Epimer Optimize Shallow Gradient (0.1-0.5% B/min) & Temp Control (40°C) Epimer->Optimize Yes Pure Purified Thiazole Peptide (>95% Purity) Epimer->Pure No Optimize->Pure

Decision tree for thiazole peptide purification, addressing solubility and epimerization.

Quantitative Data & Diagnostic Tables

Use the following self-validating matrices to adjust your chromatographic parameters and diagnose mass spectrometry (MS) anomalies prior to purification.

Table 1: Chromatographic Parameters for Thiazole Peptides vs. Standard Peptides

ParameterStandard PeptidesThiazole-Containing PeptidesCausality / Rationale
Stationary Phase C18 (Octadecyl)PFP or BiphenylThiazoles induce structural rigidity; PFP/Biphenyl offer orthogonal π−π selectivity for closely related diastereomers[4].
Mobile Phase Additive 0.1% Formic Acid (FA)0.1% Trifluoroacetic Acid (TFA)TFA is a stronger ion-pairing agent, masking the basic thiazole nitrogen to prevent secondary interactions with residual silanols.
Gradient Slope 1.0% - 2.0% B / min0.1% - 0.5% B / minExtremely shallow gradients are required to separate D/L epimers that differ only slightly in their dipole moments.
Column Temperature 25°C (Ambient)40°C - 50°CElevated temperatures reduce mobile phase viscosity and improve mass transfer for bulky, hydrophobic thiazole oligomers.
Sample Solvent H2​O / 5% ACN10-20% DMSO/DMF in H2​O Thiazole rings promote π−π stacking and aggregation; chaotropic solvents disrupt these intermolecular forces prior to injection.

Table 2: Common Thiazole Peptide Modifications and Mass Shifts

Modification / ByproductMass Shift ( Δ Da)CauseResolution Strategy
Epimerization (D-isomer) 0 DaBase-catalyzed proton abstraction at C α [1].Use PFP column; optimize synthesis with weaker bases (e.g., collidine).
Oxidation (Sulfoxide) +16 DaOxidation of the thiazole sulfur during cleavage/storage.Degas mobile phases; add scavengers (e.g., EDT, thioanisole) during cleavage.
Incomplete Cyclodehydration +18 DaFailure of the intermediate thiazoline to fully dehydrate[5].Extend reaction time with Burgess reagent or use stronger dehydrating conditions.

Step-by-Step Methodology: Resolving Thiazole Epimers via PFP-HPLC

This protocol is a self-validating system: you will use analytical profiling to confirm the presence of epimers before committing your entire crude batch to preparative purification.

Step 1: Analytical Profiling & Solubility Confirmation

  • Weigh out 1 mg of crude thiazole peptide.

  • Attempt to dissolve in 1 mL of 20% Acetonitrile (ACN) / 80% Water (with 0.1% TFA).

  • Self-Validation Check: If the solution is cloudy or exhibits particulates, add DMSO dropwise (up to 200 μ L) and sonicate for 5 minutes until optically clear.

  • Inject 10 μ L onto an analytical PFP column (e.g., 4.6 x 250 mm, 5 μ m). Run a standard gradient (5% to 95% B over 30 minutes) at 1 mL/min. Monitor at 220 nm and 254 nm (thiazoles have strong absorbance at 254 nm[2]).

Step 2: Preparative Column Equilibration

  • Install a preparative PFP or Biphenyl column (e.g., 21.2 x 250 mm).

  • Set the column oven temperature to 40°C to enhance peak sharpness.

  • Equilibrate the column with 5 column volumes (CV) of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (ACN + 0.1% TFA) at the starting gradient percentage determined from Step 1.

Step 3: Focused Gradient Execution

  • Based on the analytical run, identify the elution percentage of your target peak (e.g., elutes at 45% B).

  • Program a focused, shallow gradient:

    • 0-5 min: Isocratic hold at 25% B (loading phase).

    • 5-45 min: Shallow ramp from 35% B to 55% B (0.5% B/min slope).

    • 45-50 min: Flush at 95% B.

  • Inject the solubilized crude peptide.

Step 4: Fraction Analysis & Lyophilization

  • Collect fractions strictly by peak threshold (do not use time-slicing for closely eluting epimers).

  • Self-Validation Check: Re-inject the front, middle, and tail of the major peak onto the analytical PFP column. Epimers often tail into the main product. Only pool fractions that show >95% purity as a single, symmetrical peak.

  • Lyophilize the pooled fractions immediately to prevent hydrolysis or oxidation of the purified peptide.

References

  • Title: Epimerisation in Peptide Synthesis - PMC - NIH Source: nih.gov URL: 1

  • Title: Phazolicin – a Novel Thiazole/Oxazole-Modified Peptide Inhibiting the Bacterial Ribosome in a Species-Specific Way | bioRxiv Source: biorxiv.org URL: 2

  • Title: Design, synthesis and biological evaluation of (S)-valine thiazole-derived cyclic and non-cyclic peptidomimetic oligomers as modulators of human P-glycoprotein (ABCB1) - PMC Source: nih.gov URL: 4

  • Title: Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides by Condensation of N-Acyl-α-aminonitriles and Cysteine Derivatives | Organic Letters Source: acs.org URL: 3

  • Title: Total Synthesis of Dendroamide A: Oxazole and Thiazole Construction Using an Oxodiphosphonium Salt | The Journal of Organic Chemistry Source: acs.org URL: 5

Sources

Troubleshooting

Diagnostic Workflow: Solvent Selection Strategy

Welcome to the Technical Support Center for Peptide Solubilization. Custom synthetic peptides are notoriously difficult to dissolve due to their diverse amino acid compositions, varying isoelectric points (pI), and prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Solubilization. Custom synthetic peptides are notoriously difficult to dissolve due to their diverse amino acid compositions, varying isoelectric points (pI), and propensity to form secondary structures.

This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the causality behind solubility failures, providing a self-validating framework to rescue difficult peptides without compromising assay integrity.

The most common mistake in peptide reconstitution is immediately adding water or physiological buffers (like PBS) to a lyophilized vial. Solubility is dictated by the peptide's net charge and hydrophobicity[1]. The workflow below outlines the authoritative decision tree for solvent selection.

PeptideSolubility Start Analyze Sequence Calculate Net Charge Basic Net Charge > 0 (Basic Peptide) Start->Basic Acidic Net Charge < 0 (Acidic Peptide) Start->Acidic Neutral Net Charge = 0 (Neutral/Hydrophobic) Start->Neutral Basic1 1. Ultrapure Water Basic->Basic1 Acidic1 1. Ultrapure Water Acidic->Acidic1 Neutral1 1. Organic Solvent (DMSO, DMF, MeCN) Neutral->Neutral1 Basic2 2. 10-30% Acetic Acid Basic1->Basic2 Basic3 3. DMSO / DMF Basic2->Basic3 Acidic2 2. 0.1% NH4OH (Avoid if Cys present) Acidic1->Acidic2 Acidic3 3. DMSO / DMF Acidic2->Acidic3 Neutral2 2. Dilute gradually into aqueous buffer Neutral1->Neutral2

Figure 1: Decision tree for peptide solvent selection based on net charge and hydrophobicity.

FAQ & Troubleshooting Guide

Q1: How do I predict the best solvent before I even open the vial? A: You must calculate the net charge of the peptide sequence to understand its isoelectric point (pI). At a pH equal to the pI, the peptide has a net charge of zero, causing electrostatic repulsion to vanish and the peptide to undergo hydrophobic collapse and precipitate. To calculate the charge, assign a value of -1 to acidic residues (Asp, Glu, and the C-terminal carboxyl group) and +1 to basic residues (Arg, Lys, His, and the N-terminal amino group)[1].

  • Net Charge > 0 (Basic): Dissolve in water. If it fails, lower the pH away from the pI using 10-30% Acetic Acid[1].

  • Net Charge < 0 (Acidic): Dissolve in water. If it fails, raise the pH using 0.1% Ammonium Hydroxide (NH₄OH)[1].

Q2: My peptide is highly hydrophobic and won't dissolve in water. How do I use organic solvents safely? A: Peptides containing 50% or more hydrophobic residues (e.g., Trp, Leu, Ile, Phe, Met, Val, Tyr) are generally insoluble in aqueous solutions[2]. You must break the hydrophobic interactions using a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]. Mechanistic Rule: Always dissolve the peptide completely in a minimal volume of 100% organic solvent first, creating a highly concentrated stock (e.g., 10-20 mg/mL). Once fully dissolved, slowly titrate this stock into your aqueous assay buffer to reach your working concentration (typically 1-2 mg/mL)[3]. This prevents the peptide from crashing out and minimizes the final organic solvent concentration in your biological assay.

Q3: The peptide formed a cloudy gel when I added water. Why did this happen, and can I rescue it? A: Gelation occurs when peptides contain alternating hydrophobic and hydrophilic residues, or a high proportion (>75%) of specific amino acids (Asp, Glu, His, Lys, Asn, Gln, Arg, Ser, Thr, Tyr)[2]. These sequences form intermolecular hydrogen bonds, stacking into amphipathic β -sheets that create amyloid-like hydrogels[2]. Rescue Protocol: Do not add more water; this only swells the gel. Instead, apply sonication (kinetic energy disrupts transient H-bonds) or add a chaotropic agent like 8M Urea or 6M Guanidine-HCl to denature the secondary structures[4]. Alternatively, lyophilize the gelled peptide to remove the water and restart the solubilization process using DMSO[2].

Q4: My sequence contains Cysteine (Cys) and Methionine (Met). Are there special considerations? A: Yes. Cysteine and Methionine are highly susceptible to rapid oxidation[2]. Critical Warning: Never use basic solvents (like NH₄OH) to dissolve Cysteine-containing peptides[1]. At a basic pH (>7.0), the thiol side chain of Cysteine is deprotonated into a highly reactive thiolate anion, which rapidly forms irreversible intermolecular disulfide bonds, causing massive aggregation[5]. Always dissolve Cys-containing peptides in degassed, acidic buffers or oxygen-free organic solvents[2],[5].

Quantitative Data: Solvent Selection Matrix

To standardize your laboratory's approach, use the following quantitative thresholds to dictate your initial solvent choice.

Peptide CharacteristicNet ChargeHydrophobic ContentPrimary SolventSecondary Solvent (Rescue)
Short Peptides (< 5 amino acids)Variable< 100%Ultrapure Water10% DMSO
Basic Peptides Positive (> 0)< 50%Ultrapure Water10–30% Acetic Acid
Acidic Peptides Negative (< 0)< 50%Ultrapure Water0.1% NH₄OH (Avoid if Cys is present)
Hydrophobic Peptides Zero (0)≥ 50%100% DMSO or DMFAcetonitrile (ACN)
Gel-Forming Peptides Variable> 75% H-bonding AAsDMSO6M Guanidine-HCl / 8M Urea

Step-by-Step Methodology: Universal Reconstitution Protocol

This self-validating protocol ensures maximum solubility while preserving the structural integrity of the peptide.

Step 1: Equilibration (Crucial for Stability) Remove the lyophilized peptide vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide powder, leading to rapid hydrolysis and degradation[6].

Step 2: Centrifugation Briefly centrifuge the vial at 10,000 x g for 3–5 minutes[7]. Lyophilized powder often disperses during shipping and sticks to the cap; this step ensures total mass recovery.

Step 3: Primary Solubilization Based on the sequence analysis (see Figure 1), add the appropriate primary solvent to achieve a concentrated stock of 1 to 2 mg/mL [3],[8]. Validation Check: The solution must be perfectly clear and free of floating particulates. If the solution is cloudy, the peptide is in suspension, not solution.

Step 4: Mechanical Disruption (If Cloudy) If the peptide does not dissolve immediately, do not vortex vigorously, as this can induce foaming and surface-tension denaturation. Instead, sonicate the vial in a water bath for 3 cycles of 10 seconds each, chilling the vial on ice between pulses[7].

Step 5: Secondary Solubilization (If Sonication Fails) If particulates remain, add the secondary solvent dropwise (e.g., Acetic Acid for basic peptides, or DMSO for hydrophobic peptides) until the solution turns completely transparent[1].

Step 6: Aliquoting and Storage Once fully dissolved, immediately divide the stock solution into single-use sterile aliquots and store at -80°C[3],[8]. Causality: Repeated freeze-thaw cycles induce mechanical shear stress and localized concentration gradients during ice crystal formation, permanently aggregating the peptide[8].

References

  • GenScript. "Peptide Solubility Guidelines." GenScript Technical Resources. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During Amino Acid Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical challenge of maintaining stereochemical integrity during amino acid derivatiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical challenge of maintaining stereochemical integrity during amino acid derivatization and peptide coupling. Loss of chiral purity (racemization or epimerization) can severely compromise the biological activity, safety profiles, and analytical accuracy of peptide therapeutics and biomarkers.

This guide is structured to provide mechanistic causality, actionable mitigation strategies, and self-validating analytical protocols for researchers and drug development professionals.

Section 1: Mechanistic Insights (The "Why")

Q1: Why does racemization frequently occur during the activation and derivatization of carboxylic acids in amino acids?

A1: The primary driver of racemization during carboxyl activation (e.g., using carbodiimides like DCC or DIC) is the formation of a highly reactive 5(4H)-oxazolone intermediate [1]. When the carboxylic acid is activated into an O-acylisourea intermediate, the nucleophilic oxygen of the adjacent N-acyl or N-protecting group can attack the activated carbonyl. This intramolecular cyclization forms the oxazolone ring[2].

Once formed, the α-proton of the oxazolone is highly acidic. In the presence of a base (which is often required for the coupling reaction), this proton is easily abstracted, forming a resonance-stabilized planar anion[3]. Subsequent reprotonation occurs non-stereoselectively from either face of the plane, leading to a racemic mixture of the oxazolone. This racemic intermediate then reacts with the amine to form an epimeric or racemic product[3].

OxazoloneMechanism A N-Protected Amino Acid (Chiral) B Activation (e.g., DCC/DIC) A->B C O-Acylisourea Intermediate (Highly Reactive) B->C D Intramolecular Cyclization (Loss of Leaving Group) C->D L Coupling Additive (e.g., Oxyma/HOBt) C->L E 5(4H)-Oxazolone (Chiral) D->E F Base-Catalyzed Deprotonation E->F G Resonance-Stabilized Planar Anion F->G H Non-Selective Reprotonation G->H I Racemic Oxazolone (D/L Mixture) H->I J Aminolysis (Peptide Bond Formation) I->J K Racemic/Epimeric Peptide Product J->K M Stable Active Ester (Resists Cyclization) L->M M->J Desired Pathway

Mechanistic pathway of oxazolone-mediated racemization and interception by coupling additives.

Section 2: Troubleshooting & Optimization (The "How")

Q2: Which amino acids are most susceptible to racemization, and how should I adjust my protocol?

A2: While any α-amino acid can racemize, Histidine (His) and Cysteine (Cys) are notoriously prone to this side reaction[4].

  • Histidine: The basic imidazole side chain acts as an intramolecular base, facilitating the abstraction of the α-proton even in the absence of external bases. Fix: Use protecting groups that mask the basicity of the imidazole ring (e.g., Trt or Bum) and strictly control the coupling temperature (keep at or below room temperature).

  • Cysteine: The electron-withdrawing nature of the sulfur atom increases the acidity of the α-proton, promoting direct enolization. Fix: Utilize sterically hindered bases and employ highly efficient coupling additives like OxymaPure[5]. Serine (Ser) and Phenylalanine (Phe) also require careful monitoring during activation[4].

Q3: What is the best coupling additive to suppress racemization?

A3: Historically, 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) were the gold standards. They work by rapidly intercepting the O-acylisourea intermediate to form an OBt/OAt active ester, which is reactive toward amines but highly resistant to oxazolone formation[1].

However, due to the explosive properties of benzotriazoles, Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the superior alternative[6][7]. Oxyma demonstrates a remarkable capacity to inhibit racemization, matching or exceeding HOAt, while maintaining a much safer thermodynamic profile[5][6].

Table 1: Comparison of Common Peptide Coupling Additives [5][6][7]

AdditivepKaRacemization SuppressionCoupling EfficiencySafety Profile
HOBt 4.60ModerateGoodHigh Explosion Risk (Class 1)
HOAt 3.28ExcellentExcellentHigh Explosion Risk (Class 1)
Oxyma 4.60ExcellentExcellentSafe (Non-explosive)
Oxyma-B N/ASuperior (esp. for Cys/His)ExcellentSafe (Non-explosive)

Q4: How does the choice of base impact stereointegrity?

A4: The base is a double-edged sword. It is required to deprotonate the incoming amine and facilitate the coupling, but its presence catalyzes oxazolone enolization. Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) dramatically accelerate proton abstraction at the α-carbon[4].

Best Practice: Substitute DIPEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine . Collidine is particularly effective when coupling sensitive residues, as its steric bulk prevents it from easily accessing the α-proton[4].

Section 3: Analytical Workflows & Protocols

Q5: How can I accurately quantify the extent of racemization in my synthesized peptides or derivatized samples?

A5: To validate your synthesis, you must employ a self-validating analytical system. The industry standard is pre-column derivatization using Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[4][8].

Marfey's reagent reacts with the free amino group of enantiomeric amino acids to form diastereomers. Because diastereomers have different physicochemical properties, they can be easily resolved on a standard C18 achiral column[8].

Experimental Protocol: Racemization Analysis via Marfey's Reagent[4][8]

Step 1: Peptide Hydrolysis

  • Transfer 0.5 mg of the synthetic peptide into a heavy-walled borosilicate glass hydrolysis tube.

  • Add 0.5 mL of 6 M HCl containing 1% phenol (to protect Tyr and Trp residues).

  • Seal the tube under a vacuum or inert argon atmosphere to prevent oxidative degradation.

  • Heat at 110°C for 24 hours.

  • Cool to room temperature and evaporate the HCl under a stream of nitrogen. Redissolve the residue in 100 µL of LC-MS grade water.

Step 2: Derivatization with Marfey's Reagent (L-FDAA)

  • To the 100 µL hydrolysate, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone[4].

  • Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to render the solution mildly alkaline (pH ~8.0), which is required for the nucleophilic aromatic substitution[4].

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • Quench the reaction by adding 20 µL of 1 M HCl to stop the derivatization and stabilize the derivatives.

  • Dilute with 800 µL of mobile phase A (e.g., 0.1% TFA in water) and filter through a 0.22 µm syringe filter.

Step 3: RP-HPLC Separation & Quantification

  • Column: C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Detection: UV detection at 340 nm (optimal for the dinitrophenyl moiety of Marfey's reagent).

  • Analysis: Inject the sample. The L-amino acid derivatives will typically elute before the D-amino acid derivatives due to stronger intramolecular hydrogen bonding in the D-diastereomer increasing its hydrophobicity.

  • Quantification: Integrate the peak areas. The ratio of the D-amino acid peak to the L-amino acid peak directly represents the percentage of racemization that occurred during synthesis.

AnalyticalWorkflow A Synthetic Peptide Sample B Acid Hydrolysis (6M HCl, 110°C, 24h) A->B C Free Amino Acids (Enantiomeric Mixture) B->C D Derivatization (L-FDAA, NaHCO3, 40°C) C->D E Diastereomeric Mixture (L-L and D-L FDAA Derivatives) D->E F RP-HPLC Separation (C18 Column, Gradient) E->F G UV Detection (340 nm) F->G H Quantification (Peak Area Integration) G->H

Step-by-step analytical workflow for quantifying racemization using Marfey's Reagent and RP-HPLC.

References

  • "Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis" - benchchem.com - 1

  • "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion" - scilit.com - 6

  • "A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water" - nih.gov - 7

  • "Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis" - luxembourg-bio.com - 5

  • "Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling" - benchchem.com - 4

  • "Mechanism of epimerisation/racemisation through oxazolone intermediate" - researchgate.net - 2

  • "EP0649443A1 - Oxazolone derived materials" - google.com - 3

  • "Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent)" - springernature.com -8

Sources

Troubleshooting

Stability issues of thiazole-containing compounds in different solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the stability challenges assoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the stability challenges associated with thiazole-containing compounds.

Thiazoles are privileged scaffolds in drug discovery, but their complex electronic structure makes them susceptible to specific degradation pathways depending on the solvent environment. This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Foundations (The "Why")

To troubleshoot thiazole instability, we must first understand the causality of its degradation. The thiazole ring is a planar, aromatic heterocycle containing both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom. This dichotomy creates two primary vulnerabilities:

  • Electrophilic Vulnerability (Hydrolysis): The C2 position of the thiazole ring is highly electron-deficient. In aqueous solvents with extreme pH, this position is prone to nucleophilic attack by water or hydroxide ions, leading to ring-opening hydrolysis and the formation of propenethiolates or acylamides[1].

  • Nucleophilic Vulnerability (Oxidation): The sulfur atom is electron-rich and susceptible to oxidation by peroxides, dissolved oxygen, or light. In organic solvents like DMSO or Chloroform, exposure to ambient singlet oxygen ( 1O2​ ) can trigger S-oxidation (forming sulfoxides/sulfones) or a Wasserman-type rearrangement, though thiazoles are generally more robust against this than their oxazole counterparts[2].

G Thiazole Thiazole Scaffold Solvent Solvent Exposure Thiazole->Solvent Aqueous Aqueous Buffers (Extreme pH) Solvent->Aqueous Organic Organic Solvents (DMSO, CHCl3) Solvent->Organic Hydrolysis Nucleophilic Attack at C2 (Ring-Opening) Aqueous->Hydrolysis H2O, H+/OH- Oxidation S-Oxidation / Wasserman Rearrangement Organic->Oxidation O2, Light, Peroxides Products1 Propenethiolates / Acylamides Hydrolysis->Products1 Products2 Sulfoxides / Sulfones Oxidation->Products2

Mechanistic pathways of thiazole degradation in varying solvent environments.

Part 2: Troubleshooting Desk (FAQs)

Issue 1: Rapid degradation and precipitation in aqueous assay buffers.

Question: My 4-aryl-1,3-thiazole derivative loses purity rapidly in my physiological assay buffer (pH 7.4), and I occasionally see precipitation. What is the mechanism, and how do I prevent it?

Application Scientist Answer: This is a classic presentation of hydrolytic degradation coupled with poor aqueous solubility. The thiazole ring, particularly when substituted with electron-withdrawing groups, can undergo an equilibrium ring-opening reaction to form an iminium ion intermediate[1].

  • The Fix: First, verify the pH dependence of your specific derivative. While physiological pH is usually safe, local pH microenvironments during stock dilution can trigger hydrolysis. Prepare your concentrated stock in a dry, water-miscible co-solvent (e.g., anhydrous DMF or DMSO)[3]. Ensure the final aqueous buffer concentration of the organic solvent remains below 1% to avoid assay interference. If precipitation persists, the degradation products (which are often less soluble) have likely already formed; always prepare fresh aqueous dilutions immediately before the assay.

Issue 2: Mass shifts (+16 Da / +32 Da) during storage in DMSO.

Question: I stored my thiazole library in DMSO at room temperature. LC-MS analysis now shows new peaks with +16 Da and +32 Da mass shifts. What happened?

Application Scientist Answer: Your compounds have undergone oxidative degradation . DMSO is hygroscopic and can absorb water and oxygen over time. The +16 Da shift corresponds to the oxidation of the thiazole sulfur to a sulfoxide, while the +32 Da shift indicates further oxidation to a sulfone[3]. Additionally, exposure to ambient light in solvents like DMSO or CDCl3​ can facilitate the generation of singlet oxygen, driving a Wasserman rearrangement[2].

  • The Fix: This is an environmental control failure. You must use anhydrous, peroxide-free DMSO stored under an inert atmosphere (Argon or Nitrogen). Aliquot your stocks into single-use amber vials to prevent photodegradation and minimize freeze-thaw cycles[4].

Issue 3: False positives in fragment-based screening (Frequent Hitters).

Question: My fragment-sized thiazole hit shows great biochemical inhibition, but the results are inconsistent across different assay formats. Is the compound degrading?

Application Scientist Answer: It may not be degrading; it may be reacting . Fragment-sized thiazoles are notorious "frequent hitters" because they can act as covalent modifiers or exhibit redox activity. The electrophilic nature of the opened thiazole ring can react non-specifically with nucleophilic residues (like thiols) on your target protein[5].

  • The Fix (Self-Validating Assay): Run a counter-screen by adding a reducing agent like Dithiothreitol (DTT) to your assay buffer. DTT acts as a radical scavenger and reacts with electrophilic compounds. If the addition of DTT abolishes your compound's inhibitory activity, your thiazole is acting via a non-specific covalent/redox mechanism rather than true non-covalent target engagement[5].

Part 3: Quantitative Stability Profiles

To aid in experimental design, the following table summarizes the expected degradation kinetics and analytical markers for thiazole compounds under various solvent stress conditions.

Stress ConditionReagent / Solvent MatrixTemp / TimePrimary Degradation PathwayExpected LC-MS Mass Shift
Acidic Hydrolysis 0.1 M - 1.0 M HCl (Aqueous)60°C, 24hIminium ion formation / Ring-opening[1]Variable (Loss of fragments)
Alkaline Hydrolysis 0.1 M - 1.0 M NaOH (Aqueous)60°C, 24hNucleophilic attack at C2[3]Variable (Cleavage products)
Oxidation 3% H2​O2​ in MethanolRT, 24hS-Oxidation (Sulfoxide/Sulfone)[3]+16 Da or +32 Da
Photo-oxidation Ambient O2​
  • UV/Vis in DMSO
RT, 48hWasserman Rearrangement[2]+32 Da (Endoperoxide intermediate)

Part 4: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Forced Degradation Study

Do not guess your compound's stability profile; measure it. This protocol is designed to be a self-validating system. By incorporating a neutralization step, you ensure that degradation occurs only during the designated stress period and not as an artifact inside your LC-MS column.

Step 1: Stock Preparation Prepare a 1 mg/mL stock solution of your thiazole derivative in an LC-MS grade organic solvent (Acetonitrile or Methanol)[3].

Step 2: Stress Aliquoting Divide the stock into four separate reaction vials:

  • Acid Stress: Mix 1 mL stock with 1 mL 1N HCl. Incubate at 60°C for 24 hours[4].

  • Base Stress: Mix 1 mL stock with 1 mL 1N NaOH. Incubate at 60°C for 24 hours[4].

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours[4].

  • Control: Mix 1 mL stock with 1 mL LC-MS water. Incubate at 60°C for 24 hours.

Step 3: Neutralization (Critical Step) To halt the hydrolysis reactions and protect your analytical column, you must neutralize the samples before injection.

  • Add 1N NaOH to the Acid Stress vial until pH is ~7.0[4].

  • Add 1N HCl to the Base Stress vial until pH is ~7.0[4].

Step 4: Analysis Dilute all samples 1:10 in the mobile phase and analyze via a stability-indicating LC-MS method. Compare the stress chromatograms against the control to identify specific degradation peaks.

Workflow Start Prepare 1 mg/mL Stock (MeCN or MeOH) Acid Acid Hydrolysis (1N HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (1N NaOH, 60°C, 24h) Start->Base Oxid Oxidation (3% H2O2, RT, 24h) Start->Oxid Photo Photodegradation (UV Light, 48h) Start->Photo Neutralize Neutralize to pH 7.0 (Halts Reaction) Acid->Neutralize Base->Neutralize Oxid->Neutralize Analyze LC-MS Analysis (Identify Mass Shifts) Photo->Analyze No neutralization needed Neutralize->Analyze

Step-by-step workflow for self-validating forced degradation studies of thiazoles.

References

  • ACS Publications. "Synthesis and Stability Studies of a Simplified, Thiazole-Containing Macrocycle of the Anticancer Agent Salarin C". Organic Letters.[Link]

  • NIH / PMC. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?". ACS Medicinal Chemistry Letters. [Link]

  • ElectronicsAndBooks. "Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives". Journal of the American Chemical Society. [Link]

Sources

Optimization

Optimizing reaction conditions for nucleophilic substitution in synthesis

Welcome to the Nucleophilic Substitution ( SN​ ) Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with low y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nucleophilic Substitution ( SN​ ) Technical Support Center .

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with low yields, unexpected byproducts, or unreactive substrates in their substitution workflows. Successful nucleophilic substitution—whether SN​1 , SN​2 , or SN​Ar —is rarely about simply mixing reagents; it requires a deep understanding of the thermodynamic and kinetic causality behind your reaction conditions.

This guide is designed to move beyond basic textbook definitions. We will systematically troubleshoot your reactions by analyzing solvent microenvironments, quantifying nucleophilicity, and tuning leaving group activation.

Part 1: Diagnostic Workflow for SN​2 Optimization

Before altering your protocol, use the logical workflow below to identify the root cause of your reaction failure.

SN2_Troubleshooting Start S_N2 Reaction Failed (Low Yield / Byproducts) Elimination Is E2 elimination the major byproduct? Start->Elimination Solvent Is the solvent polar protic (e.g., MeOH)? Elimination->Solvent No Action1 Switch to less basic nucleophile or lower temperature Elimination->Action1 Yes LG Is the leaving group poor (e.g., -OH, -Cl)? Solvent->LG No Action2 Switch to polar aprotic solvent (DMSO, DMF) Solvent->Action2 Yes Sterics Are substrate or nucleophile sterically hindered? LG->Sterics No Action3 Upgrade to Triflate (-OTf) or use Mitsunobu LG->Action3 Yes Action4 Consider S_N1 pathway or Transition Metal Catalysis Sterics->Action4 Yes

Fig 1: Diagnostic workflow for troubleshooting failed SN2 reactions.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My SN​2 reaction is incredibly slow in methanol. Should I change the solvent?

Yes. You are likely experiencing the "solvent cage" effect. Polar protic solvents like methanol and water possess hydrogen-bond donating capabilities. These protons strongly coordinate with your anionic nucleophile, creating a dense solvation shell[1][2].

  • The Causality: To attack the electrophile, the nucleophile must first shed this solvent cage, which drastically increases the activation energy ( ΔG‡ ) of the reaction[2].

  • The Solution: Switch to a polar aprotic solvent like DMSO, DMF, or Acetone. These solvents have strong dipoles to dissolve your reagents and solvate cations, but they cannot hydrogen-bond to anions[3]. This leaves your nucleophile "naked" and highly reactive, raising its ground-state energy and accelerating the SN​2 rate by up to a million-fold[2][3].

Q2: I am getting massive amounts of E2 elimination byproducts instead of my desired SN​2 product. How do I fix this?

Competition between SN​2 and E2 is dictated by the ratio of nucleophilicity to basicity, as well as steric hindrance and temperature.

  • The Causality: Elimination increases the number of molecules in the system, meaning it is entropically favored at higher temperatures ( ΔG=ΔH−TΔS ). Furthermore, if your nucleophile is a strong "hard" base (like alkoxides), it will preferentially abstract a peripheral proton rather than navigate the steric bulk to attack the carbon center.

  • The Solution: Lower the reaction temperature. If that fails, consult the Mayr Nucleophilicity Scale [4][5]. This logarithmic scale ( logk=sN​(N+E) ) provides empirical, quantitative data for over 1200 nucleophiles, allowing you to select a reagent with a high nucleophilicity parameter ( N ) but lower basicity (e.g., thiolates or azide) to outcompete elimination[5].

Q3: I need to displace a hydroxyl (-OH) group, but it is completely unreactive. What is the hierarchy for leaving group activation?

Hydroxide is a strong base and an exceptionally poor leaving group. It must be converted into a weaker, resonance-stabilized conjugate base. The standard approach is converting the alcohol into a sulfonate ester.

  • The Causality: The leaving group ability is directly tied to the pKa of its conjugate acid. The lower the pKa, the better the leaving group[6].

  • The Hierarchy: Triflate (-OTf) > Tosylate (-OTs) > Mesylate (-OMs) [7][8]. Triflates are orders of magnitude faster than tosylates because the three fluorine atoms exert a massive electron-withdrawing inductive effect, stabilizing the resulting anion far better than the methyl group of a mesylate or the aromatic ring of a tosylate[8][9].

Q4: My Mitsunobu reaction failed to invert my sterically hindered secondary alcohol. Why?

The classic Mitsunobu reaction (using PPh3 and DEAD) is highly sensitive to sterics and the pKa of the pronucleophile[10].

  • The Causality: If the nucleophile is not acidic enough (pKa > 11), the betaine intermediate will not deprotonate it, leading to side reactions where the azodicarboxylate displaces the leaving group instead[10]. Furthermore, highly hindered alcohols struggle to form the crucial alkoxyphosphonium ion.

  • The Solution: For hindered alcohols, swap standard carboxylic acids for 4-nitrobenzoic acid , which significantly improves yields[11]. If your nucleophile is weakly acidic, switch from DEAD to ADDP (1,1'-(azodicarbonyl)dipiperidine), which forms a more basic betaine intermediate capable of deprotonating higher pKa substrates[12].

Part 3: Quantitative Data Summaries

Table 1: Relative Leaving Group Ability in SN​2 Reactions [6][8][9] | Leaving Group | Abbreviation | Conjugate Acid pKa | Relative SN​2 Rate Constant | Primary Electronic Effect | | :--- | :--- | :--- | :--- | :--- | | Triflate | -OTf | ~ -14.0 | 104−107 | Extreme Inductive ( −CF3​ ) | | Tosylate | -OTs | ~ -7.0 | 103 | Resonance + Mild Inductive | | Mesylate | -OMs | ~ -1.2 | 102 | Resonance | | Iodide | -I | ~ -10.0 | 102 | High Polarizability | | Chloride | -Cl | ~ -7.0 | 1 (Reference) | Electronegativity |

Table 2: Solvent Effects on Nucleophilic Substitution [1][2][3] | Solvent | Classification | Solvation of Anions | Effect on SN​2 Pathway | Effect on SN​1 Pathway | | :--- | :--- | :--- | :--- | :--- | | Methanol / Water | Polar Protic | Strong (H-Bonding) | Decelerates (Cages nucleophile) | Accelerates (Stabilizes carbocation) | | DMSO / DMF | Polar Aprotic | Very Weak | Accelerates (Naked nucleophile) | Decelerates | | Hexane | Non-polar | None | Fails (Insoluble reagents) | Fails |

Part 4: Standardized Experimental Protocols

Protocol 1: The Mitsunobu Reaction (Direct Inversion of Alcohols)

This protocol utilizes a self-validating visual and chromatographic system. The strict order of addition is critical to prevent the premature decomposition of DEAD[10][13].

Mitsunobu_Pathway Step1 PPh3 + DEAD/DIAD Step2 Betaine Intermediate Step1->Step2 Nucleophilic attack Step3 Deprotonation of Pronucleophile (e.g., Carboxylic Acid) Step2->Step3 Proton transfer Step4 Alkoxyphosphonium Ion (Activated Alcohol) Step3->Step4 Alcohol addition Step5 S_N2 Backside Attack (Inversion of Stereochemistry) Step4->Step5 Nucleophile attacks

Fig 2: Mechanistic pathway of the Mitsunobu reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve the secondary alcohol (1.0 equiv), the nucleophile (e.g., carboxylic acid, 1.2 equiv), and Triphenylphosphine ( PPh3​ , 1.2 equiv) in anhydrous THF (0.2 M concentration)[10][13].

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C[10][13]. Causality: DEAD is thermally sensitive and the initial betaine formation is highly exothermic.

  • Activation: Add Diethyl azodicarboxylate (DEAD) or DIAD (1.2 equiv) dropwise via syringe over 15 minutes[10][13]. The solution will typically turn yellow-orange.

  • Reaction & Validation: Remove the ice bath and stir at room temperature. Monitor via TLC. Self-Validation: You should observe the disappearance of the starting alcohol and the appearance of a highly UV-active spot at the baseline ( Ph3​P=O byproduct).

  • Workup: Concentrate the mixture under reduced pressure. To precipitate the bulk of the triphenylphosphine oxide, triturate the crude residue with cold diethyl ether/hexane, filter, and purify the filtrate via silica gel flash chromatography.

Protocol 2: Two-Step Activation & Displacement (Triflation → SN​2 )

When Mitsunobu conditions fail due to severe sterics, stepwise activation to a triflate followed by displacement is the gold standard[6][8].

Step 1: Triflation

  • Dissolve the alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) at -78 °C under argon.

  • Add an organic base (e.g., Pyridine or 2,6-Lutidine, 1.5 equiv) to scavenge the generated acid.

  • Dropwise, add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv). Stir for 30 minutes.

  • Critical Note: Triflates are highly reactive and prone to degradation. Do not attempt rigorous purification. Perform a rapid aqueous wash (cold NaHCO3​ ), dry over Na2​SO4​ , concentrate in vacuo at low temperatures, and use immediately.

Step 2: Displacement

  • Dissolve the crude triflate in a polar aprotic solvent (e.g., anhydrous DMF)[3].

  • Add your desired nucleophile (e.g., Sodium Azide, NaN3​ , 2.0 equiv).

  • Stir at room temperature. Because the triflate is an exceptional leaving group (pKa ~ -14)[6], heating is rarely required, which suppresses E2 elimination byproducts.

  • Quench with water, extract with ethyl acetate, and purify via chromatography.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Synthesis of Chiral Molecules

From the desk of the Senior Application Scientist Welcome to the technical support center for chiral synthesis. This resource is designed for researchers, chemists, and process development professionals who are navigatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for chiral synthesis. This resource is designed for researchers, chemists, and process development professionals who are navigating the intricate landscape of stereoselective chemistry. The synthesis of single-enantiomer compounds is a cornerstone of modern drug development and fine chemical manufacturing, yet it presents a unique set of challenges that can impede progress from the lab to production.[][2][3]

This guide is structured to provide direct, actionable answers to common problems encountered in the field. We will move from high-level frequently asked questions to deep-dive troubleshooting guides for specific experimental hurdles. Our goal is to equip you with the foundational knowledge and practical insights needed to overcome these challenges efficiently and effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses broad, foundational questions that often arise when planning or evaluating a chiral synthesis strategy.

Q1: What are the most common reasons for low enantiomeric excess (ee) in an asymmetric reaction?

Low enantiomeric excess is a frequent issue that can often be traced back to a few key areas.[4] The primary factors include the catalyst system, the reaction conditions, and the purity of all components.[4] Potential causes can be broken down as follows:

  • Catalyst-Related Issues : The chiral catalyst or ligand may be suboptimal for your specific substrate, may have decomposed due to sensitivity to air or moisture, or the catalyst loading could be incorrect.[4]

  • Reaction Condition Issues : The temperature may be too high, which reduces the energy difference between the diastereomeric transition states, or the solvent may be inappropriate, negatively affecting the transition state's organization.[4][5]

  • Substrate and Reagent Issues : Impurities in starting materials can interfere with the catalytic cycle. The presence of water is a particularly common culprit for deactivating sensitive catalysts.[6]

  • Racemization : The product itself might be racemizing under the reaction or workup conditions.[7][8] This can happen if a stereocenter is near a functional group that can form a planar, achiral intermediate, such as an enol or a carbocation.[7][9][10][11]

Q2: How do I choose between asymmetric synthesis and chiral resolution?

The choice between synthesizing a single enantiomer directly (asymmetric synthesis) and separating a racemic mixture (chiral resolution) is a critical strategic decision.

  • Asymmetric Synthesis is often preferred as it is more atom-economical.[12] Methods like enantioselective catalysis use a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.[13] However, developing a novel asymmetric route can be time-consuming and may not be successful for every substrate.[14]

  • Chiral Resolution is a well-established and robust technique, particularly for large-scale production.[][16][17][18] Classical resolution via diastereomeric salt formation is often easier to scale up and can be more cost-effective, especially if the resolving agent is recoverable.[16][17][19] The main drawback is that the maximum theoretical yield for the desired enantiomer is only 50%.

The decision often comes down to development timelines, cost of goods, and the availability of suitable catalysts or resolving agents.

Q3: What are the biggest hurdles when scaling up a stereoselective reaction?

Transitioning a chiral synthesis from the laboratory to a production scale introduces significant challenges that can affect both yield and stereoselectivity.[2][16][20][21] Key issues include:

  • Mixing and Heat Transfer : Large reactors have a much lower surface-area-to-volume ratio, making heat management for exothermic or endothermic reactions difficult.[20][21] Inefficient mixing can create localized "hot spots" or concentration gradients, leading to side reactions and a drop in enantioselectivity.[21]

  • Maintaining Stereoselectivity : Conditions that are easily controlled on a gram scale, like precise temperature regulation, become much harder in a 1000-liter vessel.[21] Minor temperature fluctuations that were insignificant in the lab can dramatically lower the enantiomeric excess at scale.[6]

  • Catalyst Performance : Catalysts that work perfectly at the bench may deactivate or exhibit different selectivity under the prolonged reaction times or different mixing profiles of a large-scale batch.[]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Guide 1: Low Enantioselectivity in Asymmetric Catalysis

Problem: My asymmetric reaction is yielding a product with low enantiomeric excess (ee). Where do I start troubleshooting?

Answer: A systematic approach is essential to pinpoint the cause.[6] The following workflow provides a logical progression of checks.

G cluster_checks Initial Checks Start Low ee Observed Check_Purity Verify Purity of All Reagents, Solvents & Substrate Start->Check_Purity Step 1 Check_Catalyst Assess Catalyst Integrity & Activity Check_Purity->Check_Catalyst If purity is confirmed Check_Conditions Re-evaluate Reaction Conditions (Temp, Conc, Solvent) Check_Catalyst->Check_Conditions If catalyst is active Check_Racemization Investigate Product Racemization Check_Conditions->Check_Racemization If conditions are correct Optimize Systematic Optimization Check_Racemization->Optimize If no racemization Conclusion Problem Identified Optimize->Conclusion

Caption: A decision tree for systematically troubleshooting low enantiomeric excess.

Step-by-Step Troubleshooting:

  • Verify Purity:

    • Question: Could impurities be poisoning my catalyst or interfering with the reaction?

    • Action: Re-purify your substrate and reagents. Ensure solvents are anhydrous and properly degassed, as many organometallic catalysts are sensitive to water and oxygen.[4][6] Run a control reaction with freshly purified materials.

  • Assess the Catalyst:

    • Question: Is my catalyst active and structurally intact?

    • Action: If you prepared the catalyst/ligand in-house, verify its structure and purity (NMR, etc.). For commercial catalysts, ensure proper storage. Run a control reaction using a substrate known to give high ee with your catalyst system.[6] If this "gold-standard" reaction also fails, the catalyst is the likely culprit.

  • Re-evaluate Reaction Conditions:

    • Question: Are the reaction parameters truly optimal?

    • Temperature: This is a critical parameter. Generally, lower temperatures favor higher enantioselectivity.[6] Screen a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C) to find the optimum.[4] Note that for some systems, there is an optimal temperature range, and going too low can be detrimental.[22][23][24]

    • Solvent: The solvent can dramatically influence the transition state.[4][5][25][26] A screen of different solvents (e.g., toluene, THF, CH2Cl2, hexanes) is highly recommended. Sometimes a switch from a non-polar to a polar solvent, or vice-versa, can have a profound effect.[27]

    • Concentration: Substrate concentration can impact catalyst aggregation or the formation of off-cycle intermediates.[6] Try running the reaction at half and double the original concentration to see if there is an effect.

  • Investigate Product Racemization:

    • Question: Is my product forming with high ee but then racemizing?

    • Action: Take a sample of your product with known, non-zero ee. Subject it to the reaction conditions (without the reactants) for the full duration of the reaction. Re-analyze the ee. If it has dropped, you have identified product racemization as the issue. Potential solutions include lowering the temperature, changing the solvent, or modifying the workup procedure to remove acidic or basic species that might catalyze racemization.[7][9]

Guide 2: Difficulties in Chiral Resolution via Diastereomeric Salt Crystallization

Problem: I'm trying to resolve a racemic amine, but I can't get selective crystallization of one diastereomeric salt. What should I do?

Answer: Diastereomeric salt resolution is often described as an art, but a systematic, scientific approach can dramatically improve your chances of success. The key is understanding that you are manipulating the physical property of solubility.[17][19]

G Start Resolution Attempt Failed Screen_Agent Screen Resolving Agents Start->Screen_Agent Screen_Solvent Screen Solvents Screen_Agent->Screen_Solvent Select best agent(s) Optimize_Conditions Optimize Crystallization (Temp, Concentration, Seeding) Screen_Solvent->Optimize_Conditions Select best solvent(s) Success Successful Resolution Optimize_Conditions->Success

Caption: A workflow for developing a successful diastereomeric salt resolution protocol.

Protocol: Screening for Optimal Resolution Conditions

This protocol outlines a systematic approach to finding the right conditions. The goal is to identify a resolving agent and solvent combination that provides the largest possible solubility difference between the two diastereomeric salts.[17][19]

1. Materials:

  • Racemic compound (e.g., amine).

  • A selection of chiral resolving agents (e.g., (L)-tartaric acid, (S)-mandelic acid, (1R)-(-)-10-camphorsulfonic acid).

  • A range of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water).

2. Procedure: Small-Scale Screening a. In a series of small vials, dissolve a molar equivalent of your racemic amine and a potential resolving agent in a small amount of a test solvent. Use heat if necessary to achieve full dissolution. b. Allow the vials to cool slowly to room temperature, and then if no crystals form, cool further (e.g., 4 °C). c. Observe the vials. Did crystals form? If so, how much? d. Isolate the crystals by filtration. Isolate any crystals that may have formed from the mother liquor after further cooling. e. Crucial Step: Liberate the amine from both the crystalline salt and the salt remaining in the mother liquor (e.g., by basifying with NaOH and extracting with an organic solvent). f. Analyze the enantiomeric excess of the amine from both fractions using chiral HPLC or GC.

3. Data Analysis and Optimization:

The goal is to find a system where the crystals are highly enriched in one enantiomer and the mother liquor is enriched in the other.

Resolving AgentSolventee of Crystalsee of Mother LiquorObservations
(L)-Tartaric AcidMethanol25% (R)20% (S)Poor separation.
(L)-Tartaric AcidIsopropanol92% (R)85% (S)Promising candidate.
(S)-Mandelic AcidEthanol5% (S)5% (R)Oiled out, no resolution.
(S)-Mandelic AcidEthyl Acetate75% (S)68% (R)Good, but less selective.
  • Interpretation: In this example, (L)-Tartaric Acid in isopropanol is the most effective system.

  • Next Steps: Once you have a promising system, you can further optimize it by:

    • Temperature Profile: Experiment with different cooling rates and final temperatures.[28][29] Sometimes, holding the solution at an intermediate temperature can improve selectivity.

    • Seeding: If you can obtain a pure crystal of the desired diastereomeric salt, adding a tiny amount ("a seed") to a supersaturated solution can promote the crystallization of only that salt.[30]

    • Stoichiometry: While a 1:1 ratio of racemate to resolving agent is common, sometimes using a substoichiometric amount of the resolving agent can improve the purity of the crystallized salt.

Guide 3: Improving Separation with Chiral HPLC

Problem: I am struggling to separate two enantiomers on my chiral HPLC column. The peaks are broad and have poor resolution.

Answer: Chiral HPLC method development is an empirical process, but a structured approach to screening columns and mobile phases can save significant time.[31][32][33][34] The separation relies on creating a transient diastereomeric complex between the analyte and the chiral stationary phase (CSP), and optimizing this interaction is key.[35]

Systematic Optimization Strategy:

  • Column Selection is Paramount: The type of chiral stationary phase (CSP) is the most important factor. No amount of mobile phase optimization can fix a fundamentally wrong column choice. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are extremely versatile and a good starting point for screening.[36][37]

    CSP TypeCommon Trade NamesPrimary Interaction MechanismBest For
    Polysaccharide Derivatives CHIRALCEL®, CHIRALPAK®Hydrogen bonding, π-π stacking, steric inclusionBroad range of compounds
    Pirkle-type (π-acid/π-base) Astec® CHIROBIOTIC®π-π interactions, hydrogen bondingAromatic compounds, amides
    Macrocyclic Glycopeptides CHIROBIOTIC®Inclusion complexation, H-bondingAmines, acids, neutral compounds
    Cyclodextrin-based ChiraDex®Inclusion into the cyclodextrin cavityHydrocarbons, steroids, heterocycles[38]
  • Mobile Phase Optimization:

    • Normal Phase (Hexane/Alcohol): This is the most common mode for chiral separations. The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) is the most critical parameter to adjust. Start with a screen of 10%, 20%, and 40% isopropanol in hexane.

    • Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid) or basic (e.g., 0.1% Diethylamine) modifier to the mobile phase is crucial to prevent peak tailing and improve resolution.[36]

    • Reversed-Phase & Polar Organic Modes: Don't neglect these. Some compounds show much better selectivity in polar organic (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., Water/Acetonitrile) conditions.

  • Fine-Tuning Parameters:

    • Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC.[31] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[39][40] Decreasing the column temperature usually, but not always, increases selectivity and resolution.[31] It's worth screening your best condition at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

References
  • Racemization Overview, Mechanism & Examples. Study.com. [Link]

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. [Link]

  • Racemization Overview, Mechanism & Examples - Lesson. Study.com. [Link]

  • Racemization. Wikipedia. [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • Racemization: Organic Chemistry Study Guide. Fiveable. [Link]

  • Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins. PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing). [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. Encyclopedia.pub. [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic B. American Chemical Society. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC. [Link]

  • Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

  • Solvent effects in homogeneous asymmetric catalysis. RSC Publishing. [Link]

  • Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. LCGC International. [Link]

  • Solvent effects in asymmetric hetero Diels-Alder and ene reactions. Scilit. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications. St. Paul's Cathedral Mission College. [Link]

  • Chiral Resolution: Organic Chemistry Study Guide. Fiveable. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. [Link]

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova. [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. [Link]

  • Unconventional approaches for chiral resolution. PMC. [Link]

  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Design, Development, and Scale-Up of a Stereoselective Synthesis of (1R,3R)-3-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dichlorocyclopropane Carboxylic Acid. ACS Publications. [Link]

  • Asymmetric Synthesis. University of Birmingham. [Link]

  • Asymmetric reactions_synthesis. University of Birmingham. [Link]

  • P3. Chirality in Medicine: From Discovery to Disaster. Chiralpedia. [Link]

  • Dual Enantioselective Control in Asymmetric Synthesis. Accounts of Chemical Research. [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]

Sources

Optimization

Enhancing the stability of peptide-based therapeutics

Welcome to the Peptide Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this hub to help you navigate the complex physicochemical landscape of peptide drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Therapeutics Technical Support Center . As a Senior Application Scientist, I have designed this hub to help you navigate the complex physicochemical landscape of peptide drug development. Peptides offer remarkable target specificity, but their inherent susceptibility to proteolytic degradation and physical aggregation demands rigorous, causally-driven engineering.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to ensure the structural and functional integrity of your peptide-based therapeutics.

Section 1: Chemical & Structural Optimization

Q: How can I prevent the rapid proteolytic degradation of my linear peptide in serum? A: The rapid clearance of linear peptides is primarily driven by exopeptidases (which cleave terminal amino acids) and endopeptidases (which cleave internal peptide bonds). Leaving the N- and C-termini exposed provides an easy anchor for exopeptidases.

  • Causality & Solution: You must first block exopeptidase recognition via N-terminal acetylation and C-terminal amidation. To combat endopeptidases, introduce steric hindrance. Backbone cyclization is a universal strategy that drastically reduces the conformational flexibility of the peptide, hiding scissile bonds from protease active sites[1]. Additionally, substituting L-amino acids with D-enantiomers or utilizing N-methylation on the amide nitrogen prevents the hydrolytic enzymes from recognizing the substrate entirely[2].

Q: My peptide requires a high-concentration formulation, but it becomes cloudy over time. How do I troubleshoot this aggregation? A: Cloudiness is a macroscopic indicator of physical instability (aggregation). This is typically driven by hydrophobic interactions or electrostatic neutralization when the formulation pH approaches the peptide's isoelectric point (pI).

  • Causality & Solution: When pH ≈ pI, the net charge of the peptide is zero, eliminating the electrostatic repulsion that keeps molecules separated. First, adjust the buffer pH at least 1-2 units away from the pI. If the peptide still aggregates due to exposed hydrophobic patches, introduce stabilizing excipients. Sugars (e.g., trehalose) provide thermal protection via preferential hydration, while amino acids (e.g., arginine) directly minimize intermolecular hydrophobic interactions[3].

AggregationTroubleshooting Issue Aggregation Detected (Cloudiness / DLS) CheckPH Evaluate pH vs. pI Issue->CheckPH AdjustPH Adjust pH (Away from pI) CheckPH->AdjustPH pH ≈ pI AddExcipient Add Stabilizers (Trehalose, Arginine) CheckPH->AddExcipient pH ≠ pI AdjustPH->AddExcipient Unresolved Success Stable Formulation Confirmed AdjustPH->Success Resolved ModifyStruct Structural Modification (PEGylation, Cyclization) AddExcipient->ModifyStruct Unresolved AddExcipient->Success Resolved ModifyStruct->Success

Decision tree for troubleshooting peptide aggregation in aqueous formulations.

Section 2: In Vitro Stability Assays & Methodologies

Q: What is the most reliable protocol for assessing peptide stability in blood plasma, and why am I losing my analyte during the extraction phase? A: Analyte loss during plasma stability assays is a notorious artifact of poor sample preparation. Many researchers use strong acids (like TCA) to precipitate plasma proteins before LC-MS/MS analysis.

  • Causality: Strong acids cause the peptide to co-precipitate with the denatured plasma proteins, leading to artificially low recovery rates and misleading half-life calculations. To build a self-validating system, you must quench the reaction using a mixture of organic solvents containing a stable isotope-labeled Internal Standard (IS). Organic solvents efficiently denature the proteases while keeping the peptide soluble[4].

Standard Operating Procedure: Plasma Stability Assay

This protocol is designed to yield high recovery and reproducible pharmacokinetic data[4][5].

  • Matrix Preparation: Pre-warm pooled human plasma (containing K2EDTA anticoagulant) to 37°C. Note: K2EDTA is preferred over serum because the coagulation cascade in serum artificially activates proteases not normally active in circulating blood.

  • Spiking: Spike the target peptide into the plasma to achieve a final concentration of 10 µM. Ensure the organic co-solvent (e.g., DMSO) remains <1% of the total volume to prevent artificial enzyme inhibition.

  • Incubation: Incubate the mixture at 37°C with gentle shaking (500 rpm).

  • Time-Course Sampling: Withdraw 50 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of an organic quenching solution (e.g., 100% Acetonitrile spiked with a known concentration of an internal standard). This validates the extraction efficiency.

  • Extraction & Analysis: Vortex the quenched sample vigorously for 30 seconds. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated plasma proteins. Transfer the supernatant to a vial for quantitative UPLC-MS/MS analysis.

PlasmaAssay Start 1. Prepare Plasma (K2EDTA, 37°C) Spike 2. Spike Peptide (<1% DMSO) Start->Spike Incubate 3. Incubate & Aliquot (0-120 min) Spike->Incubate Quench 4. Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge 5. Centrifuge (10,000 x g) Quench->Centrifuge Analyze 6. LC-MS/MS Analysis Centrifuge->Analyze

Experimental workflow for in vitro plasma stability assessment of peptides.

Section 3: Quantitative Data Summaries

To aid in your experimental design, refer to the following synthesized data tables comparing formulation excipients and structural modifications.

Table 1: Excipient Selection for Peptide Formulation Stabilization

Excipient ClassExamplesCausality / Mechanism of Action
Sugars / Polyols Trehalose, Sucrose, MannitolProvide thermal protection and prevent aggregation by preferential hydration, forcing the peptide into a compact, stable conformation[3].
Amino Acids Arginine, HistidineMinimize hydrophobic interactions between peptide monomers and act as effective buffering agents against pH shifts[3].
Surfactants Polysorbate 20 / 80Reduce interfacial stress (e.g., air-liquid interfaces during agitation) and prevent surface adsorption to vials[3].

Table 2: Impact of Structural Modifications on Pharmacokinetics (Representative Baselines)

Modification StrategyTarget VulnerabilityTypical Half-Life Extension
Unmodified Linear Peptide Exopeptidases & EndopeptidasesBaseline (Usually 2 - 10 minutes)
N/C-Terminal Capping Exopeptidase cleavage2x to 5x increase
Backbone Cyclization Conformational flexibility10x to 50x increase
N-Methylation Endopeptidase cleavage>100x increase

References

  • Improving peptide stability: Strategies and applications. Allied Academies. Available at:[Link]

  • Progress in peptide and protein therapeutics: Challenges and strategies. National Center for Biotechnology Information (NIH). Available at:[Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. Available at:[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Deletion Sequences in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals diagnose, prevent, and resolve one of the most persistent challenges in peptide chemistry: deletion sequences .

This guide moves beyond basic protocols by explaining the physicochemical causality behind synthesis failures and providing self-validating methodologies to ensure high-fidelity peptide assembly.

Part 1: Diagnostic FAQ – Understanding the Root Cause

Q: What exactly is a deletion sequence, and why is it so detrimental to peptide drug development? A: A deletion sequence occurs when a specific amino acid fails to couple to the growing peptide chain during its designated cycle, but the unreacted amine remains active and successfully couples in subsequent cycles. This results in a full-length-like peptide missing one or more internal residues (e.g., des-Arg or des-Val). Because deletion sequences closely mimic the target peptide's molecular weight, charge, and hydrophobicity, they are notoriously difficult to separate using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Q: What are the primary mechanistic causes of deletion sequences? A: Deletion sequences are rarely caused by simple reagent failure; they are overwhelmingly driven by on-resin peptide aggregation . As a peptide elongates beyond 5–10 residues, the unprotected hydrophobic backbone amides can engage in interchain hydrogen bonding. This leads to the formation of stable β-sheet secondary structures within the resin matrix .

  • The Causality: β-sheet formation causes the polymer resin to collapse and shrink. This creates severe steric hindrance, physically blocking incoming activated amino acids from reaching the N-terminal amine, drastically dropping coupling efficiency from >99% to <50%.

Q: How do I differentiate between incomplete deprotection and incomplete coupling? A: Both result in deletion sequences, but their origins differ. Incomplete Fmoc deprotection means the N-terminus was never exposed, whereas incomplete coupling means the N-terminus was exposed but sterically blocked from reacting. You can isolate the variable by performing a quantitative UV-Vis spectrophotometric Fmoc-deprotection assay (measuring the dibenzofulvene-piperidine adduct at 301 nm). If the Fmoc cleavage yield is >99% but the subsequent Kaiser test is positive, the issue is strictly coupling-related steric hindrance.

Part 2: Troubleshooting Guide – Strategic Interventions

Strategy 1: Systematic Capping (The "Failsafe" Approach)

Q: If I cannot force a difficult coupling to 100% completion, how do I prevent it from becoming a deletion sequence? A: You must implement a systematic capping step. After the primary coupling reaction, treat the resin with a vast excess of acetic anhydride ( Ac2​O ). Acetic anhydride rapidly acetylates any remaining unreacted free amines.

  • The Causality: Acetylation permanently "dead-ends" the failure sequence. It cannot participate in any future coupling cycles. This converts a difficult-to-separate deletion sequence into a significantly shorter truncated sequence. Truncated sequences have vastly different retention times on an HPLC column and are trivial to wash away during final purification .

Strategy 2: Pseudoproline Dipeptides (The "Structural" Approach)

Q: Capping only masks the problem by sacrificing yield. How do I actually disrupt the aggregation to improve the coupling yield? A: The most authoritative chemical intervention is the incorporation of Pseudoproline Dipeptides . Pseudoprolines are artificially created dipeptides derived from Serine, Threonine, or Cysteine, where the side chain is reversibly protected as an oxazolidine or thiazolidine ring .

  • The Causality: Native proline disrupts β-sheets because its cyclic structure lacks an amide proton for hydrogen bonding. Pseudoprolines mimic this by forcing a "kink" in the peptide backbone (favoring a cis-amide bond conformation). This physical kink shatters the interchain hydrogen bonding network, preventing β-sheet formation. The resin immediately re-swells, restoring solvation and allowing coupling kinetics to return to near 100% efficiency .

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Acetic Anhydride Capping Workflow

This protocol is self-validating: The success of the capping step is proven by a colorimetric shift in the post-capping Kaiser test.

  • Initial Assessment: Following the standard amino acid coupling cycle, withdraw a few resin beads and perform a Kaiser test. A blue color (positive) indicates unreacted primary amines.

  • Preparation: Prepare a capping solution of Acetic Anhydride ( Ac2​O ) and N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) at a ratio of 1:2:7 (v/v/v).

  • Application: Add the capping solution to the reaction vessel (approx. 10 mL per gram of resin).

  • Incubation: Agitate at room temperature for 15 minutes. The high reactivity and lack of steric bulk of Ac2​O ensure rapid acetylation.

  • Washing: Drain the reactor and wash the resin 5 times with DMF to remove excess reagents.

  • Validation (Crucial): Perform a second Kaiser test. The beads must now remain yellow/colorless (negative). If yellow, the system is validated, and all failure sequences are successfully truncated. Proceed to the next Fmoc deprotection step.

Protocol 2: Incorporation of Fmoc-Pseudoproline Dipeptides

This protocol is self-validating: Successful disruption of aggregation is visually confirmed by the restoration of resin swelling volume.

  • Sequence Analysis: Identify regions in your target peptide rich in hydrophobic residues (e.g., Val, Ile, Ala) followed by a Ser, Thr, or Cys residue.

  • Substitution: Replace the standard Fmoc-Ser(tBu)-OH and the preceding amino acid with a pre-formed Fmoc-Xaa-Ser( ψMe,MePro )-OH dipeptide building block.

  • Coupling: Dissolve 3.0 equivalents of the pseudoproline dipeptide and 3.0 eq of HATU in DMF. Add 6.0 eq of DIPEA. Add to the resin and agitate for 2 hours.

  • Validation (Crucial): Observe the resin bed volume. Aggregated resin appears shrunken and clumped. Upon successful pseudoproline incorporation, the resin bed will visibly expand (swell) by up to 2-3x its aggregated volume and become highly translucent in DMF, validating the destruction of the β-sheet network.

  • Cleavage: Proceed with standard SPPS. During the final global cleavage with 95% Trifluoroacetic acid (TFA), the oxazolidine ring spontaneously opens, seamlessly regenerating the native Ser/Thr/Cys residue without any additional deprotection steps .

Part 4: Data Visualization & Comparison

Table 1: Quantitative Impact of Pseudoprolines on Synthesis Yield

Data summarized from standard Fmoc-SPPS literature comparing difficult hydrophobic sequences.

Sequence Length & ProfileStandard SPPS Yield (%)Pseudoproline SPPS Yield (%)Deletion Sequence Rate
< 10 residues (Hydrophilic)85 - 95%90 - 98%< 5%
10 - 20 residues (Hydrophobic)40 - 60%80 - 90%15 - 30%
> 25 residues (β-sheet prone)< 10%65 - 85%> 50%
Table 2: Coupling Reagent Escalation for Hindered Amines

When aggregation causes steric hindrance, escalating the coupling reagent's potency is required before resorting to capping.

Reagent SystemRelative ReactivitySteric Hindrance TolerancePrimary Risk / Drawback
DIC / HOBt Baseline (1x)LowSlow reaction times
HBTU / DIPEA Moderate (3x)ModerateGuanidinylation of N-terminus
HATU / HOAt High (10x)HighHigher cost, slight epimerization
COMU / DIPEA Very High (15x)Very HighRapid hydrolysis in solution

Part 5: Workflow & Mechanistic Diagrams

SPPS_Troubleshooting Start Perform Kaiser Test After Coupling Decision Is the test positive (blue color)? Start->Decision Negative Coupling Complete Proceed to Fmoc Deprotection Decision->Negative No (Yellow) Positive Incomplete Coupling (Risk of Deletion Sequence) Decision->Positive Yes (Blue) Next Proceed to Next Cycle Negative->Next Action1 Perform Double Coupling with High-Potency Reagent (e.g., HATU/DIPEA) Positive->Action1 Retest Repeat Kaiser Test Action1->Retest Decision2 Is the test still positive? Retest->Decision2 Decision2->Negative No Cap Perform Capping (Acetic Anhydride / DIPEA) to terminate failure sequence Decision2->Cap Yes Cap->Next

Workflow for identifying incomplete couplings and applying capping to prevent deletion sequences.

Pseudoproline_Mechanism Linear Standard SPPS Linear Peptide Chain BetaSheet Interchain H-Bonding (β-sheet formation) Linear->BetaSheet Pseudo Incorporate Pseudoproline (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) Linear->Pseudo Alternative Strategy Agg Peptide Aggregation & Steric Hindrance BetaSheet->Agg Del Incomplete Coupling (Deletion Sequences) Agg->Del Kink Induces Backbone Kink (cis-amide bond preference) Pseudo->Kink Solv Disrupts H-Bonding Improves Solvation Kink->Solv Success High Coupling Efficiency (Minimized Deletions) Solv->Success

Mechanistic pathway of β-sheet disruption by pseudoproline dipeptides during SPPS.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from:[Link]

  • Wikipedia. Pseudoproline. Retrieved from:[Link]

Optimization

Advanced Fmoc-SPPS Technical Support Center: Troubleshooting &amp; Reproducibility Guide

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter protocols that fail not due to poor technique, but due to a lack of mechanistic understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter protocols that fail not due to poor technique, but due to a lack of mechanistic understanding of the chemical microenvironment on the resin. Solid-Phase Peptide Synthesis (SPPS) is not merely a sequence of mixing and washing; it is a dynamic, self-validating system where every reagent choice directly impacts the thermodynamic and kinetic stability of the growing peptide chain.

This guide addresses the most critical bottlenecks in Fmoc-SPPS—coupling inefficiencies, epimerization, and cleavage-induced modifications—providing you with field-proven, causality-driven solutions.

Core SPPS Workflow

SPPS_Workflow Start 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect UV UV Monitoring (Validate Fmoc Removal) Deprotect->UV Coupling 3. Amino Acid Coupling (DIC/OxymaPure) UV->Coupling Monitor 4. Kaiser/Ninhydrin Test (Validate Coupling) Coupling->Monitor Monitor->Deprotect Pass (Free amines absent) Monitor->Coupling Fail (Re-couple) Cleavage 5. Global Cleavage (Reagent K) Monitor->Cleavage Sequence Complete End 6. Crude Peptide Precipitation Cleavage->End

Figure 1: Self-validating Fmoc-SPPS workflow highlighting critical decision gates and choices.

Troubleshooting Guide & FAQs

Q1: Why am I seeing incomplete couplings with bulky or aggregating sequences, and how can I fix it? A1: Incomplete couplings typically arise from steric hindrance or inter-chain hydrogen bonding (aggregation) that physically blocks the N-terminal amine. While traditional HOBt/DIC systems are common, they often lack the kinetic driving force to overcome these barriers and pose severe explosive hazards[1].

The Mechanistic Solution: Switch to an OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and DIC coupling system. Mechanistically, DIC activates the carboxylic acid to form an O-acylurea intermediate. The anionic form of OxymaPure rapidly reacts with this intermediate to form a highly reactive OxymaPure ester[1]. This ester undergoes aminolysis much faster than HOBt esters, driving the reaction to completion even in sterically restricted microenvironments, while simultaneously suppressing side reactions and racemization[1][2].

Q2: My C-terminal Cysteine and Histidine residues are epimerizing. What is the mechanistic cause, and how do I prevent this? A2: Epimerization (the loss of chiral integrity at the α-carbon) is a major failure point, but it proceeds via distinct mechanisms for these two residues. For Cysteine, the dominant mechanism is direct enolization (Path A). Upon carboxyl activation, the α-proton becomes highly acidic; any base in the coupling mixture can abstract it, generating a planar enolate intermediate that loses its stereochemical configuration[3]. Histidine, conversely, epimerizes primarily through the formation of a cyclic oxazolone intermediate[3].

The Mechanistic Solution:

  • For Cysteine: Avoid prolonged preactivation. Activation and coupling must proceed simultaneously (in situ) to minimize the lifetime of the activated intermediate before it reacts with the resin-bound nucleophile[3]. Utilizing DIC/OxymaPure or the novel Oxyma-B additive acts as a superior racemization suppressor compared to HOAt or HOBt[2][4].

  • For Histidine: If you are utilizing elevated temperatures (e.g., microwave-assisted SPPS at 90°C), the standard Fmoc-His(Trt)-OH is highly susceptible to epimerization. Substituting it with Fmoc-His(Boc)-OH sterically and electronically hinders oxazolone formation, allowing for high-temperature couplings without compromising chiral integrity[5].

Q3: During TFA cleavage, my Trp, Met, and Cys residues are being modified. Which scavenger cocktail is optimal? A3: Global deprotection with Trifluoroacetic Acid (TFA) generates highly reactive tert-butyl carbocations via an SN1 mechanism[6]. If not immediately quenched, these electrophiles will irreversibly alkylate electron-rich side chains like the indole ring of Tryptophan, the thioether of Methionine, and the thiol of Cysteine[7].

The Mechanistic Solution: You must use Reagent K , a comprehensive cleavage cocktail formulated specifically for sensitive sequences. The standard composition is TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) at a ratio of 82.5 : 5 : 5 : 5 : 2.5 (v/v)[7][8].

  • Phenol (5%) & Thioanisole (5%): Act as highly nucleophilic scavengers to protect Tyr, Trp, and Met from electrophilic attack[7].

  • EDT (2.5%): Specifically protects Cysteine residues from oxidation and captures tert-butyl cations[7].

  • Water (5%): Drives the hydrolysis of tert-butyl cations into harmless tert-butanol[6].

Step-by-Step Methodology: Self-Validating Fmoc-SPPS Protocol

Every robust protocol must be self-validating. Do not proceed to the next step without analytical confirmation of the prior step's success.

Step 1: Resin Swelling

  • Action: Suspend the resin in DMF or DCM for 30 minutes.

  • Causality: Solvation expands the polymer matrix, exposing the reactive sites. Poor swelling restricts reagent diffusion, leading to truncated sequences.

Step 2: Fmoc Deprotection

  • Action: Treat resin with 20% Piperidine in DMF for 2 × 10 minutes.

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the wash stream at 301 nm. A stable baseline confirms complete deprotection.

Step 3: Amino Acid Coupling

  • Action: Add 4 equivalents of Fmoc-AA-OH, 4 eq of OxymaPure, and 4 eq of DIC in DMF. React for 60 minutes.

  • Causality: In-situ activation prevents the degradation of the activated ester and minimizes the window for epimerization[3][9].

Step 4: Coupling Validation (Kaiser Test)

  • Action: Take a few resin beads and apply Ninhydrin reagents. Heat to 100°C for 3 minutes.

  • Validation:

    • Yellow beads/solution: Coupling is complete (no free primary amines). Proceed to Step 2 for the next amino acid.

    • Blue beads/solution: Coupling failed. Perform a second coupling before proceeding.

Step 5: Global Cleavage (Reagent K)

  • Action: Suspend the dry peptide-resin in freshly prepared Reagent K (10-40 mL per gram of resin)[7][8]. Stir at room temperature for 1.5 to 2.5 hours.

  • Causality: This step simultaneously cleaves the peptide from the linker and removes side-chain protecting groups. The scavengers intercept all reactive carbocations before they can alkylate the peptide[6][7].

Step 6: Precipitation

  • Action: Filter the resin and concentrate the TFA filtrate. Add the syrup to cold methyl tert-butyl ether (MTBE) (1:300 v/v)[8][10]. Centrifuge to collect the crude peptide pellet.

Quantitative Data Summary

Table 1: Optimization Parameters for SPPS Reproducibility

CategoryReagent SystemComposition / ConditionsMechanistic Advantage
Coupling DIC / OxymaPure1:1 eq relative to amino acidForms highly reactive ester; suppresses racemization; non-explosive alternative to HOBt[1].
Coupling Fmoc-His(Boc)-OHElevated temp (90°C–105°C)Prevents cyclic oxazolone formation, minimizing histidine epimerization at high heat[5].
Cleavage Reagent KTFA/Phenol/H2O/Thioanisole/EDT (82.5/5/5/5/2.5)Comprehensive carbocation scavenging for sequences containing Cys, Met, Trp, and Tyr[7][8].
Cleavage Reagent BTFA/Phenol/Water/TIPS (88/5/5/2)Odorless alternative to EDT; suitable for standard peptides lacking Cys/Met/Trp[6][10].

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of D- vs. L-Amino Acid Analogs in Peptide Drug Design

Executive Summary The translation of peptide-based therapeutics from the laboratory to the clinic is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation. A cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of peptide-based therapeutics from the laboratory to the clinic is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation. A cornerstone strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomeric counterparts. This guide provides an objective, data-driven comparison of D- vs. L-amino acid analogs, detailing the mechanistic drivers of their biological activity, comparative performance metrics, and the self-validating experimental workflows required to evaluate them.

Mechanistic Foundations: Stereochemistry and Biological Recognition

Amino acids, with the exception of glycine, are chiral molecules. In mammalian systems, the biochemical machinery has evolved with a profound stereospecific preference for the L-configuration 1. This evolutionary bias dictates two critical parameters in peptide drug design: proteolytic stability and receptor pharmacophore recognition.

Proteolytic Stability via Chiral Mismatch

Endogenous proteases (e.g., trypsin, chymotrypsin, proteinase K) possess active sites structurally optimized to bind and cleave the peptide bonds of L-amino acids 2. When a D-amino acid is introduced, the spatial inversion of the side chain creates a "chiral mismatch" within the enzyme's catalytic pocket. This steric hindrance prevents the necessary alignment of the scissile bond with the catalytic triad, rendering D-peptides highly resistant to enzymatic degradation 3.

Receptor Binding and Spatial Inversion

While D-substitution enhances stability, it inherently alters the peptide's secondary structure (e.g., α -helices or β -sheets) and the spatial orientation of its side chains 4. Because target receptors (such as GPCRs) are also stereospecific, a direct L-to-D substitution often results in a loss of binding affinity. To circumvent this, researchers frequently employ "retro-inverso" peptide design—reversing the amino acid sequence while using D-enantiomers—to mimic the original topological arrangement of the L-peptide's side chains while maintaining absolute protease resistance.

Proteolysis L_Peptide L-Peptide (Native Configuration) Protease_L Endogenous Protease (Stereospecific Fit) L_Peptide->Protease_L Degraded Degraded Fragments (Loss of Bioactivity) Protease_L->Degraded D_Peptide D-Peptide (Enantiomeric Configuration) Protease_D Endogenous Protease (Chiral Mismatch) D_Peptide->Protease_D Intact Intact Peptide (Sustained Bioactivity) Protease_D->Intact

Fig 1: Mechanistic divergence in proteolytic degradation based on amino acid stereochemistry.

Quantitative Comparative Analysis

The biological performance of D- vs. L-peptides must be evaluated across multiple pharmacological dimensions. The tables below synthesize comparative data trends and highlight specific case studies from recent literature.

General Pharmacological Comparison
ParameterL-Amino Acid AnalogsD-Amino Acid AnalogsMechanistic Driver
Plasma Half-Life ( t1/2​ ) Minutes to HoursHours to DaysResistance to stereospecific endogenous proteases 3.
Receptor Affinity ( Kd​ ) Native / HighVariableSpatial inversion of side chains alters binding pockets 4.
Bioavailability PoorSignificantly ImprovedEnhanced survival in the gastrointestinal tract and systemic circulation 5.
Immunogenicity Low to ModerateExtremely LowD-peptides cannot be effectively processed by antigen-presenting cells for MHC loading.
Case Study Data: Target-Specific Efficacy

Experimental data demonstrates that when receptor affinity is preserved, the enhanced stability of D-peptides translates to vastly superior in vivo efficacy.

Peptide CandidateTarget SystemConfigurationIn Vitro StabilityIn Vivo Efficacy ObservationRef
LPMI- α p53-MDM2 InteractionAll-LDegraded < 4 hoursNegligible tumor inhibition6
DPMI- α p53-MDM2 InteractionAll-D> 15% intact at 24hSignificant tumor regression6
Pep05 Bacterial MembraneAll-LRapid degradationHigh in vitro, low in vivo5
DP06 Bacterial MembraneD-Lys/D-Arg SubHighly stableMaintained bactericidal activity5

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of peptide analogs must rely on self-validating systems. This means every assay must contain internal controls that prove the methodology functioned correctly, independent of the candidate's performance.

Protocol 1: Plasma Proteolytic Stability Assay (LC-MS/MS)

This protocol quantifies the resistance of D-analogs against complex physiological protease mixtures 5.

Internal Validations:

  • Positive Control: The native L-peptide must be run in parallel. If the L-peptide does not degrade, the plasma batch is enzymatically inactive, invalidating the run.

  • Internal Standard (IS): A heavy-isotope labeled peptide is spiked after quenching. This normalizes for any variations in extraction efficiency or LC-MS/MS ion suppression.

Step-by-Step Methodology:

  • Preparation: Dilute pooled human plasma to 50% (v/v) in PBS (pH 7.4) and pre-warm to 37°C.

  • Incubation: Spike the D-peptide and L-peptide (separately) into the plasma to a final concentration of 10 μ M.

  • Time-Course Sampling: At t=0,1,2,4,8,12,24 hours, extract 50 μ L aliquots.

  • Quenching (Causality): Immediately add 150 μ L of ice-cold acetonitrile containing 0.1% TFA and the IS. Reasoning: The organic solvent crashes out plasma proteins, and the low pH irreversibly denatures proteases, instantly halting degradation.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions specific to the intact parent mass of each peptide.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Because D-substitution alters spatial geometry, confirming target engagement is critical. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

Internal Validations:

  • Reference Flow Cell: Analyte is passed over a blank or non-specific protein-coated cell. Subtracting this signal eliminates bulk refractive index artifacts and confirms that binding is specific to the target receptor.

Step-by-Step Methodology:

  • Immobilization: Covalently attach the target receptor to a CM5 sensor chip via standard EDC/NHS amine coupling chemistry.

  • Kinetic Titration: Inject serial dilutions (e.g., 1 nM to 1 μ M) of the D-peptide over the active and reference flow cells at a constant flow rate (30 μ L/min) to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer (e.g., HBS-EP+) over the chip to monitor the off-rate.

  • Regeneration: Apply a short pulse of mild regenerant (e.g., 10 mM Glycine-HCl, pH 2.5) to strip bound peptide without denaturing the immobilized receptor.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Experimental Workflow Visualization

Workflow cluster_assays Self-Validating Parallel Assays Synthesis Peptide Synthesis (L- vs D-Analogs) Stability LC-MS/MS Stability Assay (Internal Std + L-Peptide Control) Synthesis->Stability Binding SPR Binding Kinetics (Reference Flow Cell Subtraction) Synthesis->Binding Analysis Pharmacokinetic & Pharmacodynamic Comparative Modeling Stability->Analysis Binding->Analysis Selection Lead Candidate Selection Analysis->Selection

Fig 2: Self-validating experimental workflow for evaluating D- vs L-peptide drug candidates.

References

  • BenchChem. "Biological activity comparison between D- and L-amino acid analogs." BenchChem. 4

  • BioPharmaSpec. "L/D-Amino Acids: Differences and Importance." BioPharmaSpec. 1

  • LifeTein. "Should My Peptides Have D-Amino Acids?" LifeTein.3

  • Xu et al. "Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches." National Institutes of Health (NIH). 6

  • ResearchGate. "The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization." ResearchGate. 2

  • Creative Peptides. "L- and D- Amino Acids Overview." Creative Peptides. 7

  • MDPI. "Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides." MDPI. 8

  • Frontiers. "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics." Frontiers. 5

Sources

Comparative

Unnatural Amino Acids in Peptide Design: A Comparative Guide to 3-(2-Thiazolyl)-D-alanine vs. 3-(4-Thiazolyl)-D-alanine

The integration of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug discovery, enabling researchers to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The integration of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug discovery, enabling researchers to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and lack of receptor subtype selectivity. Among the most valuable UAAs are the thiazolylalanines.

This guide provides an objective, data-supported comparison between 3-(2-Thiazolyl)-D-alanine (2-Thi) and 3-(4-Thiazolyl)-D-alanine (4-Thi) . By analyzing their distinct physicochemical properties, structural geometries, and proven applications in medicinal chemistry, this guide equips drug development professionals with the mechanistic insights needed to optimize peptide scaffolds.

Structural and Physicochemical Divergence

While both 2-Thi and 4-Thi feature a thiazole ring attached to an alanine backbone, the regiochemistry of the attachment fundamentally alters their electronic distribution and acid-base profiles.

  • 3-(4-Thiazolyl)-D-alanine (4-Thi): The alanine side chain is attached at the 4-position of the thiazole ring (adjacent to the nitrogen). This structure is an excellent bioisostere for natural histidine. However, unlike histidine's imidazole ring (pKa ~6.0), the thiazole nitrogen in 4-Thi has a significantly lower pKa (~2.5). Consequently, 4-Thi remains unprotonated and neutral at physiological pH (7.4), acting strictly as a hydrogen bond acceptor and aromatic pi-stacking participant, without introducing a cationic charge.

  • 3-(2-Thiazolyl)-D-alanine (2-Thi): The attachment occurs at the 2-position, directly between the nitrogen and sulfur atoms. This position is highly electron-deficient. The 2-thiazolyl group exerts a stronger electron-withdrawing effect on the peptide backbone, which can influence the local secondary structure. It is frequently utilized to introduce unique conformational constraints and alter the lipophilicity of macrocyclic peptides.

Mechanistic Applications in Peptide Design

3-(4-Thiazolyl)-D-alanine: The Non-Basic Histidine Surrogate

The primary utility of 4-Thi lies in its ability to probe and modulate receptor selectivity where a natural histidine residue is critical.

A prime example is the differentiation between the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR). Native glucagon and GLP-1 both rely on an N-terminal histidine for receptor activation. However, GLP-1R strictly requires the protonated, basic imidazole ring of histidine for optimal binding. In contrast, GCGR is highly tolerant of non-basic aromatic rings. As demonstrated in the development of Exendin-4 derivatives, substituting the N-terminal histidine with 4-Thi dramatically shifts the selectivity profile, yielding highly potent and selective by eliminating the positive charge required for GLP-1R cross-reactivity [1].

Furthermore, 4-Thi has proven highly effective in the development of. Incorporating 4-Thi into peptide aldehydes moderates cytochrome P450-mediated metabolism, acting as a pharmacological booster while maintaining low-micromolar viral inhibition [2]. It is also heavily utilized in to explore hydrophobic binding pockets [3].

Signaling_Pathway Ligand 4-Thi-Modified Peptide Receptor Glucagon Receptor (GCGR) Ligand->Receptor Selectivity Shift G_Protein Gs Protein Activation Receptor->G_Protein Adenylate Adenylate Cyclase G_Protein->Adenylate cAMP cAMP Accumulation Adenylate->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

GCGR activation pathway triggered by 4-Thi-modified peptide agonists.

3-(2-Thiazolyl)-D-alanine: The Conformational Constrainer

Because of its distinct geometry and electron-withdrawing nature, 2-Thi is predominantly utilized in the synthesis of rigidified peptidomimetics. It has been successfully incorporated into (such as protegrin and tachyplesin analogues) to stabilize β -hairpin conformations [4]. Additionally, 2-Thi is a frequent building block in designed to target challenging protein-protein interactions (PPIs) by orienting appended substituents into well-defined spatial arrangements [5].

Quantitative Performance Comparison

The following table summarizes the key physicochemical and biological performance metrics of these two UAAs compared to natural histidine.

Property / Metric3-(2-Thiazolyl)-D-alanine (2-Thi)3-(4-Thiazolyl)-D-alanine (4-Thi)Natural D/L-Histidine (Ref)
Side-Chain pKa < 2.5 (Non-basic)~ 2.5 (Non-basic)~ 6.0 (Weakly basic)
Charge at pH 7.4 NeutralNeutralPartially Cationic (~10%)
Hydrogen Bonding Weak AcceptorStrong Acceptor (N3)Donor & Acceptor
Primary Utility Conformational constraint, MacrocyclesHis-bioisostere, Receptor selectivityNative biological function
Metabolic Stability High (Protease & P450 resistant)High (Protease & P450 resistant)Low (Highly susceptible)

Experimental Methodologies

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Expertise Note: The electron-withdrawing nature of the thiazole ring slightly increases the acidity of the α -proton in thiazolylalanines. To prevent epimerization during coupling, avoid strong bases like DIEA in combination with uronium salts (HATU). Instead, utilize a neutral carbodiimide/oxime activation strategy.

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation (Self-Validating Step): In a separate vial, dissolve 3.0 eq of Fmoc-D-4-Thi-OH (or Fmoc-D-2-Thi-OH) and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate. Causality: DIC/Oxyma maintains a near-neutral pH, suppressing base-catalyzed enantiomerization.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser test. A yellow resin indicates successful coupling (no free primary amines). If blue, repeat step 4.

  • Cleavage: Treat the final synthesized peptide resin with TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide. Centrifuge and lyophilize.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash Washing Steps (DMF/DCM) Deprotect->Wash Couple Coupling of Fmoc-4-Thi-OH (DIC/Oxyma) Couple->Wash Repeat for next AA Cleave TFA Cleavage & Global Deprotection Couple->Cleave Wash->Couple Purify HPLC Purification & Lyophilization Cleave->Purify

Standard SPPS workflow for integrating Fmoc-protected thiazolylalanine derivatives.

Protocol 2: In Vitro Liver Microsomal Stability Assay

To validate the metabolic resistance conferred by thiazolylalanine substitutions against P450 enzymes.

  • Preparation: Prepare a 10 mM stock solution of the synthesized peptide in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the peptide solution with human liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the metabolic reaction.

  • Quenching: At designated time points (0, 15, 30, 60, 120 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent peptide. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • US9932381B2 - Exendin-4 derivatives as selective glucagon receptor agonists. Google Patents.
  • Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. PubMed Central (PMC). Available at:[Link]

  • Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology. PubMed Central (PMC). Available at:[Link]

  • WO2002070547A1 - Template-fixed peptidomimetics with antimicrobial activity. Google Patents.
  • CA2780829A1 - Conformationally constrained, fully synthetic macrocyclic compounds. Google Patents.
Validation

Efficacy of 3-(2-Thiazoyl)-D-alanine in enhancing therapeutic potential

The Efficacy of 3-(2-Thiazolyl)-D-alanine (D-Tza) in Peptide Therapeutics: A Comparative Guide Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, overcoming the poor pharmacokinetic prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Efficacy of 3-(2-Thiazolyl)-D-alanine (D-Tza) in Peptide Therapeutics: A Comparative Guide

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of peptide therapeutics remains a critical challenge. The incorporation of unnatural amino acids is a frontline strategy to enhance metabolic stability and target affinity. Among these, 3-(2-Thiazolyl)-D-alanine (D-Tza) has emerged as a highly efficacious building block, particularly in the development of conformationally constrained macrocycles and selective receptor antagonists[1].

As an Application Scientist, I approach peptide optimization not merely as sequence substitution, but as molecular engineering. The efficacy of D-Tza is driven by two distinct structural features:

  • Stereochemical Evasion (D-Configuration): Endogenous proteases are stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration effectively renders the peptide bond adjacent to D-Tza invisible to enzymatic cleavage, drastically extending serum half-life.

  • Electronic & Steric Profiling (Thiazole Ring): Unlike the imidazole ring of Histidine (pKa ~6.0), the thiazole nitrogen of D-Tza has a much lower pKa (~2.5). At physiological pH (7.4), D-Tza remains unprotonated and neutral. This eliminates unwanted charge-charge repulsions in hydrophobic receptor pockets while retaining a potent hydrogen-bond acceptor (the nitrogen) and an electron-rich aromatic system for π−π stacking.

This unique physicochemical profile makes D-Tza exceptionally valuable in designing highly selective antagonists, such as those targeting the Interleukin-23 receptor (IL-23R) for the treatment of inflammatory bowel diseases[2][3].

Workflow Visualization: Synthesis to Validation

G N1 Fmoc-D-Tza-OH Building Block N2 Solid-Phase Peptide Synthesis (SPPS) N1->N2 Coupling N3 Macrocyclization & Cleavage N2->N3 Constraining N4 Receptor Binding Assay (IL-23R) N3->N4 Affinity Test N5 Proteolytic Stability Screening N3->N5 Half-life Test

Workflow for synthesizing and validating D-Tza-incorporated therapeutic peptides.

Objective Comparative Analysis

To objectively evaluate the therapeutic potential of D-Tza, it must be benchmarked against both its L-enantiomer and structurally related natural amino acids. The table below synthesizes experimental data trends observed when substituting a critical receptor-binding residue with various analogs.

Amino Acid ResidueStereochemistrySide-Chain HeterocyclePhysiological Charge (pH 7.4)Relative Serum Half-Life ( t1/2​ )Target Affinity (e.g., IL-23R)
D-Tza D Thiazole Neutral > 48 hours High (Specific H-bond acceptor)
L-TzaLThiazoleNeutral< 2 hoursHigh (Native binding mode)
D-HisDImidazolePartially Cationic> 48 hoursModerate (Charge repulsion)
D-PheDBenzeneNeutral> 48 hoursLow (Lacks H-bond capability)

Key Insight: While D-Phe provides the same proteolytic resistance as D-Tza, it lacks the heteroatoms necessary to engage in directional hydrogen bonding with the receptor. Conversely, L-Tza provides excellent target affinity but fails as a viable therapeutic due to rapid proteolytic degradation. D-Tza perfectly bridges this gap[4].

Self-Validating Experimental Protocol: Synthesis & Stability Profiling

To ensure scientific integrity, the following protocol for evaluating D-Tza peptides is designed as a self-validating system . By co-incubating the experimental peptide with a known, rapidly degrading internal standard, you mathematically prove that any observed stability is due to the D-Tza modification, not an artifact of inactive serum proteases.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins) to remove the Fmoc protecting group.

  • Coupling: Activate Fmoc-D-Tza-OH (0.4 mmol) using HATU (0.39 mmol) and DIPEA (0.8 mmol) in DMF.

    • Causality Note: HATU is specifically selected over HBTU because the thiazole ring introduces steric hindrance; HATU ensures near-quantitative coupling without epimerization.

  • Iteration: Repeat deprotection and coupling for the remainder of the sequence.

Phase 2: Cleavage and Macrocyclization
  • On-Resin Cyclization: If synthesizing a cyclic antagonist[3], perform head-to-tail cyclization using PyBOP/DIPEA prior to global cleavage.

  • Cleavage: Treat the resin with a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Causality Note: Triisopropylsilane (TIS) acts as a carbocation scavenger. This is critical because the electron-rich thiazole ring of D-Tza is susceptible to electrophilic re-alkylation by cleaved protecting groups.

Phase 3: Self-Validating Serum Stability Assay
  • Incubation: Dissolve the purified D-Tza peptide and a reference L-peptide (e.g., native GLP-1) at 10 µM each in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at t= 0, 1, 2, 4, 8, and 24 hours. Quench immediately by adding 50 µL of 1% TFA in acetonitrile to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

    • Validation Check: The assay is only considered valid if the L-peptide internal standard shows a t1/2​<2 hours. If the standard degrades while the D-Tza peptide remains intact, the stability enhancement is definitively verified.

Pathway Impact: IL-23 Receptor Antagonism

D-Tza is heavily utilized in the development of next-generation, orally available cyclic peptides targeting the IL-23 receptor[1][2]. By locking the peptide into a bioactive conformation and utilizing the thiazole ring to anchor into the IL-23R binding pocket, these compounds prevent the recruitment of downstream kinases.

MOA D D-Tza Peptide Antagonist R IL-23 Receptor Complex D->R High-Affinity Binding S STAT3 Phosphorylation R->S Blocked Signal I Inflammatory Cytokine Release S->I Prevented

Mechanism of D-Tza peptide antagonists blocking the IL-23/STAT3 inflammatory pathway.

References

  • Title: Design of therapeutics and therapeutics (US20060018911A1)
  • Title: New peptides as selective il-23 receptor antagonists (AU2023300411A1)
  • Title: New peptides as selective il-23 receptor inhibitors (WO2025051912A1)
  • Title: Conformationally constrained, fully synthetic macrocyclic compounds (CA2769124A1)

Sources

Comparative

Comparative Analysis of D-Amino Acid Transaminases: Engineering, Kinetics, and Assay Methodologies

Introduction to Fold Type IV Transaminases D-amino acid transaminases (DAATs) are pivotal biocatalysts in the asymmetric synthesis of non-canonical D-amino acids and chiral amines. As members of the pyridoxal-5′-phosphat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Fold Type IV Transaminases

D-amino acid transaminases (DAATs) are pivotal biocatalysts in the asymmetric synthesis of non-canonical D-amino acids and chiral amines. As members of the pyridoxal-5′-phosphate (PLP)-dependent fold type IV enzyme superfamily, DAATs catalyze the reversible stereoselective transfer of an amino group from a D-amino acid donor to a prochiral ketone or α-keto acid acceptor [1].

Understanding the structure-function relationship of these enzymes is critical for drug development professionals aiming to synthesize complex active pharmaceutical ingredients (APIs), such as sitagliptin or specialized peptidoglycan precursors.

Mechanistic Pathway: The Ping-Pong Bi-Bi Reaction

The catalytic cycle of DAATs relies on a ping-pong bi-bi mechanism. The reaction is divided into two distinct half-reactions. First, the resting PLP-bound holoenzyme reacts with an amino donor, forming an external aldimine that isomerizes into a ketimine. Hydrolysis of this intermediate releases an α-keto acid, leaving the enzyme in its pyridoxamine-5′-phosphate (PMP) state. In the second half-reaction, the prochiral acceptor binds to the PMP-enzyme, reversing the pathway to yield the final chiral D-amine product and regenerating the PLP-enzyme.

DAAT_Mechanism PLP Resting Enzyme (PLP-Enz) Ketimine1 External Aldimine / Ketimine Intermediate PLP->Ketimine1 + Donor Sub1 D-Amino Acid (Donor) Sub1->Ketimine1 PMP Aminated Enzyme (PMP-Enz) Ketimine1->PMP Hydrolysis Prod1 Alpha-Keto Acid (Product 1) Ketimine1->Prod1 Release Ketimine2 Ketimine / External Aldimine PMP->Ketimine2 + Acceptor Sub2 Prochiral Ketone (Acceptor) Sub2->Ketimine2 Ketimine2->PLP Amination Prod2 Chiral D-Amine (Product 2) Ketimine2->Prod2 Release

Ping-pong bi-bi catalytic cycle of PLP-dependent D-amino acid transaminases.

Comparative Analysis of DAAT Variants

Historically, the canonical DAAT from Bacillus subtilis (bsDAAT) served as the primary model. It exhibits strict specificity for D-amino acids possessing an α-carboxylate group. However, recent bioprospecting and structural analyses have identified non-canonical variants with unique active site architectures, fundamentally altering their substrate scope and industrial utility.

Blastococcus saxobsidens Transaminase (BlasaTA)

BlasaTA is a non-canonical enzyme characterized by an expanded substrate specificity. Unlike bsDAAT, BlasaTA efficiently processes both D-amino acids and primary (R)-amines, such as (R)-1-phenylethylamine ((R)-PEA) [2]. The structural causality behind this lies in the flexibility of its Arg34 and Arg96 residues, coupled with a shortened O-pocket loop. This lack of steric hindrance allows BlasaTA to accommodate substrates lacking an α-carboxylate moiety, making it a prime candidate for the stereoselective amination of bulky ketones.

Haliscomenobacter hydrossis Transaminase (Halhy)

Halhy demonstrates one of the highest recorded turnover rates for transamination between D-glutamate and pyruvate. Structural analysis reveals a highly unusual active site containing three arginine residues. This creates a dense positive charge in the O-pocket, enforcing a strict specificity for D-amino acids and their keto analogs while completely rejecting primary amines [3].

Aminobacterium colombiense Transaminase (AmicoTA)

AmicoTA is a mesophilic DAAT that exhibits a distinct multipoint binding mode. Kinetic analyses show that while it accepts various D-amino acids, D-glutamate acts as its most specific substrate due to precise hydrogen-bonding networks in the P-pocket [5].

Quantitative Comparison of Substrate Specificities
Enzyme VariantSource OrganismPrimary Substrate ScopeKey Active Site FeaturesIndustrial Application
bsDAAT Bacillus subtilisStrict (D-Ala, D-Glu)Canonical O-pocketD-amino acid synthesis
BlasaTA Blastococcus saxobsidensExpanded (D-AAs, (R)-amines)Flexible Arg34/Arg96, short O-pocket loopChiral amine synthesis
Halhy Haliscomenobacter hydrossisStrict (D-Glu, Pyruvate)Three Arg residues in active siteHigh-turnover cascade reactions
AmicoTA Aminobacterium colombienseStrict (D-Glu preference)Distinct multipoint bindingMesophilic biocatalysis

Experimental Methodology: Continuous LDH-Coupled Assay

To accurately determine the steady-state kinetic parameters of DAAT variants, researchers utilize a continuous spectrophotometric assay coupled with L-lactate dehydrogenase (LDH) [4].

Causality in Experimental Design: Directly measuring transaminase activity is challenging because the substrates and products (e.g., D-alanine and pyruvate) lack distinct, easily measurable chromophores. By coupling the DAAT-mediated generation of pyruvate to the LDH-catalyzed reduction of pyruvate into lactate, we force the stoichiometric oxidation of NADH to NAD⁺. NADH absorbs strongly at 340 nm, whereas NAD⁺ does not. Therefore, the rate of absorbance decrease at 340 nm is directly proportional to the DAAT reaction velocity. This creates a self-validating, real-time kinetic readout.

Assay_Workflow DAAT DAAT Reaction D-Ala + a-KG Pyruvate Pyruvate Generation DAAT->Pyruvate Transamination LDH LDH Coupling + NADH Pyruvate->LDH Substrate Readout Absorbance Drop at 340 nm LDH->Readout NADH Oxidation

Logic flow of the continuous LDH-coupled spectrophotometric assay for DAAT activity.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.1). Ensure the pH is strictly controlled, as PLP protonation states are highly pH-dependent and dictate enzyme activity.

  • Reaction Mixture Assembly: In a 1 mL quartz cuvette, combine:

    • 10 mM α-ketoglutarate (amino acceptor)

    • 0.15 mM PLP (cofactor saturation ensures the enzyme remains in the holo-state)

    • 0.2 mM NADH

    • 5 U L-lactate dehydrogenase (Excess coupling enzyme ensures DAAT is the rate-limiting step).

  • Equilibration: Incubate the mixture at the target temperature (typically 30°C or 37°C) for 3 minutes to establish thermal equilibrium and allow LDH to clear any background pyruvate present in the reagents.

  • Initiation: Add the purified DAAT enzyme (e.g., 50–100 nM final concentration) to initiate the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm continuously for 5–10 minutes using a UV-Vis spectrophotometer.

  • Kinetic Calculation: Calculate the initial velocity ( V0​ ) using the molar extinction coefficient of NADH ( ϵ340​=6220 M−1cm−1 ). Vary the concentration of D-alanine to plot a Michaelis-Menten curve and derive kcat​ and Km​ .

Conclusion

The selection of a DAAT enzyme for biocatalytic applications must be driven by the specific structural requirements of the target molecule. While canonical enzymes like bsDAAT provide high efficiency for standard D-amino acids, non-canonical variants like BlasaTA offer the expanded active-site architecture necessary for complex chiral amine synthesis. Rigorous kinetic profiling using coupled assays remains the foundational step in validating these biocatalysts for industrial scale-up.

References

  • Title: Protein engineering of amine transaminases Source: Frontiers in Bioengineering and Biotechnology URL
  • Source: International Journal of Molecular Sciences (via NIH)
  • Source: International Journal of Molecular Sciences (via NIH)
  • Source: Bio-protocol (via NIH)
  • Title: To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense Source: MDPI URL
Validation

Pillar 1: Unraveling the Mechanisms of Thiazole's Antimicrobial Action

A Comprehensive Guide to the Validation of Antimicrobial Activity in Thiazole-Based Compounds The persistent rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Validation of Antimicrobial Activity in Thiazole-Based Compounds

The persistent rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the thiazole nucleus stands out as a privileged scaffold.[1][2][3] Its presence in numerous FDA-approved drugs, including the antimicrobial sulfathiazole, highlights its therapeutic potential.[4] Thiazole derivatives exhibit a broad spectrum of biological activities, and their unique structural features, including metabolic stability and the ability to form key hydrogen bonds, make them promising candidates for new antimicrobial drugs.[4][5]

This guide provides an in-depth comparison of thiazole-based compounds, supported by experimental data, and details the authoritative protocols required for the robust validation of their antimicrobial activity. It is designed for researchers, scientists, and drug development professionals engaged in the quest for next-generation antimicrobials.

The efficacy of thiazole derivatives stems from their ability to interfere with essential microbial processes. Understanding these mechanisms is critical for rational drug design and development. Thiazole-based compounds often act by inhibiting crucial microbial enzymes that are absent or structurally distinct in humans, providing a basis for selective toxicity.[4]

Key molecular targets include:

  • DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, transcription, and repair.[1] Thiazole derivatives have been shown to inhibit their ATPase activity, leading to a disruption of DNA supercoiling and ultimately cell death.[6] This is a well-validated target for antibiotics like the fluoroquinolones.[4]

  • Enzymes in Metabolic Pathways: Some thiazoles function as antimetabolites. For example, sulfathiazole inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, thereby halting their growth.[7]

  • Cell Division Proteins: Emerging research has identified FtsZ, a key protein in the bacterial cell division machinery, as a target for some thiazole-quinolinium derivatives.[8] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to bacteriostasis.[8]

  • Fungal Lanosterol 14α-demethylase (CYP51): In fungi, thiazoles can target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] By inhibiting the CYP51 enzyme, these compounds disrupt membrane integrity, leading to fungal cell death.[4]

  • Other Targets: Thiazole derivatives have also been reported to inhibit other vital enzymes such as β-ketoacyl-acyl-carrier protein synthase III (involved in fatty acid synthesis) and aminoacyl-tRNA synthetases (involved in protein synthesis).[7][9]

The diverse mechanisms of action underscore the versatility of the thiazole scaffold in combating a wide range of pathogens.

Thiazole_MoA cluster_0 Thiazole-Based Compound cluster_1 Bacterial Cell cluster_2 Fungal Cell Thiazole Thiazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Thiazole->DNA_Gyrase Inhibition Folic_Acid Folic Acid Synthesis Thiazole->Folic_Acid Inhibition FtsZ Cell Division (FtsZ) Thiazole->FtsZ Inhibition Protein_Synth Protein Synthesis Thiazole->Protein_Synth Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibition DNA Replication DNA Replication DNA_Gyrase->DNA Replication Metabolism Metabolism Folic_Acid->Metabolism Cytokinesis Cytokinesis FtsZ->Cytokinesis Bacterial Growth Bacterial Growth Protein_Synth->Bacterial Growth Ergosterol Synthesis Ergosterol Synthesis CYP51->Ergosterol Synthesis

Caption: Key microbial targets of thiazole-based antimicrobial compounds.

Pillar 2: Authoritative Protocols for Antimicrobial Susceptibility Testing (AST)

To ensure data is reproducible, comparable, and meaningful, validation of novel antimicrobial agents must adhere to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the global standards for these methodologies.[11][12][13][14] The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC).[11][15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol, harmonized with CLSI M07 guidelines, provides a quantitative measure of a compound's potency.[11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Causality Behind Experimental Choices:

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has low levels of inhibitors (like thymidine and thymine) that could interfere with certain drug classes. The cation adjustment (Ca²⁺ and Mg²⁺) is critical for the proper activity of some antibiotics, ensuring results are physiologically relevant.

  • Inoculum Standardization: A standardized inoculum density (approx. 5 x 10⁵ CFU/mL) is crucial.[15] Too low a density may overestimate potency, while too high a density can overwhelm the compound, leading to falsely high MIC values. The 0.5 McFarland turbidity standard is a simple and reliable method for achieving this density.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint across a wide range of potential activities.

  • Controls: Including positive (no compound) and negative (no bacteria) growth controls is non-negotiable. They validate that the bacteria are viable and that the medium is not contaminated, respectively. A standard antibiotic control (e.g., ciprofloxacin, ampicillin) ensures the assay is performing correctly and provides a benchmark for comparison.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the test thiazole compound in a suitable solvent (typically Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can inhibit microbial growth.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly. This creates the highest concentration to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The 11th column serves as the positive control (no compound), and the 12th column serves as the negative/sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial suspension to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[15]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or with a microplate reader.

AST_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Prepare Thiazole Compound Stock (e.g., in DMSO) C Perform 2-fold Serial Dilutions of Compound in 96-well Plate A->C B Prepare 0.5 McFarland Standard Inoculum of Microorganism D Inoculate Plate with Standardized Bacterial Suspension (Final ~5x10^5 CFU/mL) B->D C->D E Incubate Plate (35-37°C, 16-20 hours) D->E F Visually Inspect for Turbidity & Read Plate E->F G Determine MIC: Lowest Concentration with No Growth F->G H Optional: Determine MBC/MFC by Plating from Clear Wells G->H

Caption: Standardized workflow for antimicrobial susceptibility testing.

Pillar 3: Comparative Performance of Thiazole-Based Compounds

The true potential of a novel compound is revealed through direct comparison with both existing standards-of-care and other structural analogues. The following tables summarize published MIC data for various thiazole derivatives against a panel of clinically relevant pathogens.

Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)
Compound/DrugS. aureus (MRSA)B. subtilisE. coliP. aeruginosaReference
Thiazole 1 1.3---[17]
Thiazole 2 2.8 - 5.6---[17]
Compound 43a ~5.5 (16.1 µM)-~5.5 (16.1 µM)-[7]
Compound 43c -~9.8 (28.8 µM)--[7]
Compound 3 230 - 700-230 - 700230 - 700[10]
Benzothiazole-Thiazole 4b 3.903.9015.6331.25[4]
Ampicillin (Standard) >100 (Resistant)---[10]
Norfloxacin (Standard) --<5.5-[7]
Streptomycin (Standard) 1.953.903.903.90[4]

Note: MIC values converted from µM to µg/mL where necessary for comparison, assuming an average molecular weight. Direct comparison should be made with caution as experimental conditions can vary slightly between studies.

The data indicates that certain synthetic thiazoles demonstrate potent activity against Gram-positive bacteria, including multidrug-resistant S. aureus (MRSA), with some compounds showing efficacy comparable to or better than standard antibiotics.[17] Activity against Gram-negative bacteria like P. aeruginosa is often more challenging to achieve, a common hurdle in antibiotic development due to the outer membrane barrier.

Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)
Compound/DrugC. albicansA. nigerA. flavusReference
Compound 44a (Zone of Inhibition) 20.0 mm--[7]
Compound 43b ~5.5 (16.2 µM)--[7]
Compound 9 60 - 230110 - 230-[10]
Benzothiazole-Thiazole 4b 3.907.817.81[4]
Fluconazole (Standard) Comparable to 43b--[7]
Ketoconazole (Standard) 200 - 1000--[10]

The antifungal data reveals that thiazole derivatives can be highly effective against pathogenic yeasts like Candida albicans and molds like Aspergillus niger.[7][4][10] Notably, some novel hybrids show superior potency to established antifungal agents like ketoconazole, highlighting the promise of this chemical class.[4][10]

Conclusion and Future Directions

The thiazole scaffold represents a highly versatile and promising platform for the development of new antimicrobial agents. The evidence clearly demonstrates that derivatives can be synthesized with potent activity against a wide spectrum of bacterial and fungal pathogens, including drug-resistant strains.[7][2][5] Their diverse mechanisms of action provide multiple avenues to overcome existing resistance pathways.

The successful validation of these compounds hinges on rigorous and standardized testing methodologies as outlined by CLSI and EUCAST. By employing these robust protocols, researchers can generate high-quality, comparable data that accurately reflects the potential of these compounds. Future work should focus on optimizing the structure-activity relationships (SAR) to enhance potency against challenging Gram-negative pathogens and to improve pharmacokinetic and safety profiles, paving the way for the next generation of thiazole-based medicines to combat the global AMR crisis.

References

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Unknown Author. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Survey in Fisheries Sciences. [Link]

  • Unknown Author. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Unknown Author. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mishra, R., et al. (2016). Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. MDPI. [Link]

  • Clinical & Laboratory Standards Institute | CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Sridhar, S. K., et al. (n.d.). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. [Link]

  • Unknown Author. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. [Link]

  • EUCAST. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. [Link]

  • EUCAST. (2026). EUCAST - Home. EUCAST. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC. [Link]

  • De Vito, V., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. [Link]

  • CLSI. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Regulations.gov. [Link]

  • De Vito, V., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. PubMed. [Link]

  • EUCAST. (n.d.). Guidance Documents. EUCAST. [Link]

  • Ionescu, S., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

  • Sharma, P., & Kumar, A. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]

  • Miller, M., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. MDPI. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Quach, D. T., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PMC. [Link]

  • Unknown Author. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives... ResearchGate. [Link]

  • Geronikaki, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Ionescu, S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–. Semantic Scholar. [Link]

Sources

Comparative

The Definitive Comparison Guide: In-Vitro vs In-Vivo Stability of UAA-Modified Peptides

Peptide therapeutics offer exquisite target affinity and low toxicity, bridging the gap between small molecules and large biologics. However, their clinical translation is historically bottlenecked by poor pharmacokineti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Peptide therapeutics offer exquisite target affinity and low toxicity, bridging the gap between small molecules and large biologics. However, their clinical translation is historically bottlenecked by poor pharmacokinetic (PK) properties—specifically, rapid proteolytic degradation and short circulating half-lives[1].

To overcome this, structural engineering using Unnatural Amino Acids (UAAs) has become a cornerstone of modern peptide drug development[2][3]. By incorporating D-amino acids, N-methylated residues, or β -amino acids, researchers can systematically strip away the structural recognition motifs required by endogenous proteases[4].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug developers with an objective, data-driven comparison of how UAA modifications translate from in-vitro assays to in-vivo biological systems, complete with validated experimental protocols.

Mechanistic Causality: How UAAs Drive Stability

The success of a peptide drug depends on its ability to evade the highly efficient proteolytic machinery of the blood and tissues. Natural L-amino acid peptides are rapidly cleaved by exopeptidases (at the N- or C-termini) and endopeptidases (cleaving internal amide bonds)[5]. UAAs disrupt this enzyme-substrate interaction through several distinct mechanisms:

  • Chirality Inversion (D-Amino Acids): Most mammalian proteases are stereospecific for L-amino acids. Substituting a cleavage-susceptible L-residue with its D-enantiomer creates a steric mismatch in the protease's active site, rendering the peptide "invisible" to the enzyme[6].

  • N-Methylation: Methylating the amide nitrogen removes a critical hydrogen-bond donor required for protease docking. Furthermore, N-methylation alters the peptide backbone's conformational landscape, increasing the population of cis-peptide bonds. This conformational rigidity not only prevents the peptide from adopting the extended conformation required for proteolysis but also enhances membrane permeability by reducing desolvation penalties[4][7].

  • Backbone Extension ( β -Amino Acids): Inserting an extra methylene group into the peptide backbone shifts the spacing of side chains, effectively destroying the recognition sequence for native endopeptidases[8].

UAA_Mechanism NatPep Natural L-Peptide Protease Protease Recognition NatPep->Protease Degradation Rapid Cleavage (Short Half-Life) Protease->Degradation Steric Steric Hindrance & Conformational Shift Protease->Steric Blocked UAAPep UAA-Modified Peptide (D-amino, N-methyl) UAAPep->Steric Stability Protease Evasion (Extended Half-Life) Steric->Stability

Mechanism of protease evasion by unnatural amino acid (UAA) modifications.

In-Vitro vs In-Vivo Stability: Understanding the Disconnect

A critical pitfall in peptide development is assuming that in-vitro plasma stability perfectly predicts in-vivo half-life. While in-vitro assays are excellent high-throughput filters for identifying protease-resistant sequences, they exist in a closed system.

The In-Vitro Paradigm

In-vitro stability is typically measured in commercial human or animal plasma/serum. It isolates the variable of enzymatic degradation . If a peptide degrades rapidly here, it will almost certainly fail in-vivo. However, studies have shown that peptides can sometimes exhibit different degradation rates in fresh whole blood compared to commercial serum due to the presence of blood cells and varying coagulation factors[9].

The In-Vivo Reality

In-vivo stability accounts for the holistic physiological environment. A UAA-modified peptide might show a 48-hour half-life in-vitro but disappear from the bloodstream in 20 minutes in-vivo. Why?

  • Renal Clearance: Peptides with a molecular weight under ~60 kDa are rapidly filtered by the kidneys, regardless of their proteolytic stability[5]. (This is why UAA modification is often paired with PEGylation or lipidation to increase hydrodynamic radius).

  • Tissue Sinks & Membrane Permeability: Highly lipophilic UAA modifications (like extensive N-methylation) can cause the peptide to rapidly partition into adipose tissue or cell membranes, removing it from the plasma compartment[3].

Quantitative Data Comparison

The following table summarizes the dramatic stability enhancements achieved by UAA incorporation across various well-documented peptide classes[8][9][10][11].

Peptide Class / TargetNative Sequence / StateNative Half-LifeUAA-Modified AnalogUAA Modification StrategyModified Half-Life
Somatostatin Native Somatostatin-14~3 minutes (in vivo)Pasireotide / OctreotideD-Trp substitution, Cyclization~12 hours (in vivo)
Enkephalin Endogenous Enkephalin~20 mins (in vitro brain)Compound 59UAA replacement at Tyr/Pro> 600 mins (in vitro)
Bombesin (GRPR) Native BombesinRapid degradation[68Ga]Ga-TacBOMB2Tle10, NMe-His12 substitutionHigh in vivo tumor retention
Apidaecin Api88< 5 mins (in vitro serum)Api137C-terminal acid, Arg17Orn~6 hours (in vitro)

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, stability assays must be designed as self-validating systems. This means incorporating internal standards to account for extraction recovery and utilizing matrix-matched calibration curves.

Workflow Synth Peptide Synthesis & UAA Insertion InVitro In-Vitro Assay (Plasma/Serum) Synth->InVitro LCMS LC-MS/MS Quantification InVitro->LCMS InVivo In-Vivo PK (Mouse Model) LCMS->InVivo Lead Selection PKModel PK Modeling (Clearance, T1/2) InVivo->PKModel

Step-by-step workflow from in-vitro stability screening to in-vivo PK validation.

Protocol A: In-Vitro Plasma Stability Assay (LC-MS/MS)

This protocol determines the enzymatic half-life of a peptide in plasma[5].

Materials:

  • Test peptide and Native control peptide (1 mM stock in DMSO).

  • Pooled human or mouse plasma (heparinized).

  • Quenching Solution: 100% Acetonitrile (ACN) containing 1% Formic Acid and a stable-isotope-labeled (SIL) internal standard.

Step-by-Step Procedure:

  • Preparation: Pre-warm 990 µL of plasma in a 1.5 mL Eppendorf tube to 37°C in a shaking incubator for 15 minutes.

  • Initiation: Spike 10 µL of the 1 mM peptide stock into the plasma (final concentration: 10 µM). Vortex gently.

  • Sampling: At designated time points (0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50 µL aliquot of the plasma mixture.

  • Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Quenching Solution. The acidic organic solvent denatures proteases instantly, halting degradation, while the SIL internal standard corrects for any precipitation losses.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the plasma proteins.

  • Analysis: Transfer the supernatant to LC-MS vials. Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM) on a triple quadrupole LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the degradation rate constant ( k ), allowing the calculation of half-life ( T1/2​=0.693/k ).

Protocol B: In-Vivo Pharmacokinetic (PK) Study in Mice

This protocol evaluates the true systemic clearance of the UAA-modified peptide.

Step-by-Step Procedure:

  • Dosing Formulation: Dissolve the UAA-peptide in sterile PBS (pH 7.4). Ensure the formulation is clear and free of aggregates.

  • Administration: Administer the peptide to a cohort of male C57BL/6 mice (n=3 per time point) via intravenous (IV) tail vein injection at a dose of 1-5 mg/kg.

  • Serial Bleeding: Collect blood samples (~50 µL) via submandibular bleed at 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

  • Plasma Isolation: Collect blood into K2-EDTA tubes pre-spiked with a broad-spectrum protease inhibitor cocktail (to prevent ex-vivo degradation during processing). Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.

  • Sample Processing: Extract the peptide from the plasma using Solid Phase Extraction (SPE) or protein precipitation (as described in Protocol A, Step 4).

  • PK Modeling: Analyze LC-MS/MS data using non-compartmental analysis (NCA) software to determine Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vd), and biological half-life ( T1/2​ ).

Conclusion

The strategic incorporation of Unnatural Amino Acids represents a paradigm shift in peptide therapeutics. While in-vitro plasma assays are indispensable for confirming that a UAA modification successfully sterically hinders protease active sites, they cannot account for physiological clearance mechanisms like renal filtration. Therefore, a robust peptide development pipeline must seamlessly integrate both in-vitro enzymatic screening and rigorous in-vivo pharmacokinetic modeling to truly validate the clinical viability of a modified lead compound.

References

Sources

Validation

A Comparative Guide to the Synthesis of D-Alanine: Enzymatic vs. Chemical Approaches

For Researchers, Scientists, and Drug Development Professionals D-alanine, a non-proteinogenic amino acid, is a critical building block in the pharmaceutical and fine chemical industries.[1][2][3] Its incorporation into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

D-alanine, a non-proteinogenic amino acid, is a critical building block in the pharmaceutical and fine chemical industries.[1][2][3] Its incorporation into peptidoglycan cell walls of many bacteria makes its synthesis pathways a key target for novel antimicrobial agents.[4] Furthermore, D-alanine and its derivatives are utilized in the production of sweeteners, and as chiral synthons in asymmetric synthesis.[5][6] The growing demand, exceeding 50,000 tons annually, necessitates efficient and sustainable production methods.[7][8] This guide provides a comprehensive comparison of the two primary approaches to D-alanine synthesis: enzymatic and chemical methods. We will delve into the underlying mechanisms, evaluate performance based on experimental data, and provide detailed protocols to inform your selection of the most suitable synthesis strategy.

At a Glance: Key Performance Metrics

MethodTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Enzymatic Synthesis
D-Amino Acid Dehydrogenase>99%[9]>99%[9]High stereoselectivity, mild reaction conditions, uses renewable starting materials.[10]Enzyme stability and cost can be a factor, potential for product inhibition.[11]
(R)-Transaminase86-95%[12]>99%[12]High enantioselectivity, can utilize inexpensive starting materials like pyruvate.[12]Low catalytic efficiency and thermostability of some wild-type enzymes.[12][13]
D-Alaninamide Amidase~49.5% (from DL-alaninamide)[14]>99%[14]High D-stereospecificity.[14]Requires a specific starting material (DL-alaninamide).
Chemical Synthesis
Strecker SynthesisVariable, can be high but often results in a racemic mixture.[15]Racemic (requires resolution)[15]Well-established, versatile for various amino acids.[15][16]Use of toxic reagents (cyanide), harsh reaction conditions, produces a racemic mixture requiring further resolution.[17]
Asymmetric Hydrogenation0-24% (for specific chiral alaninamides)[18]Variable, dependent on catalyst and conditions.[18]Can produce enantiomerically enriched products directly.Can have low yields, requires specialized catalysts.[18]
Resolution of Racemic Mixtures
Diastereomeric Salt Formation30-40% per cycle[19]>95%[19]Scalable and well-established.[19]Often requires multiple recrystallization steps, solvent-intensive.[19]

Deep Dive: Enzymatic Synthesis of D-Alanine

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods.[10] These biocatalytic approaches operate under mild conditions, reducing energy consumption and hazardous waste.

D-Amino Acid Dehydrogenase (D-AADH)

D-Amino Acid Dehydrogenases are enzymes that catalyze the reversible oxidative deamination of D-amino acids to their corresponding α-keto acids.[9][20] For D-alanine synthesis, the reaction proceeds in the reductive amination direction, converting pyruvate to D-alanine. A key advantage of this method is the potential for very high yields and exceptional enantiomeric purity.[9]

Engineered D-AADHs have been developed with broad substrate ranges, enabling the synthesis of various D-amino acids from inexpensive 2-keto acids and ammonia.[1][2]

Experimental Workflow: D-AADH Catalyzed Synthesis

D_AADH_Workflow Pyruvate Pyruvate DAADH D-Amino Acid Dehydrogenase Pyruvate->DAADH Ammonia Ammonia Ammonia->DAADH NADP NADP+ DAADH->NADP D_Alanine D-Alanine DAADH->D_Alanine NADPH NADPH NADPH->DAADH Purification Purification D_Alanine->Purification Final_Product Pure D-Alanine Purification->Final_Product

Caption: Workflow for D-alanine synthesis using D-Amino Acid Dehydrogenase.

Protocol: Enzymatic Synthesis of D-Alanine using D-AADH

This protocol is a generalized representation. Optimal conditions (pH, temperature, substrate concentrations) will depend on the specific D-AADH used.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., Tris-HCl, pH 8.0).

  • Add Substrates: Add sodium pyruvate, ammonium chloride, and the cofactor NADPH to the desired final concentrations.

  • Initiate Reaction: Add the purified D-Amino Acid Dehydrogenase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by measuring the consumption of NADPH (decrease in absorbance at 340 nm) or by analyzing D-alanine formation via HPLC.

  • Termination and Purification: Terminate the reaction by heat inactivation or by adding a precipitating agent. Purify the D-alanine from the reaction mixture using techniques such as ion-exchange chromatography.

(R)-Transaminase

(R)-selective transaminases ((R)-TAs) catalyze the asymmetric amination of a keto acid (pyruvate) using an amino donor to produce D-alanine.[12] This method is highly attractive due to its excellent stereoselectivity.[12] Recent protein engineering efforts have focused on improving the catalytic efficiency and thermostability of these enzymes.[13]

Experimental Workflow: (R)-Transaminase Catalyzed Synthesis

R_TA_Workflow Pyruvate Pyruvate R_TA (R)-Transaminase Pyruvate->R_TA Amino_Donor Amino Donor (e.g., (R)-α-MBA) Amino_Donor->R_TA D_Alanine D-Alanine R_TA->D_Alanine Keto_Acid_Byproduct Keto Acid Byproduct R_TA->Keto_Acid_Byproduct PLP PLP (cofactor) PLP->R_TA Purification Purification D_Alanine->Purification Final_Product Pure D-Alanine Purification->Final_Product

Caption: Workflow for D-alanine synthesis using an (R)-Transaminase.

Protocol: Asymmetric Synthesis of D-Alanine using (R)-Transaminase

This protocol is based on a published method and may require optimization for different (R)-TAs.[12]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 200 mM Na2HPO4/NaH2PO4, pH 8.0) containing pyruvate (e.g., 100 mM), an amino donor such as (R)-α-methylbenzylamine ((R)-α-MBA) (e.g., 300 mM), and the cofactor pyridoxal 5'-phosphate (PLP) (e.g., 1 mM).[12]

  • Biocatalyst: Add the recombinant cells expressing the (R)-transaminase or the purified enzyme to the reaction mixture.[12]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.[12]

  • Monitoring: Withdraw aliquots at different time points and analyze for D-alanine formation and substrate consumption using HPLC.

  • Work-up and Analysis: After the reaction is complete, centrifuge to remove the biocatalyst. The supernatant can be analyzed for enantiomeric excess using chiral HPLC.

Deep Dive: Chemical Synthesis of D-Alanine

Chemical synthesis methods for D-alanine are well-established but often face challenges related to stereocontrol and the use of hazardous reagents.[5][7]

Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide.[15][16][21] The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the amino acid.[15][16] While versatile, the standard Strecker synthesis yields a racemic mixture of D- and L-alanine, necessitating a subsequent resolution step to obtain the pure D-enantiomer.[15][22]

Reaction Pathway: Strecker Synthesis of Alanine

Strecker_Synthesis Acetaldehyde Acetaldehyde Aminonitrile α-Aminonitrile Acetaldehyde->Aminonitrile Ammonia Ammonia Ammonia->Aminonitrile HCN Hydrogen Cyanide HCN->Aminonitrile Hydrolysis Hydrolysis (H3O+) Aminonitrile->Hydrolysis DL_Alanine DL-Alanine (Racemic Mixture) Hydrolysis->DL_Alanine Resolution Chiral Resolution DL_Alanine->Resolution D_Alanine D-Alanine Resolution->D_Alanine L_Alanine L-Alanine Resolution->L_Alanine

Caption: The Strecker synthesis pathway for producing DL-alanine.

Asymmetric Synthesis and Resolution of Racemic Mixtures

To overcome the limitation of producing racemic mixtures, asymmetric chemical synthesis methods have been developed. These include techniques like asymmetric hydrogenation, which can directly yield an enantiomerically enriched product, although often with variable success.[18][23][24]

Alternatively, the racemic mixture from a Strecker synthesis can be separated into its constituent enantiomers through chiral resolution.[19] A common method is diastereomeric salt formation, where the racemic alanine is reacted with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[19]

Concluding Remarks

The choice between enzymatic and chemical synthesis of D-alanine depends on the specific requirements of the application, including desired purity, scale, cost considerations, and environmental impact.

  • For applications demanding high enantiomeric purity and a green manufacturing process, enzymatic methods, particularly those employing D-amino acid dehydrogenases or engineered (R)-transaminases, are superior. These biocatalytic routes offer excellent stereoselectivity and operate under mild conditions.

  • Chemical synthesis, especially the Strecker reaction followed by chiral resolution, remains a viable option for large-scale production where the infrastructure for handling hazardous materials is in place and the costs associated with resolution are acceptable.

As the field of biocatalysis continues to advance, the efficiency and cost-effectiveness of enzymatic routes are expected to further improve, making them increasingly the preferred method for the sustainable production of D-alanine and other chiral compounds.

References
  • Benchchem. (n.d.). Enzymatic Synthesis of D-alanyl-D-alanine: Application Notes and Protocols.
  • CoLab.ws. (2018, March 1). Enzymatic synthesis of d-alanine from a renewable starting material by co-immobilized dehydrogenases.
  • ResearchGate. (n.d.). Kinetic Study on the Enzymatic Production of D-Alanine from D-Aspartic Acid.
  • China Sinoway. (2022, September 9). Application And Preparation Method Of D-alanine.
  • Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. (2024, August 12). Frontiers.
  • ASM Journals. (2025, June 12). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus.
  • ASM Journals. (2022, April 25). Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. Applied and Environmental Microbiology.
  • ResearchGate. (n.d.). Enzymatic synthesis of d -alanine from a renewable starting material by co-immobilized dehydrogenases | Request PDF.
  • PubMed. (1969). Enzymatic synthesis of D-alanyl-D-alanine. Control of D-alanine:D-alanine ligase (ADP).
  • PubMed. (2022, May 10). Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • PMC. (n.d.). Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids.
  • PubMed. (1962). The enzymatic synthesis of D-alanyl-D-alanine. I. Purification and properties of D-alanyl-D-alanine synthetase.
  • ResearchGate. (n.d.). Use of engineered D-amino acid dehydrogenases in production of D-AAs.
  • Filo. (2025, June 19). How can (±)-alanine be prepared by Strecker's synthesis?.
  • Pearson. (n.d.). Suggest a method for the synthesis of the unnatural D enantiomer.
  • Frontiers. (2024, August 11). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach.
  • Oxford Academic. (n.d.). Enzymatic Production of D-Alanine from DL-Alaninamide by Novel D-Alaninamide Specific Amide Hydrolase. Bioscience, Biotechnology, and Biochemistry.
  • ACS Publications. (2022, February 13). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration. Organic Process Research & Development.
  • Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • Wikipedia. (n.d.). D-amino acid dehydrogenase.
  • ResearchGate. (n.d.). Schematic cascade reaction for the asymmetric synthesis of D.
  • Asymmetric Synthesis of Alanine by Catalytic Hydrogenation of Chiral N-Acetyldehydroalaninamides. (n.d.).
  • Organic Chemistry Portal. (n.d.). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines.
  • ACS Publications. (2022, February 13). Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Canadian Science Publishing. (n.d.). THE SYNTHESIS OF D,L-ALANINE AND D,L-PHENYLALANINE BY WAY OF THE CORRESPONDING HYDANTOINS.
  • UniProt. (2005, March 29). dadA - D-amino acid dehydrogenase - Escherichia coli (strain K12).
  • Journal of the American Chemical Society. (2006, August 1). Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids.
  • ACS Publications. (2002, September 24). A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society.
  • PMC. (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Resolution Methods for DL-Alanine.
  • Wikipedia. (n.d.). Alanine.
  • ResearchGate. (n.d.). Graphical representation of L/D-alanine and D-alanyl-D-alanine.
  • MDPI. (2020, May 1). Advances in Enzymatic Synthesis of D-Amino Acids.
  • AHB Global. (2025, July 24). All You Need to Know About DL-Alanine.
  • (2025). Alanine Production Cost Analysis Reports.
  • PubMed. (2024, April 10). Efficient Fermentative Production of d-Alanine and Other d-Amino Acids by Metabolically Engineered Corynebacterium glutamicum.
  • Benchchem. (n.d.). A Cost-Benefit Analysis of Fmoc-D-Val-OH in Peptide Synthesis: A Comparative Guide.

Sources

Comparative

Evaluating the performance of different chiral stationary phases for amino acid separation

An analytical bottleneck frequently encountered in drug development and pharmacokinetic profiling is the precise enantioseparation of amino acids. Because enantiomers share identical physical properties in an achiral env...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An analytical bottleneck frequently encountered in drug development and pharmacokinetic profiling is the precise enantioseparation of amino acids. Because enantiomers share identical physical properties in an achiral environment, separating them requires a highly engineered chiral environment. As a Senior Application Scientist, I have found that moving away from indirect derivatization methods toward direct separation using advanced Chiral Stationary Phases (CSPs) drastically improves throughput and reproducibility.

This guide provides an objective, data-driven comparison of the three primary CSP classes used for amino acid separation: Zwitterionic Cinchona Alkaloids, Macrocyclic Antibiotics, and Crown Ethers.

Mechanistic Evaluation of Core CSP Technologies

To select the correct column for your analyte, you must first understand the thermodynamic and molecular causality behind how these stationary phases recognize chirality.

Zwitterionic Cinchona Alkaloid-Based CSPs (e.g., CHIRALPAK ZWIX) Zwitterionic phases are synthesized by bonding a cinchona alkaloid (like quinine or quinidine) with a sulfonic or carboxylic acid, creating a selector with both basic and acidic sites. The chiral recognition relies on a synergistic "push-pull" mechanism: the analyte's carboxylate interacts with the CSP's quinuclidine nitrogen, while the analyte's ammonium group interacts with the CSP's acidic group. This dual ion-exchange mechanism makes them exceptionally powerful for separating unusual β -amino acids and oligopeptides in polar-ionic modes (1[1], 2[2]).

Macrocyclic Antibiotic-Based CSPs (e.g., Teicoplanin, Eremomycin) Macrocyclic glycopeptides act as chiral baskets. They utilize multimodal interactions, including directional hydrogen bonding, π−π stacking, and steric inclusion within their hydrophobic pockets. Teicoplanin (Chirobiotic T) and Eremomycin are particularly suited for underivatized α -amino acids because their complex architecture provides multiple complementary binding sites, ensuring a high probability of baseline separation even in simple reversed-phase conditions (3[3],4[4]).

Crown Ether-Based CSPs (e.g., Crownpak CR) These phases operate via strict host-guest complexation. The chiral crown ether cavity selectively encapsulates the protonated primary amine group of the amino acid. While highly effective, they are limited by causality: if the amine is secondary (e.g., proline) or not fully protonated (requiring pH < 2), the complexation fails, resulting in zero chiral discrimination.

G AA Amino Acid Enantiomers CE Crown Ether CSP (e.g., Crownpak) CE->AA Host-Guest Complexation (Primary Amines only) MA Macrocyclic Antibiotic (e.g., Teicoplanin) MA->AA H-Bonding, Pi-Pi, Steric Inclusion ZW Zwitterionic Cinchona (e.g., ZWIX) ZW->AA Ion Exchange, Electrostatic

Logical mapping of chiral recognition mechanisms across primary CSP classes.

Comparative Performance Data

The following table summarizes the quantitative performance metrics and operational boundaries of the three primary CSP classes based on recent chromatographic data.

CSP ClassCommercial ExampleOptimal Target AnalytesTypical Resolution ( Rs​ )Column Efficiency (N/m)Mobile Phase CompatibilityKey Limitation
Zwitterionic Cinchona CHIRALPAK ZWIX(+)/(-) β -amino acids, oligopeptides1.50 - 4.41~20,000 - 25,000Polar-Ionic (MeOH/MeCN + FA/TEA)Requires precise acid/base modifier tuning.
Macrocyclic Glycopeptide Chirobiotic T (Teicoplanin)Underivatized α -amino acids1.20 - 3.50~25,000 - 28,160Reversed-Phase, Polar-OrganicComplex retention mechanisms complicate method transfer.
Crown Ether Crownpak CR(+)Primary amino acids only1.50 - 4.00~15,000 - 20,000Highly Acidic Aqueous (pH < 2)Incompatible with secondary amines; damages standard MS hardware.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, every method developed in the lab must act as a self-validating system. Below are two optimized, step-by-step protocols detailing the causality behind the procedural choices.

Protocol 1: Enantioseparation of β -Amino Acids via Zwitterionic CSP

Objective: Direct separation of unusual β -amino acids in polar-ionic mode (5[5]).

  • Step 1: Mobile Phase Preparation. Mix Methanol and Acetonitrile (50:50 v/v). Causality: Acetonitrile (aprotic) drives the primary ionic interactions, while Methanol (protic) modulates secondary hydrogen bonding. Add 50 mM Formic Acid (FA) and 25 mM Triethylamine (TEA). Causality: The 2:1 acid-to-base ratio acts as a charged displacer, optimizing the ionization state of the amphoteric analyte without suppressing the stationary phase's zwitterionic charge.

  • Step 2: Column Equilibration. Flush the CHIRALPAK ZWIX(+) column at 1.0 mL/min for 20 column volumes to ensure the stationary phase is fully saturated with the charged displacers.

  • Step 3: Self-Validation (System Suitability). Inject a 10 µL aliquot of a reference racemic β -phenylalanine standard (0.1 mg/mL). Calculate the resolution ( Rs​ ).

    • Validation Gate: If Rs​<1.5 , lower the column temperature by 5°C. Lower temperatures increase the enthalpic contribution to chiral recognition on zwitterionic phases. Do not proceed to unknown samples until baseline resolution ( Rs​≥1.5 ) is mathematically confirmed by the chromatography data system.

  • Step 4: Sample Analysis. Inject the target analyte and monitor via UV at 210 nm or Evaporative Light Scattering Detection (ELSD).

Workflow S1 1. Select Bulk Solvent (MeOH/MeCN Ratio) S2 2. Add Acid/Base Modifiers (e.g., 50mM FA / 25mM TEA) S1->S2 S3 3. Optimize Temperature (Thermodynamic Tuning 10-50°C) S2->S3 S4 4. System Suitability (Evaluate Rs > 1.5) S3->S4

Step-by-step method development workflow for zwitterionic CSP optimization.

Protocol 2: Direct Separation of Underivatized α -Amino Acids via Macrocyclic Antibiotic CSP

Objective: Baseline resolution of proteinogenic α -amino acids using Teicoplanin.

  • Step 1: Mobile Phase Preparation. Prepare a simple isocratic mixture of Water and Methanol (e.g., 60:40 v/v). Causality: Unlike zwitterionic phases, macrocyclic glycopeptides do not require heavy acid/base modification for neutral α -amino acids. The aqueous environment forces the hydrophobic side chain of the amino acid into the aglycone basket of the CSP.

  • Step 2: Temperature Control. Set the column oven to exactly 25°C. Causality: Teicoplanin's chiral recognition is highly entropy-driven. Excessive heat disrupts the delicate, directional hydrogen-bonding network within the binding pocket, leading to peak coalescence.

  • Step 3: Self-Validation (System Suitability). Inject a racemic mixture of Leucine.

    • Validation Gate: Confirm the elution sequence (the D-enantiomer typically elutes before the L-enantiomer on Teicoplanin). If the selectivity factor ( α ) is < 1.1, increase the aqueous fraction of the mobile phase by 10% to force tighter hydrophobic inclusion. Proceed only when α≥1.2 .

Conclusion & Thermodynamic Profiling

When evaluating CSPs, do not rely solely on trial and error. By constructing van't Hoff plots ( lnα vs 1/T ) during your method development, you can determine whether your separation is enthalpy-driven (typical for Zwitterionic phases) or entropy-driven (common in Macrocyclic phases). Understanding this causality allows you to predict how changes in temperature and mobile phase composition will impact your critical resolution pairs, ultimately accelerating your drug development pipeline.

References

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. NIH. 1

  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β- and β-Amino Acids. MDPI. 2

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. 3

  • Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. NIH. 4

  • Quinine-Based Zwitterionic Chiral Stationary Phase as a Complementary Tool for Peptide Analysis: Mobile Phase Effects on Enantio- and Stereoselectivity of Underivatized Oligopeptides. NIH. 5

Sources

Validation

Engineering Rigidity: A Conformational Analysis of Thiazole vs. Oxazole-Containing Peptides

The integration of five-membered heterocycles into peptide backbones is a privileged strategy in the development of macrocyclic drugs and the study of marine natural products (e.g., cyanobactins and thiopeptides). By act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The integration of five-membered heterocycles into peptide backbones is a privileged strategy in the development of macrocyclic drugs and the study of marine natural products (e.g., cyanobactins and thiopeptides). By acting as isosteric replacements for standard amide bonds, thiazole and oxazole rings drastically restrict the conformational entropy of the peptide chain. This guide provides an in-depth, objective comparison of the conformational landscapes of thiazole- and oxazole-containing peptides, detailing the causality behind their structural behavior and providing self-validating experimental workflows for their analysis.

Mechanistic Divergence: Why Thiazole and Oxazole?

While imidazole is ubiquitous in biological systems (e.g., histidine), its high basicity and nucleophilicity make it unsuitable as a purely structural rigidifying element. Nature and medicinal chemists instead utilize oxazole and thiazole—heterocycles with significantly lower pKa​ values—to lock peptides into specific geometries without introducing unwanted catalytic cross-reactivity[1].

Both thiazole and oxazole isosteres strongly favor a unique semi-extended β2​ conformation ( ϕ≈−150∘,ψ≈−10∘ ). This geometry is primarily stabilized by an intramolecular hydrogen bond between the preceding amide N-H and the azole nitrogen (N-H...N)[2]. However, the atomic substitution of oxygen (oxazole) for sulfur (thiazole) introduces critical conformational divergences:

  • The σ -Hole Effect (Thiazole): Sulfur possesses low-lying σ∗ orbitals, creating a localized region of positive electrostatic potential known as a σ -hole. This allows thiazole-containing peptides to engage in unique non-covalent S...O interactions, which heavily dictate their supramolecular assembly and crystal packing[3]. Furthermore, the longer C-S bond (~1.7 Å) compared to the C-O bond (~1.3 Å) alters the trajectory of the peptide backbone, accommodating slightly different macrocyclic ring strains[4].

  • Solvent Resilience (Oxazole vs. Thiazole): While both rings enforce rigidity, oxazole's conformational preference is highly sensitive to environmental polarity. In highly polar solvents, the intramolecular N-H...N bond in oxazole is more easily outcompeted by solvent interactions, leading to increased flexibility. Conversely, thiazole maintains its β2​ rigidity across diverse dielectric environments[2][3].

Logic N1 Heterocycle Insertion (Oxazole/Thiazole) N2 Amide Bond Replacement N1->N2 N3 Loss of H-Bond Donor N2->N3 N4 Planar Scaffold N2->N4 N5 Decreased Entropy N3->N5 N4->N5 N6 Protease Resistance N5->N6 N7 High Target Affinity N5->N7

Logical relationship between heterocycle incorporation and pharmacological properties.

Quantitative Conformational Comparison

The following table summarizes the structural and thermodynamic parameters that differentiate these two heterocyclic isosteres based on computational and crystallographic data.

PropertyThiazole-Containing PeptidesOxazole-Containing Peptides
Heteroatoms Sulfur (S), Nitrogen (N)Oxygen (O), Nitrogen (N)
Precursor Amino Acid Cysteine (Cys)Serine (Ser) / Threonine (Thr)
Preferred Conformation Semi-extended β2​ ( ϕ≈−150∘,ψ≈−10∘ )Semi-extended β2​ ( ϕ≈−150∘,ψ≈−10∘ )
Primary Stabilizing Force Intramolecular N-H...N(azole) H-bond & σ -hole interactionsIntramolecular N-H...N(azole) H-bond
Environmental Sensitivity Highly rigid; retains conformation in polar solventsRigid in non-polar media; flexibility increases in polar solvents
Supramolecular Assembly Driven by intermolecular S...O interactionsDriven by standard dipole-dipole and π−π stacking

Self-Validating Protocol for Conformational Analysis

To accurately map the conformational space of an azole-containing peptide, experimental synthesis must be tightly coupled with spectroscopic validation and computational modeling. The following protocol outlines a self-validating system ensuring that in silico predictions match physical reality.

Step 1: Precursor Synthesis & Heterocyclization
  • Action: Perform Solid-Phase Peptide Synthesis (SPPS) to generate a linear peptide containing a Cys (for thiazole) or Ser/Thr (for oxazole) residue. Treat the cleaved peptide with Burgess reagent to induce cyclodehydration, forming an azoline ring. Oxidize to the final azole using activated MnO2​ .

  • Validation: Analyze the product via LC-MS. A mass shift of -18 Da confirms cyclodehydration, and an additional -2 Da confirms successful oxidation to the heteroaromatic ring.

Step 2: Solution-State Conformational Mapping via NMR
  • Action: Dissolve the purified peptide in CDCl3​ and perform 1D 1H and 2D NOESY/ROESY NMR experiments.

  • Causality: Because the β2​ conformation is stabilized by an internal N-H...N hydrogen bond, titrating the sample with a polar, hydrogen-bond-accepting solvent (like DMSO−d6​ ) will test the rigidity of this bond.

  • Validation: Calculate the temperature coefficient ( Δδ/ΔT ) of the amide protons. A value more positive than -4.0 ppb/K validates that the amide proton is shielded by an intramolecular hydrogen bond, physically confirming the β2​ state.

Step 3: In Silico Cross-Verification (DFT)
  • Action: Build the molecular model and perform Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level, applying the SMD solvation model to simulate the NMR solvent environment.

  • Validation: Extract the theoretical interproton distances from the DFT global minimum. Plot these against the experimental NOE cross-peak volumes ( r−6 relationship). A linear correlation self-validates both the computational model and the assigned NMR conformation.

Workflow A Peptide Synthesis (Thiazole/Oxazole Insertion) B NMR Spectroscopy (NOESY/ROESY Analysis) A->B Solution C X-Ray Crystallography (Solid-State Conformation) A->C Solid D DFT Calculations (Energy Minimization) A->D In Silico E Ramachandran Map (Conformational Space) B->E C->E D->E

Workflow for the conformational analysis of heterocycle-containing peptides.

Conclusion for Drug Development

When designing constrained macrocycles, the choice between thiazole and oxazole is not merely an atomic substitution—it is a strategic conformational decision. If the goal is to maintain absolute backbone rigidity regardless of the biological microenvironment (e.g., passing through lipophilic membranes into aqueous cytosol), thiazole is the superior isostere due to its solvent resilience and σ -hole stabilization[3]. Conversely, if a degree of conformational flexibility is required to induce fit upon target binding, oxazole provides a rigid scaffold that can still adapt within highly polar binding pockets[2].

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Thiazole Derivatives: A Comparative Guide for Drug Discovery

The 1,3-thiazole ring is a highly privileged, five-membered heterocyclic scaffold in medicinal chemistry. Characterized by its electron-rich nature and ability to participate in extensive hydrogen bonding, the thiazole n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-thiazole ring is a highly privileged, five-membered heterocyclic scaffold in medicinal chemistry. Characterized by its electron-rich nature and ability to participate in extensive hydrogen bonding, the thiazole nucleus is the pharmacophoric core of numerous FDA-approved drugs, including the antineoplastic agent dasatinib and the antimicrobial sulfathiazole. As a Senior Application Scientist overseeing hit-to-lead optimization, I rely heavily on systematic Structure-Activity Relationship (SAR) profiling to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules.

This guide provides an objective, data-driven comparison of recent thiazole derivatives, evaluating how specific structural modifications at the C2, C4, and C5 positions dictate target selectivity—ranging from kinase inhibition in oncology to cholinesterase inhibition in neurodegenerative diseases.

Comparative SAR Profiling by Therapeutic Indication

1.1. Anticancer Agents: Kinase Inhibition & Apoptosis In oncology, 2-aminothiazole derivatives have shown remarkable efficacy as ATP-competitive kinase inhibitors. The amino group at the C2 position acts as a critical hydrogen bond donor to the hinge region of kinases (e.g., BCR-ABL). Recent 1[1] demonstrate that introducing electron-withdrawing groups (EWGs) on the phenyl ring attached to the thiazole core significantly enhances cytotoxicity against A549 and MCF-7 cancer cell lines by increasing the molecule's lipophilicity and target residence time.

1.2. Antimicrobial Agents: Thiazole-Pyrazoline Hybrids Clubbing the thiazole ring with other heterocycles, such as 2-pyrazoline, creates synergistic antimicrobial effects. According to an2[2], substitutions at the C4 position with bulky aryl groups improve bacterial cell wall penetration. For instance, 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.03 µg/mL against E. coli, rivaling standard antibiotics like ampicillin.

1.3. Enzyme Inhibitors: Cholinesterase and α-Glucosidase Thiazoles are increasingly explored for metabolic and neurodegenerative disorders. 3[3] have proven to be highly potent acetylcholinesterase (AChE) inhibitors. The presence of a benzyl linker at the C2 position yields sub-micromolar inhibition (IC50 = 0.011 µM), outperforming the standard drug donepezil. Similarly, 4[4] act as non-competitive α-glucosidase inhibitors, with specific halogen substitutions on the phenyl ring driving IC50 values down to 6.24 µM.

Quantitative SAR Data Comparison

The following table synthesizes the performance of various thiazole scaffolds across different biological targets, highlighting the structure-function causality.

Thiazole Derivative ClassPrimary TargetKey SAR ModificationBiological Activity (IC50 / MIC)Reference Standard
1,3-Thiazole-piperazines Acetylcholinesterase (AChE)Benzyl substitution at C2IC50 = 0.011 ± 0.001 µMDonepezil (IC50 = 0.054 µM)
Coumarin-thiazoles (7e) α-GlucosidaseHalogenation on phenyl ringIC50 = 6.24 ± 0.07 µMAcarbose (IC50 = 43.26 µM)
Thiazole-modafinil analogs Dopamine Transporter (DAT)Thiazole bridging at C4IC50 = 4.61 ± 0.52 µMR-Modafinil (IC50 = 6.6 µM)
Thiazole-pyrazolines Bacterial Cell Wall (E. coli)N-allyl substitutionMIC = 0.03 – 7.81 µg/mLAmpicillin (MIC = 0.24 µg/mL)
Mechanistic Visualization

To understand why 2-aminothiazoles are so effective in oncology, we must look at their interaction within the kinase domain. The diagram below illustrates the causal pathway from target binding to phenotypic outcome.

Mechanism T 2-Aminothiazole Derivative K Tyrosine Kinase (ATP-Binding Pocket) T->K H-Bonding via C2-Amino Group P Downstream Effector Phosphorylation K->P Competitive Inhibition A Apoptosis & Cell Cycle Arrest P->A Signal Termination

Kinase inhibition pathway by 2-aminothiazole derivatives leading to apoptosis.

Standardized Experimental Protocols for SAR Validation

To ensure scientific integrity and trustworthiness, the protocols used to generate SAR data must be self-validating. Below are the field-proven methodologies for synthesizing and biologically evaluating thiazole derivatives.

Protocol A: Regioselective Synthesis via Hantzsch Reaction Causality: The Hantzsch synthesis is chosen because it allows for modular, regioselective substitution at the C2 and C4 positions of the thiazole ring. The reaction between an α-haloketone and a thioamide is driven by the nucleophilic attack of the sulfur atom, ensuring a highly predictable cyclization.

  • Preparation: Dissolve 1.0 eq of the substituted thioamide in absolute ethanol (0.5 M concentration).

  • Nucleophilic Attack: Add 1.1 eq of the desired α-haloketone dropwise at room temperature. Self-Validation: Monitor the disappearance of the haloketone via TLC (Hexane:EtOAc 3:1) to ensure complete nucleophilic substitution before cyclization.

  • Cyclization & Dehydration: Reflux the mixture for 2-4 hours. The heat drives the dehydration step, aromatizing the newly formed thiazole ring.

  • Purification: Cool to room temperature, precipitate with ice-cold water, and recrystallize from ethanol to yield the pure C2/C4-substituted thiazole.

Protocol B: High-Throughput AChE Inhibition Assay (Ellman’s Method) Causality: Ellman’s method is the gold standard for cholinesterase SAR because it provides continuous, real-time kinetic data. The assay relies on the hydrolysis of acetylthiocholine to thiocholine, which then reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). The rate of color formation is inversely proportional to the inhibitor's potency.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: This specific pH mimics physiological conditions while optimizing the stability of the DTNB reagent.

  • Enzyme & Inhibitor Incubation: In a 96-well plate, add 140 µL of buffer, 20 µL of AChE enzyme (0.2 U/mL), and 20 µL of the synthesized thiazole derivative (serial dilutions from 100 µM to 0.001 µM). Incubate at 25°C for 15 minutes to allow for steady-state enzyme-inhibitor complex formation.

  • Substrate Addition: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Measurement & Validation: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Self-Validation: Always include a positive control (Donepezil) and a negative control (1% DMSO vehicle) to validate enzyme activity and account for background absorbance. Calculate the IC50 using non-linear regression analysis.

SAR Screening Workflow

The iterative process of refining thiazole derivatives relies on a tight feedback loop between computational design, chemical synthesis, and biological validation.

Workflow D Rational Drug Design (Molecular Docking) S Hantzsch Synthesis (Modular Substitution) D->S Candidate Selection V In Vitro Screening (Ellman's / MTT Assays) S->V Purified Compounds O SAR Analysis & Lead Optimization V->O IC50 / MIC Data O->D Iterative Refinement

Iterative SAR workflow for the optimization of thiazole-based drug candidates.

References
  • Farghaly T.A., et al. "Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents." Journal of Saudi Chemical Society, 2022.[Link]

  • "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)." PMC, 2023.[Link]

  • Modrić, M., et al. "The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity." Comptes Rendus. Chimie, 2022.[Link]

  • "Design, synthesis and biological evaluation of novel coumarin thiazole derivatives as α-glucosidase inhibitors." PubMed, 2016. [Link]

  • "Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters." Journal of Medicinal Chemistry - ACS Publications, 2019. [Link]

Sources

Validation

Comparison of different protecting group strategies in peptide synthesis

Engineering Peptide Sequences: A Comparative Guide to Fmoc and Boc Protecting Group Strategies As a Senior Application Scientist in peptide chemistry, I frequently observe synthesis failures that stem not from poor labor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Sequences: A Comparative Guide to Fmoc and Boc Protecting Group Strategies

As a Senior Application Scientist in peptide chemistry, I frequently observe synthesis failures that stem not from poor laboratory technique, but from a fundamental mismatch between the target peptide sequence and the chosen protecting group strategy. Solid-Phase Peptide Synthesis (SPPS) relies entirely on the concept of orthogonality—the ability to selectively remove temporary N-alpha protecting groups without disturbing permanent side-chain protections or the peptide-resin linkage[1].

The two cornerstone methodologies dictating this orthogonality are the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) strategies[]. This guide objectively evaluates their chemical philosophies, performance metrics, and causal mechanisms to empower your synthetic design and ensure high-yield, high-purity outcomes.

Core Chemical Philosophies and Orthogonality

The divergence between Fmoc and Boc strategies lies in their cleavage conditions, which dictate the entire downstream workflow and the physical stability of the peptide chain[1].

  • The Fmoc/tBu Strategy (True Orthogonality): Fmoc employs a base-labile N-alpha protecting group, typically cleaved via β-elimination using 20% piperidine in N,N-dimethylformamide (DMF)[3]. Because the temporary Fmoc group is base-labile and the permanent side-chain groups (like tert-butyl, tBu) are acid-labile, the strategy is fully orthogonal. You can deprotect the N-terminus repeatedly without prematurely cleaving side chains or the resin linker[1]. Final global deprotection utilizes trifluoroacetic acid (TFA)[4].

  • The Boc/Bzl Strategy (Graduated Acid Lability): Boc relies on an acid-labile N-alpha protecting group, removed using 50% TFA in dichloromethane (DCM)[4]. Because both the N-alpha group and the side-chain/resin linkages are acid-labile, this system relies on graduated lability rather than true orthogonality. The temporary Boc group is cleaved by moderate acid (TFA), while the permanent benzyl (Bzl) side-chain protections and resin linker require a dangerously strong acid—anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)—for final cleavage[5].

OrthogonalStrategies cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy F_Start Fmoc-Peptide-Resin F_Deprotect 20% Piperidine/DMF (Base-labile) F_Start->F_Deprotect F_Elongate Coupling (HBTU/DIEA) F_Deprotect->F_Elongate F_Cleave 95% TFA (Acid-labile side chains) F_Elongate->F_Cleave F_Final Free Peptide F_Cleave->F_Final B_Start Boc-Peptide-Resin B_Deprotect TFA/DCM (Acid-labile) B_Start->B_Deprotect B_Elongate Coupling (DCC/HOBt) B_Deprotect->B_Elongate B_Cleave Anhydrous HF (Strong acid-labile) B_Elongate->B_Cleave B_Final Free Peptide B_Cleave->B_Final

Orthogonal deprotection workflows comparing Fmoc/tBu and Boc/Bzl peptide synthesis strategies.

Comparative Performance and Causality in Strategy Selection

Choosing between Fmoc and Boc is dictated by the peptide's physicochemical properties and the required modifications. Understanding the causality behind these interactions prevents costly synthesis failures.

  • Aggregation-Prone Peptides: For highly hydrophobic or aggregation-prone sequences (e.g., Amyloid-beta Aβ1-42), the Boc strategy often outperforms standard Fmoc. The aggressive acidic deprotection conditions (TFA) disrupt interchain hydrogen bond networks and secondary structures (like β-sheets), reducing on-resin aggregation[]. Fmoc SPPS lacks this electrostatic repulsion during deprotection, increasing the risk of aggregation[6]. However, modern Fmoc protocols overcome this using microwave assistance and pseudoproline dipeptides, boosting Aβ1-42 yields from 33% to 87%[1].

  • Post-Translational Modifications (PTMs): Fmoc is the undisputed champion for peptides containing PTMs like glycosylation or phosphorylation. These modifications are generally unstable in the harsh anhydrous HF required for Boc cleavage[7]. The milder TFA cleavage of the Fmoc strategy preserves these delicate moieties.

  • Racemization Control: Histidine is notoriously prone to racemization during coupling due to its imidazole ring acting as an intramolecular base catalyst[8]. Experimental data reveals that utilizing Boc side-chain protection on an Fmoc-His derivative (Fmoc-His(Boc)-OH) significantly suppresses racemization compared to standard trityl (Trt) protection, especially under microwave-assisted elevated temperatures[8].

  • Base-Sensitive Moieties: If synthesizing depsipeptides or thioester-containing peptides, the Boc strategy is preferred. The repetitive 20% piperidine treatments in Fmoc SPPS will rapidly degrade these base-sensitive linkages[6].

Table 1: Quantitative & Qualitative Comparison of Fmoc vs. Boc SPPS

ParameterFmoc/tBu StrategyBoc/Bzl Strategy
N-alpha Deprotection 20% Piperidine in DMF (Base)[1]50% TFA in DCM (Acid)[4]
Final Cleavage Reagent 95% TFA (Moderate Acid)[5]Anhydrous HF or TFMSA (Strong Acid)[5]
Orthogonality Fully Orthogonal[1]Partial (Graduated Acid Lability)[1]
PTM Compatibility Excellent (Preserves phospho/glyco groups)[7]Poor (HF degrades most PTMs)[7]
Aggregation Control Requires optimization (e.g., heat, pseudoprolines)[1]Superior (TFA disrupts β-sheet networks)[]
Automation & Safety Highly amenable, safe reagents[1]Requires specialized, highly toxic HF apparatus[5]

Experimental Protocols: Self-Validating Systems

A robust protocol must include internal validation to prevent the propagation of errors (e.g., deletion sequences). The following workflow details the Fmoc coupling cycle, utilizing the Kaiser test as a self-validating checkpoint.

Protocol 1: Self-Validating Fmoc-SPPS Coupling Cycle Causality: The Kaiser test detects primary amines. A positive test (blue) after deprotection confirms Fmoc removal. A negative test (colorless/yellow) after coupling confirms the complete formation of the amide bond, ensuring no deletion sequences occur[3].

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes to expand the polymer matrix, facilitating rapid reagent diffusion into the beads[8].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the piperidine treatment for another 10 minutes[8].

  • Validation 1 (Deprotection Check): Wash the resin thoroughly with DMF (5-7 times). Perform a Kaiser test on a few beads. Expected Result: Deep blue beads (confirming the presence of a free N-terminal primary amine)[3].

  • Activation and Coupling: Dissolve the incoming Fmoc-amino acid (3-4 eq) and HBTU (3.9 eq) in DMF. Add DIEA (6-8 eq) to pre-activate the amino acid for 1-2 minutes[5]. Add the activated solution to the resin and agitate for 45-60 minutes.

  • Validation 2 (Coupling Check): Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times)[8]. Perform a Kaiser test. Expected Result: Colorless or pale yellow beads (confirming complete coupling)[8]. If the beads are blue, repeat step 4 before proceeding to the next amino acid.

SPPSCycle Start Resin-Bound Peptide Deprotect N-alpha Deprotection (Piperidine) Start->Deprotect Wash1 Wash & Kaiser Test (Verify Free Amine: Blue) Deprotect->Wash1 Couple Amino Acid Coupling (HBTU/DIEA) Wash1->Couple Wash2 Wash & Kaiser Test (Verify Complete Coupling: Yellow) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Final Cleavage & Global Deprotection (TFA) Wash2->Cleave Sequence Complete

Iterative and self-validating cycle of solid-phase peptide synthesis with Kaiser test checkpoints.

Protocol 2: Final Cleavage Considerations Causality: Final cleavage removes the peptide from the resin and strips all side-chain protecting groups. This generates highly reactive carbocations that will irreversibly alkylate sensitive residues (Tryptophan, Methionine, Cysteine) if not immediately neutralized.

  • Fmoc Cleavage: Treat the final peptide-resin with a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours. The scavengers (water, TIS) trap the reactive carbocations safely[5].

  • Boc Cleavage (Caution): Requires anhydrous HF in a specialized Teflon apparatus at 0°C, using scavengers like p-cresol or anisole[1]. Due to the extreme toxicity and corrosiveness of HF, this method requires highly specialized facilities, which has driven the modern preference for Fmoc chemistry[5].

Conclusion

The transition from Boc to Fmoc chemistry marked a paradigm shift in peptide synthesis, democratizing the field by eliminating the need for hazardous HF cleavage and enabling the synthesis of heavily modified peptides. However, the Boc strategy remains an indispensable tool in the application scientist's arsenal, particularly for synthesizing highly hydrophobic, aggregation-prone sequences or base-sensitive constructs. By aligning the protecting group strategy with the intrinsic physicochemical properties of the target sequence, researchers can engineer self-validating workflows that guarantee high yield and stereochemical purity.

Sources

Comparative

Determining the Origin of Amino Acid Chirality: A Comparative Guide to Isotopic Analysis Platforms

As an Application Scientist specializing in isotopic biogeochemistry, I frequently encounter a fundamental analytical challenge: how do we definitively prove the origin of a chiral amino acid? The near-homochirality of b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in isotopic biogeochemistry, I frequently encounter a fundamental analytical challenge: how do we definitively prove the origin of a chiral amino acid? The near-homochirality of biological molecules (L-amino acids) is a defining signature of life. However, when we detect D-amino acids or non-proteinogenic chiral molecules (like isovaline) in pharmaceutical formulations or carbonaceous chondrites (e.g., the Murchison meteorite), distinguishing between terrestrial biological contamination, abiotic extraterrestrial synthesis, and synthetic petrochemical origins requires more than simple chiral chromatography[1].

To solve this, we rely on Compound-Specific Isotope Analysis (CSIA) and the emerging frontier of Position-Specific Isotope Analysis (PSIA) . Because different formation mechanisms impart distinct kinetic isotope effects (KIE) and thermodynamic fractionations, isotopic signatures ( δ13C , δ15N , δD ) act as an immutable fingerprint of a molecule's origin[1][2].

This guide objectively compares the three primary analytical platforms used to determine the origin of amino acid chirality: GC-C-IRMS , LC-IRMS (and Nano-EA/IRMS) , and Orbitrap/qNMR for PSIA .

Mechanistic Basis: Why Isotopes Reveal Origin

The causality behind isotopic origin determination lies in the physical chemistry of bond formation.

  • Biological Origins: Enzymatic pathways (e.g., transamination) exhibit strong kinetic isotope effects. Enzymes preferentially utilize lighter isotopes ( 12C , 14N ), leaving biological amino acids generally depleted in heavy isotopes.

  • Extraterrestrial Origins: Amino acids formed in the interstellar medium or parent asteroid bodies via abiotic mechanisms (e.g., Strecker-cyanohydrin synthesis) occur at near-zero temperatures or under intense radiation. These conditions favor the stabilization of heavy isotopes, resulting in significant enrichments of 13C , 15N , and Deuterium[1][3].

  • Synthetic Origins: Petrochemical-derived synthetic amino acids typically reflect the depleted 13C signature of fossil fuels but lack the precise intramolecular fractionation patterns created by biological enzymes[2].

IsotopicFractionation Root Amino Acid Origin Bio Biological Synthesis (Enzymatic Pathways) Root->Bio Abio Extraterrestrial (Abiotic/Interstellar) Root->Abio Synth Chemical Synthesis (Petrochemical Precursors) Root->Synth BioMech High Kinetic Isotope Effect (Depletes Heavy Isotopes) Bio->BioMech AbioMech Low-Temp Ion-Molecule Reactions (Enriches Heavy Isotopes) Abio->AbioMech SynthMech Thermodynamic Equilibrium (Source-Dependent) Synth->SynthMech BioSig L-Enantiomer Excess Low δ13C, Low δ15N BioMech->BioSig AbioSig Racemic or Slight L-Excess High δ13C, High δ15N, High δD AbioMech->AbioSig SynthSig Strictly Racemic (Unless Purified) Depleted δ13C SynthMech->SynthSig

Caption: Mechanistic pathways of isotopic fractionation based on amino acid origin.

Platform Comparison: GC-IRMS vs. LC-IRMS vs. PSIA

Choosing the correct platform requires balancing sensitivity against the risk of analytical artifacts.

A. Gas Chromatography-Combustion-IRMS (GC-C-IRMS)

GC-C-IRMS is the historical gold standard due to its exceptional sensitivity and chromatographic resolution[3]. However, amino acids are non-volatile. The Causality of Error: To volatilize them, we must perform chemical derivatization (e.g., esterification and acylation). This adds exogenous carbon atoms to the molecule, diluting the native isotopic signature and introducing a kinetic isotope effect during the reaction[4]. This requires rigorous mass-balance corrections.

B. Liquid Chromatography-IRMS (LC-IRMS / Nano-EA/IRMS)

LC-based methods bypass derivatization entirely, allowing for the analysis of native, underivatized enantiomers[5]. The Causality of Error: Traditional LC-IRMS struggles with carbon-based mobile phases, which overwhelm the mass spectrometer with background carbon. Modern solutions utilize 100% aqueous mobile phases with chiral stationary phases (e.g., teicoplanin aglycone) or rely on off-line fraction collection coupled to Nano-Elemental Analyzer/IRMS (Nano-EA/IRMS) to isolate the enantiomers prior to combustion[5].

C. Position-Specific Isotope Analysis (Orbitrap MS / qNMR)

Bulk CSIA averages the isotopic signature across the entire molecule. However, PSIA maps the isotopic enrichment at specific carbon positions (e.g., the carboxyl carbon vs. the methyl chain)[2][6]. Historically limited to low-sensitivity quantitative NMR (qNMR) or offline ninhydrin degradation[2][7], PSIA is now being revolutionized by Gas Chromatography coupled to high-resolution Orbitrap MS, which analyzes the isotopic ratios of specific molecular fragments[8].

Quantitative Performance Comparison
Analytical PlatformTarget Analyte StateSensitivity (LOD)Isotopic Precision ( Δδ ‰)Primary LimitationBest Use Case
GC-C-IRMS Derivatized (Volatile)~1-5 nmol ±0.3 to 0.5Derivatization alters native δ13C High-throughput meteoritic trace analysis.
LC-Nano-EA/IRMS Underivatized (Native)~10-50 nmol ±0.2 to 0.4Lower sensitivity; complex fraction collectionPharmaceutical origin verification; avoiding KIE.
GC-Orbitrap (PSIA) Fragmented Ions~10 nmol ±1.0 to 2.0Complex data deconvolutionMapping exact biosynthetic vs abiotic pathways.
qNMR (PSIA) Underivatized (Native)>50 μ mol ±1.0Extremely low sensitivityBulk sample intramolecular mapping.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed as self-validating systems. Below are the optimized workflows for the two primary chromatographic approaches.

AnalyticalWorkflow A Sample Matrix (Meteorite/Biological/Synthetic) B Acid Hydrolysis & Extraction (6N HCl, 110°C) A->B C Analytical Platform Selection B->C D1 GC-C-IRMS Derivatized (Volatile) C->D1 D2 LC-IRMS / Nano-EA Underivatized (Aqueous) C->D2 D3 Orbitrap / qNMR Position-Specific (PSIA) C->D3 E Compound-Specific Isotopic Data (δ13C, δ15N) D1->E D2->E F Intramolecular Isotopic Mapping D3->F G Origin Determination (Homochirality vs. Racemic) E->G F->G

Caption: Analytical workflow for determining amino acid origin via isotopic analysis.

Protocol 1: GC-C-IRMS Workflow for Chiral Amino Acids

Designed to correct for derivatization-induced isotopic fractionation.

  • Extraction: Subject the sample (e.g., meteorite powder) to acid hydrolysis (6N HCl, 110°C, 24h) to release bound amino acids[4].

  • Cation-Exchange Cleanup: Pass the hydrolysate through a Dowex 50W-X8 resin to isolate the amino acid fraction from bulk organics.

  • Derivatization (Esterification/Acylation): React the dried extract with acidified isopropanol, followed by trifluoroacetic anhydride (TFAA) or N-acetyl chloride[4].

  • Chiral Separation: Inject onto a GC-C-IRMS equipped with a chiral stationary phase (e.g., Chirasil-L-Val). The eluent passes through a combustion reactor (CuO/NiO at 1000°C) converting analytes to CO2​ and N2​ [3].

  • Self-Validation Checkpoint (Mass Balance): You must spike the initial sample with an internal standard of known isotopic composition (e.g., L-norleucine). Post-analysis, use the empirical δ13C of the derivatized standard to calculate the exact carbon contribution and KIE of the derivatizing reagents. If the back-calculated δ13C of the standard deviates by >0.5‰ from its known true value, the entire derivatization batch must be rejected[4].

Protocol 2: LC-Nano-EA/IRMS for Underivatized Enantiomers

Designed to preserve native isotopic signatures by avoiding chemical derivatization.

  • Extraction: Perform standard aqueous extraction and cation-exchange cleanup.

  • Chiral HPLC Separation: Inject the sample onto a chiral HPLC column utilizing a teicoplanin aglycone stationary phase (e.g., ReproSil Chiral-AA). Use a strictly aqueous mobile phase (e.g., dilute H2​SO4​ or pure water) to avoid exogenous carbon[5].

  • Fraction Collection: Carefully collect the eluting fractions corresponding to the L- and D-enantiomers.

  • Isotopic Analysis: Lyophilize the fractions and analyze them off-line using a Nano-scale Elemental Analyzer coupled to an IRMS (Nano-EA/IRMS)[5].

  • Self-Validation Checkpoint (Carryover Blank): During fraction collection, a "procedural blank" fraction must be collected from the baseline exactly between the elution of the L- and D-enantiomer peaks. When analyzed via Nano-EA/IRMS, this blank must yield a carbon background below the limit of quantification. Any detectable carbon invalidates the enantiomeric purity of the subsequent peak[5].

Conclusion

Determining the origin of amino acid chirality is a multi-dimensional problem. While GC-C-IRMS remains the workhorse for trace-level extraterrestrial samples due to its sensitivity[3][4], the derivatization process inherently obfuscates the native isotopic signature. For pharmaceutical verification and high-precision origin tracing, LC-based methods analyzing underivatized enantiomers provide superior isotopic fidelity[5]. Ultimately, the future of origin determination lies in Position-Specific Isotope Analysis (PSIA) via Orbitrap MS, which abandons bulk averages to read the exact intramolecular history of the molecule's formation[6][8].

Sources

Validation

Biological Evaluation of Novel Largazole Analogues: A Comparative Guide

Executive Summary The epigenetic regulation of gene expression via histone deacetylases (HDACs) has become a validated target in oncology. While first-generation pan-HDAC inhibitors like Vorinostat (SAHA) have achieved c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic regulation of gene expression via histone deacetylases (HDACs) has become a validated target in oncology. While first-generation pan-HDAC inhibitors like Vorinostat (SAHA) have achieved clinical success, their lack of isoform selectivity often leads to off-target toxicities. Conversely, Romidepsin (FK228) offers Class I selectivity but suffers from poor oral bioavailability.

Largazole, a marine-derived macrocyclic depsipeptide, has emerged as a highly potent, Class I-selective HDAC inhibitor with a unique thioester prodrug architecture 1. This guide objectively compares the biological performance of wild-type Largazole and its novel synthetic analogues against clinical standards (SAHA and Romidepsin), providing drug development professionals with actionable data and self-validating experimental protocols.

Mechanistic Overview & Structural Rationale

Largazole’s architecture consists of three distinct motifs: a zinc-binding moiety, a linker, and a surface recognition cap group. The natural product is a prodrug; its octanoyl thioester enhances cellular permeability and oral bioavailability. Once localized in the cytoplasm, cellular esterases and lipases hydrolyze the thioester to liberate largazole thiol , the active pharmacophore that chelates the Zn²⁺ ion in the HDAC active site 2.

Causality in Structural Modifications

To further optimize the pharmacokinetic profile and isoform selectivity of Largazole, researchers have engineered several novel analogues:

  • Cap Group Modifications (Click Chemistry): Replacing the 4-methylthiazoline moiety with a tetrazole ring (e.g., Compound 7) increases van der Waals interactions within the topological constraints of the HDAC1 active site. This specific modification significantly improves the selectivity for HDAC1 over Class IIa enzymes like HDAC9 3.

  • Linker Modifications (Fluoroolefins): Replacing the trans-alkene linker with a fluoroolefin mimics both the alkene of Largazole and the amide bond found in Psammaplin A. This alteration maintains low-nanomolar potency while exploring alternative conformational spaces to overcome potential resistance mechanisms 4.

MOA Largazole Largazole (Prodrug) Thioester intact Esterases Cellular Esterases / Lipases Largazole->Esterases Hydrolysis Thiol Largazole Thiol (Active Zn2+ Chelator) Esterases->Thiol Activation HDAC Class I HDACs (HDAC1, 2, 3) Thiol->HDAC Zn2+ Binding Chromatin Histone Hyperacetylation Chromatin Relaxation HDAC->Chromatin Inhibition of Deacetylation Apoptosis p21 Upregulation Cell Cycle Arrest & Apoptosis Chromatin->Apoptosis Gene Transcription

Mechanism of action for Largazole and its analogues via prodrug activation and HDAC inhibition.

Comparative Efficacy: Analogues vs. Clinical Standards

The following data synthesizes biochemical and cellular evaluations comparing wild-type Largazole, novel analogues, and FDA-approved inhibitors.

In Vitro HDAC Isoform Selectivity

The primary advantage of Largazole and its analogues over SAHA is their profound selectivity for Class I HDACs (HDAC1, 2, 3) over Class II HDACs (e.g., HDAC9) 3.

Table 1: In Vitro HDAC Isoform Inhibitory Activity (IC₅₀)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC9 (nM)Selectivity (HDAC9/HDAC1)
Largazole (Prodrug) 1461,7206048,330~57-fold
Tetrazole Analogue (Cmpd 7) 1121,510580>10,000>89-fold
Fluoro Thiol Analogue (15a) 4.421.039.2N/AN/A
SAHA (Vorinostat) 657080100~1.5-fold (Pan-HDAC)
Romidepsin (FK228) 0.642.11.8>1,000>1,500-fold

Note: Absolute IC₅₀ values vary between the intact prodrug and the pre-cleaved active thiol forms (e.g., Fluoro Thiol Analogue 15a represents the activated species).

Antiproliferative Activity in Cancer Cell Lines

While Romidepsin exhibits picomolar to low-nanomolar cytotoxicity, Largazole analogues provide a more tunable therapeutic window with excellent efficacy in solid tumors (e.g., HCT116 colon cancer) 4.

Table 2: Antiproliferative Activity (IC₅₀ in µM)

CompoundHCT116 (Colon)A549 (Lung)MDA-MB-231 (Breast)
Largazole 0.1840.4601.370
Fluoro Ester Analogue (16a) 0.2100.5101.450
SAHA (Vorinostat) ~1.500~2.200~1.800
Romidepsin (FK228) ~0.005~0.010~0.015

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to generate the comparative data above.

Protocol 1: In Vitro Fluorometric HDAC Isoform Profiling

Causality & Principle: This assay relies on a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC). Active HDACs deacetylate the lysine residue. A subsequent developer protease specifically cleaves the deacetylated substrate to release the AMC fluorophore. If an analogue successfully inhibits the HDAC, the lysine remains acetylated, the developer cannot cleave it, and fluorescence is proportionally reduced.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human HDAC enzymes (HDAC1, 2, 3, 9) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Titration: Prepare 3-fold serial dilutions of Largazole analogues, SAHA, and Romidepsin in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a black 96-well microplate, mix 10 µL of the compound with 20 µL of the enzyme solution. Incubate at 37°C for 10 minutes to allow compound-enzyme binding.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (50 µM final concentration). Incubate at 37°C for 30 minutes.

  • Reaction Quench & Development: Add 50 µL of the developer solution (containing Trypsin and 2 µM Trichostatin A to immediately halt any further HDAC activity). Incubate at room temperature for 15 minutes.

  • Quantification: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Normalize data against positive (no inhibitor) and negative (no enzyme) controls. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Workflow Prep Compound Prep (Serial Dilution) Incubate Enzyme Incubation (HDAC + Substrate) Prep->Incubate Quench Reaction Quench (Developer Addition) Incubate->Quench 37°C, 30 min Read Fluorescence Reading (Ex: 360nm, Em: 460nm) Quench->Read 15 min RT Analyze Data Analysis (IC50 Calculation) Read->Analyze Non-linear regression

Standardized in vitro fluorometric workflow for evaluating HDAC isoform inhibitory activity.

Protocol 2: Cell Viability & Proliferation Assay (MTT)

Causality & Principle: The MTT assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial succinate dehydrogenase. A decrease in formazan production directly correlates with the antiproliferative effects of the HDAC inhibitors.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116, A549, or MDA-MB-231 cells at a density of 5,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS) in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X concentrated Largazole analogues or control compounds (SAHA/Romidepsin) to achieve desired final concentrations (ranging from 0.001 µM to 10 µM). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to solubilize the crystals. Agitate on a plate shaker for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Background absorbance measured at 650 nm should be subtracted.

Conclusion

Largazole analogues represent a highly promising class of next-generation epigenetic modulators. By altering the macrocyclic scaffold—such as substituting the 4-methylthiazoline moiety with a tetrazole ring—researchers have successfully widened the selectivity window between Class I and Class II HDACs compared to wild-type Largazole. Furthermore, the inherent thioester prodrug strategy provides a distinct pharmacokinetic advantage over Romidepsin, positioning these novel analogues as highly tunable, potent alternatives to current pan-HDAC inhibitors like SAHA.

References

  • Biological evaluation of new largazole analogues: alteration of macrocyclic scaffold with click chemistry. ACS Medicinal Chemistry Letters (2012).[Link]

  • Synthesis and Preliminary Biological Evaluation of Two Fluoroolefin Analogs of Largazole Inspired by the Structural Similarity of the Side Chain Unit in Psammaplin A. MDPI Marine Drugs (2019).[Link]

  • Macrocyclic Histone Deacetylase Inhibitors. Current Topics in Medicinal Chemistry / PMC (2011).[Link]

  • Romidepsin (FK228), A Histone Deacetylase Inhibitor and its Analogues in Cancer Chemotherapy. ResearchGate (2015).[Link]

  • Modulation of Activity Profiles for Largazole-Based HDAC Inhibitors through Alteration of Prodrug Properties. ACS Medicinal Chemistry Letters (2014).[Link]

Sources

Comparative

A Comparative Guide to Solid-Phase versus Solution-Phase Peptide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of peptides, short chains of amino acids, is a cornerstone of modern biomedical research and drug development.[1] These mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, short chains of amino acids, is a cornerstone of modern biomedical research and drug development.[1] These molecules are pivotal in a vast array of biological processes and serve as the basis for numerous therapeutics, from hormone replacements to anticancer agents and vaccines.[1][2] The two primary methodologies for chemically synthesizing peptides are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis.[3][4][5]

The choice between these two techniques is a critical decision in any peptide synthesis endeavor, profoundly influencing the workflow, efficiency, scalability, and ultimately, the purity and yield of the final product.[6] This guide provides a comprehensive, side-by-side comparison of SPPS and LPPS, grounded in established chemical principles and supported by field-proven insights to empower researchers in making informed strategic decisions.

Core Principles: A Tale of Two Phases

The fundamental distinction between SPPS and LPPS lies in the physical state of the growing peptide chain during the synthesis process.

Solid-Phase Peptide Synthesis (SPPS) , a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[6][7] This immobilization of the peptide allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin to remove unreacted reagents and byproducts.[6]

Solution-Phase Peptide Synthesis (LPPS) , the classical approach to peptide synthesis, is carried out entirely in a homogeneous solution.[1][7] In this method, protected amino acids or peptide fragments are coupled, and the resulting intermediate is isolated and purified after each step before proceeding to the next coupling reaction.[1]

At a Glance: A Side-by-Side Comparison

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle The peptide chain is assembled on an insoluble solid support (resin).Peptide synthesis is carried out entirely in solution.
Typical Peptide Length Suitable for peptides up to 50 amino acids; can be less efficient for very long or complex sequences.[4]Most advantageous for the synthesis of short peptides and peptide fragments.[3]
Automation Highly amenable to automation and high-throughput synthesis.[4]Less compatible with automation.[4]
Purification Simplified purification, with excess reagents and byproducts removed by washing the resin.[6]Requires complex and often labor-intensive purification of intermediates after each step.[4][7]
Yield Generally higher yields for longer peptides due to the ability to use excess reagents.Can have lower overall yields for longer peptides due to losses during intermediate purification steps.[1][7]
Purity Crude product purity is generally high (≥95%).Can achieve high purity (90-98%), but this is dependent on the success of intermediate purifications.
Scalability Excellent for laboratory-scale (mg to g) synthesis and adaptable to large-scale GMP production.Can be more economical for large-scale production of short peptides.[4][6]
Cost-Effectiveness Can be more expensive due to the cost of resins and the larger amounts of reagents used.[4]Can be more cost-effective for short, simple sequences due to lower consumable costs.[4]
Time Efficiency Faster reaction cycles due to simplified purification.More time-consuming due to the need for purification after each step.[4]

In-Depth Analysis: Causality Behind Experimental Choices

The decision to employ SPPS or LPPS is not merely a matter of preference but a strategic choice dictated by the specific characteristics of the target peptide and the overall goals of the project.

The Power of Immobilization: Why SPPS Dominates Research and Development

The genius of SPPS lies in its elegant solution to the most challenging aspect of multi-step synthesis: purification. By anchoring the growing peptide to a solid support, the laborious and often loss-inducing purification of intermediates is replaced by simple washing steps.[6] This has several profound consequences:

  • Driving Reactions to Completion: The ability to easily remove excess reagents allows for their use in large molar excesses, which, according to Le Chatelier's principle, drives the coupling reactions to completion, ensuring high yields at each step.

  • Amenability to Automation: The repetitive cycle of deprotection, washing, coupling, and washing is highly conducive to automation.[4] Automated peptide synthesizers have revolutionized the field, enabling the rapid and reliable synthesis of peptides with minimal human intervention.[6]

  • High-Throughput Synthesis: The efficiency and automation of SPPS make it the ideal choice for the parallel synthesis of peptide libraries for applications such as drug screening and epitope mapping.[3]

However, SPPS is not without its challenges. The solid support can introduce steric hindrance, making the synthesis of very long or complex sequences difficult.[6] Furthermore, aggregation of the growing peptide chain on the resin can lead to incomplete reactions and the formation of deletion sequences.[6]

The Precision of Solution-Phase: When LPPS is the Method of Choice

While SPPS is the workhorse for many applications, LPPS remains a valuable and often preferred method in specific scenarios:

  • Synthesis of Short Peptides and Fragments: For the production of dipeptides, tripeptides, or short peptide fragments, the overhead of SPPS (resin cost, specialized equipment) may not be justified.[1][3] LPPS can be more economical and efficient for these smaller molecules.[4]

  • Large-Scale Industrial Production: For the commercial manufacturing of certain short peptides, LPPS can be more cost-effective due to the lower cost of starting materials and the potential for crystallization of intermediates, which is a highly efficient purification method.[4][6]

  • Complex Modifications and Non-Standard Amino Acids: The flexibility of solution-phase chemistry allows for greater control over reaction conditions, which can be advantageous when incorporating complex modifications or unusual amino acids that may not be compatible with standard SPPS protocols.[6]

The primary drawback of LPPS is its labor-intensive and time-consuming nature, stemming from the necessity of purifying the peptide intermediate after each coupling step.[1][4][7] This also introduces the potential for product loss at each stage, leading to lower overall yields for longer peptides.[1][7]

Experimental Workflows and Methodologies

To provide a practical understanding of the two techniques, the following sections detail the typical experimental workflows for SPPS and LPPS.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The SPPS workflow is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. The most common strategy in modern SPPS is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which utilizes a base-labile Fmoc group for temporary Nα-amino protection and acid-labile side-chain protecting groups.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step SPPS Protocol (Fmoc Strategy):

  • Resin Preparation: Swell the Fmoc-amino acid-loaded resin in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the Nα-amino group of the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid along with an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using a suitable chromatographic technique, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (LPPS) Workflow

LPPS can be performed using either a stepwise or a fragment condensation approach. The following diagram illustrates a stepwise synthesis.

LPPS_Workflow Start_AA Protected Amino Acid 1 Coupling Coupling with Protected Amino Acid 2 Start_AA->Coupling Purification1 Purification (e.g., Extraction, Crystallization) Coupling->Purification1 Deprotection Deprotection Purification1->Deprotection Purification2 Purification Deprotection->Purification2 Repeat Repeat Cycle Purification2->Repeat Repeat->Coupling Next Amino Acid Final_Deprotection Final Deprotection Repeat->Final_Deprotection Final Amino Acid Final_Purification Final Purification (e.g., RP-HPLC) Final_Deprotection->Final_Purification Final_Peptide Final Peptide Final_Purification->Final_Peptide

General workflow for Solution-Phase Peptide Synthesis (LPPS).

Step-by-Step LPPS Protocol (Boc/Z Strategy):

  • Amino Acid Protection: Protect the Nα-amino group of the C-terminal amino acid with a suitable protecting group (e.g., Boc or Z) and the carboxylic acid group as an ester (e.g., methyl or ethyl ester).

  • Coupling: Activate the carboxylic acid of the next Nα-protected amino acid and react it with the deprotected Nα-amino group of the first amino acid in solution.

  • Purification: Purify the resulting dipeptide by extraction, precipitation, or crystallization to remove unreacted starting materials and byproducts.

  • Deprotection: Selectively remove the Nα-protecting group from the dipeptide.

  • Purification: Purify the deprotected dipeptide.

  • Repeat: Repeat steps 2-5 to elongate the peptide chain.

  • Final Deprotection: Once the full peptide sequence is assembled, remove all remaining protecting groups.

  • Final Purification: Purify the final peptide to the desired level of purity, typically using chromatography.

Conclusion: A Symbiotic Relationship in Peptide Synthesis

Solid-phase and solution-phase peptide synthesis are not mutually exclusive but rather complementary techniques in the synthetic chemist's toolbox. SPPS, with its efficiency, speed, and amenability to automation, is the undisputed method of choice for routine peptide synthesis, peptide library generation, and the production of moderately sized peptides for research and early-stage drug discovery.[3][4] LPPS, on the other hand, retains its value for the economical, large-scale production of short peptides and for the synthesis of complex peptides with modifications that are not well-suited to solid-phase methods.[4][6]

Ultimately, the optimal choice of synthesis strategy depends on a careful evaluation of the target peptide's length, sequence complexity, required purity, production scale, and economic considerations.[6] A thorough understanding of the underlying principles, advantages, and limitations of both SPPS and LPPS is paramount for the successful and efficient synthesis of high-quality peptides for the advancement of science and medicine.

References

  • ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Retrieved from [Link]

  • BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? Retrieved from [Link]

  • Adesis, Inc. (2025, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]

  • Wobblebase. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? Retrieved from [Link]

  • Kotha, S., & Vaddula, B. R. (2012). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 17(9), 10376–10403. [Link]

  • Mtoz Biolabs. (n.d.). Advancements in Peptide Synthesis Methods Applications and Innovations. Retrieved from [Link]

  • Numaferm. (2024, November 6). Peptide Synthesis Methods for Drug Development: The Future of Therapeutics. Retrieved from [Link]

  • AmbioPharm. (2022, June 13). Peptide Synthesis Strategies. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Thiazoyl)-D-alanine proper disposal procedures

As a Senior Application Scientist, I understand that incorporating non-natural amino acids into your drug discovery workflows introduces unique logistical and safety challenges. 3-(2-Thiazolyl)-D-alanine (frequently cata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that incorporating non-natural amino acids into your drug discovery workflows introduces unique logistical and safety challenges. 3-(2-Thiazolyl)-D-alanine (frequently cataloged under the typographical variant 3-(2-Thiazoyl)-D-alanine) is a critical chiral building block, particularly in the synthesis of 1[1].

Unlike canonical amino acids, which can sometimes be neutralized and disposed of via sanitary sewers, the presence of the thiazole heterocycle means this compound resists standard biological degradation. It must be treated as hazardous chemical waste to prevent2[3].

This guide provides a self-validating, causality-driven standard operating procedure (SOP) for the proper handling, decontamination, and disposal of 3-(2-Thiazolyl)-D-alanine waste.

Part 1: Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The zwitterionic nature of the amino acid backbone, combined with the weakly basic thiazole ring, makes its solubility highly pH-dependent.

Table 1: Physicochemical Properties & Waste Classification

ParameterValue / DescriptionOperational Implication
Chemical Name 3-(2-Thiazolyl)-D-alanineNon-natural, chiral amino acid containing a sulfur-nitrogen heterocycle.
Molecular Weight 172.20 g/mol Used for stoichiometric calculations during bulk neutralization.
Solubility Profile Soluble in DMSO, DMF, dilute acids/bases; poor in neutral water.Dictates the mandatory use of organic solvents for primary labware decontamination.
GHS Classification Irritant (Skin/Eye/Respiratory)Mandates the use of fume hoods and specific PPE (nitrile gloves, safety goggles).
Environmental Hazard Potential aquatic toxicityStrictly prohibits sanitary sewer disposal; requires high-temperature incineration[4].

Part 2: Causality-Driven Disposal Protocols

Every step in chemical disposal must be verifiable. The following protocols are designed as self-validating systems to ensure absolute compliance and safety.

Protocol A: Liquid Waste Segregation and Neutralization

Causality: During peptide synthesis, 3-(2-Thiazolyl)-D-alanine is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) or acidic/basic aqueous buffers. Mixing halogenated solvents (like DCM) with non-halogenated solvents drastically increases disposal costs and incineration hazards.

  • Stream Identification: Separate halogenated reaction waste from non-halogenated waste (DMSO/DMF/EtOH).

  • pH Verification (Self-Validating Step): For aqueous waste streams, use a calibrated pH meter or universal indicator paper to verify the pH is between 5.0 and 9.0. If the solution is highly acidic (common after TFA cleavage), neutralize cautiously with 1M NaOH.

    • Validation Check: The pH must hold stable for 5 minutes post-neutralization before the container is sealed.

  • Containment: Transfer the neutralized aqueous or segregated organic waste into clearly labeled, high-density polyethylene (HDPE) carboys. Do not use metal containers, as trace acids can cause corrosion.

Protocol B: Labware Decontamination

Causality: Because 3-(2-Thiazolyl)-D-alanine has poor solubility in neutral water, rinsing contaminated glassware with deionized (DI) water alone will leave hazardous residue adhered to the glass.

  • Primary Organic Rinse: Rinse spatulas, beakers, and reaction vessels with a minimal volume of 70% Ethanol or Isopropanol to fully solubilize the thiazole derivative.

  • Rinsate Collection: Collect this initial organic rinsate into the non-halogenated organic waste carboy.

  • Secondary Aqueous Rinse: Perform a secondary rinse with DI water, collecting this in the aqueous waste carboy.

    • Validation Check: Visually inspect the glassware under standard lighting; there should be no opaque films or powder residue remaining. The labware can now be transferred to the central glass-washing facility.

Protocol C: Spill Response & Containment

Causality: Dry powder spills pose an aerosolization and inhalation risk. Sweeping dry powder directly can suspend particulates in the air, leading to respiratory exposure.

  • Suppression (For Powders): Lightly mist the spilled 3-(2-Thiazolyl)-D-alanine powder with a suitable solvent (e.g., 70% isopropanol) to suppress dust formation before wiping.

  • Containment (For Liquids): Isolate the area. Surround liquid spills with an inert absorbent like diatomaceous earth. Do not use combustible materials (like paper towels) for large organic solvent spills.

  • Collection: Scoop the absorbed material or dampened powder using non-sparking tools and place it into a puncture-resistant, sealable hazardous waste bag.

  • Area Decontamination: Wash the affected surface with soap and water, 5[5].

Part 3: Waste Workflow Visualization

The following diagram illustrates the logical decision tree for routing 3-(2-Thiazolyl)-D-alanine waste to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

G Start 3-(2-Thiazolyl)-D-alanine Waste Generation Solid Solid Waste (Unused Powder/Vials) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Spill Spill Debris (Contaminated Materials) Start->Spill S_Bin Solid Hazardous Waste Container Solid->S_Bin Original packaging L_Aq Aqueous Waste (pH 5-9) Liquid->L_Aq Aqueous buffers L_Org Organic Waste (DMSO/DMF/EtOH) Liquid->L_Org Peptide coupling solvents Sp_Absorb Double-Bagged Solid Waste Spill->Sp_Absorb Inert absorbent (e.g., Diatomite)

Workflow for the segregation and disposal of 3-(2-Thiazolyl)-D-alanine waste streams.

Part 4: Regulatory Compliance in Satellite Accumulation Areas (SAAs)

To maintain compliance with institutional Environmental Health and Safety (EHS) guidelines, all generated waste must be stored in a designated 6 at or near the point of generation[6].

Self-Validating SAA System:

  • Secondary Containment: Place all primary liquid waste carboys inside a secondary containment bin capable of holding 110% of the largest container's volume.

  • Sealing Protocol: Containers must remain tightly capped at all times unless actively receiving waste. A funnel resting in the neck of a carboy is an EPA violation.

  • Weekly Inspection: Implement a weekly visual inspection log. Validation: The log must confirm that labels are legible, caps are sealed, and secondary containment is completely free of pooled liquids or chemical crystallization.

References

  • Inhibitors of interleukin-1beta converting enzyme (WO 97/22619). Google Patents.
  • Safety Data Sheet Thiazole . metasci.ca. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals . purdue.edu. Available at:[Link]

  • Hazardous Material Management Program . hawaii.edu. Available at:[Link]

Sources

Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Thiazoyl)-D-alanine

As researchers and scientists dedicated to advancing drug development, our work with novel compounds like 3-(2-Thiazoyl)-D-alanine is foundational. This non-proteinogenic amino acid derivative, with its unique thiazole r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our work with novel compounds like 3-(2-Thiazoyl)-D-alanine is foundational. This non-proteinogenic amino acid derivative, with its unique thiazole ring, is a valuable building block in medicinal chemistry and peptide synthesis.[1] However, its potential biological activity necessitates a rigorous and proactive approach to safety.

This guide provides essential, field-tested safety and handling protocols for 3-(2-Thiazoyl)-D-alanine. It moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to build a self-validating system of safety in your laboratory. Our primary objective is to mitigate the risks associated with handling fine powders, specifically skin, eye, and respiratory exposure.[2]

Hazard Assessment: The 'Why' Behind the Precaution

While comprehensive toxicological data for 3-(2-Thiazoyl)-D-alanine is not extensively published, the known hazards of its chemical class—thiazole derivatives and amino acid analogues—mandate a cautious approach.[2][3] The primary physical form of this compound is a powder, making dust generation the principal route of potential exposure.[1]

Core Scientific Rationale for Caution:

  • Respiratory Irritation: Fine organic powders can be irritating to the respiratory system upon inhalation.[2] SDS information for structurally similar compounds consistently lists "may cause respiratory tract irritation" as a key hazard statement.[4][5][6]

  • Ocular and Dermal Irritation: Direct contact with the eyes and skin is likely to cause irritation.[2] The risk phrase "Irritating to eyes, respiratory system and skin" is associated with closely related thiazolyl alanine compounds.[2]

  • Unknown Long-Term Effects: For many research chemicals, chronic toxicity data is unavailable. Therefore, minimizing exposure is a cornerstone of responsible laboratory practice to prevent potential long-term health effects.[7]

Hazard CategoryPotential RiskRationale for Precaution
Acute Toxicity (Inhalation) May cause respiratory tract irritation.[2][4]The compound is a fine powder, prone to aerosolization during handling (e.g., weighing, transferring).
Acute Toxicity (Dermal) May cause skin irritation upon contact.[2]Direct contact with the powder can lead to localized irritation.
Eye Damage/Irritation May cause serious eye irritation.[2][5]Airborne particles can easily come into contact with the eyes, causing significant discomfort and potential damage.
Chemical Incompatibility Reacts with strong oxidizing agents and strong acids.[4]Improper storage or mixing can lead to hazardous chemical reactions and decomposition.
Decomposition Products Thermal decomposition may produce toxic oxides of carbon, nitrogen, and sulfur.[4][5]In the event of a fire, hazardous gases will be released, requiring specific firefighting measures.

The Core Protocol: Selecting Your Personal Protective Equipment

The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure being performed. The following protocol provides a baseline for handling 3-(2-Thiazoyl)-D-alanine, with clear guidance on when to escalate protection.

Eye and Face Protection
  • Standard Operation: At a minimum, ANSI Z87.1 (US) or EN166 (EU) compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[4][8][9]

  • Rationale: Side shields provide essential protection from airborne particles that may approach the eye from the side, a common occurrence when working with fine powders.

  • Escalated Protection: For operations with a higher risk of dust generation or splashing (e.g., bulk transfers, dissolving the compound), upgrade to chemical safety goggles.[8] If significant splashing is possible, a face shield should be worn in conjunction with goggles.[10]

Hand Protection
  • Specification: Use chemical-resistant, disposable gloves, such as nitrile rubber.[4][8] Always inspect gloves for tears or punctures before use.

  • Rationale: Nitrile provides a robust barrier against incidental contact and is less likely to cause allergic reactions than latex. Since this compound is a powder, the primary risk is dermal contact, which gloves effectively prevent.

  • Procedural Mandate: Contaminated gloves must be removed and disposed of properly immediately after the task is complete or if contamination is suspected.[8] Never wear gloves outside the laboratory or touch common surfaces like doorknobs and keyboards.[11] Hands should be washed thoroughly after removing gloves.[11]

Skin and Body Protection
  • Specification: A standard, long-sleeved laboratory coat is mandatory.[8]

  • Rationale: The lab coat protects street clothes and skin from contamination by spills or airborne dust.

  • Escalated Protection: For large-scale operations, consider additional protective clothing to prevent skin exposure.[4][12]

Respiratory Protection

The decision to use respiratory protection is critical and directly linked to the potential for dust generation.

  • Standard Operation (Low Dust Potential): When handling small quantities (<1g) within a certified chemical fume hood or other ventilated enclosure, respiratory protection may not be required, provided the engineering controls are functioning correctly.[4]

  • Mandatory Use (Dust Generation Likely): Respiratory protection is required for any procedure likely to generate dust. This includes weighing, transferring powders outside of a containment hood, or cleaning up spills.[8]

  • Specification: A NIOSH-approved N95 or P100 disposable respirator is the minimum requirement.[8][9] For higher concentrations or prolonged exposure, a half-face or full-face air-purifying respirator (APR) with appropriate cartridges may be necessary.[9][10]

  • Rationale: Engineering controls are the first line of defense. However, when these are insufficient to control airborne particulates at the source, respirators provide an essential barrier to prevent inhalation.

PPE_Workflow start_end start_end decision decision process process ppe_core ppe_core ppe_upgrade ppe_upgrade start Start: Assess Handling Task dust_risk High Dust Potential? (e.g., Weighing, Bulk Transfer) start->dust_risk fume_hood Work in Chemical Fume Hood or Ventilated Enclosure dust_risk->fume_hood  Yes core_ppe Core PPE Required: - Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) dust_risk->core_ppe No   splash_risk Splash/Aerosol Risk? (e.g., Dissolving, Sonicating) goggles Upgrade to: Chemical Goggles (+ Face Shield if needed) splash_risk->goggles  Yes proceed Proceed with Task splash_risk->proceed No   respirator Mandatory: NIOSH N95/P100 Respirator fume_hood->respirator respirator->core_ppe core_ppe->splash_risk goggles->proceed

Caption: PPE selection workflow for handling 3-(2-Thiazoyl)-D-alanine.

Operational and Disposal Plans

Proper PPE use is integrated into a wider context of safe operational and disposal procedures.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area for handling the compound. Ensure a chemical fume hood is operational and an eyewash station/safety shower is accessible.[8] Assemble all necessary equipment and PPE before retrieving the chemical.

  • Weighing and Transfer: Conduct all weighing and transfer operations that may generate dust inside a chemical fume hood or a ventilated balance enclosure.[8] Use a micro-spatula to handle the powder and avoid dropping or tapping that could create dust clouds.

  • Dissolution: When preparing solutions, add the solid 3-(2-Thiazoyl)-D-alanine slowly to the solvent to prevent splashing.

  • Decontamination: After handling, decontaminate the work surface and any non-disposable equipment with an appropriate cleaning agent. All cleaning materials must be disposed of as hazardous waste.[3]

  • Personal Hygiene: Immediately after the procedure and removal of PPE, wash hands thoroughly with soap and water.[5][12]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[5][6] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Disposal Plan
  • Spill Management: In case of a small powder spill, ensure proper PPE is worn (including respiratory protection). Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[8] Carefully sweep or vacuum the material into a designated, sealed container for hazardous waste.[4][6] Clean the spill area thoroughly with soap and water.[3]

  • Waste Disposal: All waste, including excess solid compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions, must be collected in a clearly labeled, sealed hazardous waste container.[3][13] The label must state "Hazardous Waste" and the full chemical name.[3] Never dispose of this chemical down the drain or in regular trash.[3][14] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[14]

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: N-Fmoc-3-(4-thiazolyl)-D-alanine.
  • Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE). Retrieved from [Link]

  • ChemBK. (2024). 3-(4-THIAZOYL)-D-ALANINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Ala(4-Thiazolyl)-OH. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-(2-Pyridyl)-D-alanine. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). D-Alanine (YMDB00993). Retrieved from [Link]

  • MDPI. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.